molecular formula C20H17F5N2O2 B12405588 (Rac)-ErSO-DFP

(Rac)-ErSO-DFP

Cat. No.: B12405588
M. Wt: 412.4 g/mol
InChI Key: IVIIASPFEXRZGM-UHFFFAOYSA-N
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Description

(Rac)-ErSO-DFP is a useful research compound. Its molecular formula is C20H17F5N2O2 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H17F5N2O2

Molecular Weight

412.4 g/mol

IUPAC Name

3-(4,4-difluoropiperidin-1-yl)-3-(4-hydroxyphenyl)-7-(trifluoromethyl)-1H-indol-2-one

InChI

InChI=1S/C20H17F5N2O2/c21-18(22)8-10-27(11-9-18)19(12-4-6-13(28)7-5-12)14-2-1-3-15(20(23,24)25)16(14)26-17(19)29/h1-7,28H,8-11H2,(H,26,29)

InChI Key

IVIIASPFEXRZGM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)C2(C3=C(C(=CC=C3)C(F)(F)F)NC2=O)C4=CC=C(C=C4)O

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of (Rac)-ErSO-DFP in ER+ Breast Cancer

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a promising therapeutic agent for Estrogen Receptor-positive (ER+) breast cancer. This document details the signaling pathways, experimental validation, and quantitative efficacy of this novel compound.

Introduction

Metastatic Estrogen Receptor-alpha positive (ERα+) breast cancer remains a significant clinical challenge, with acquired resistance to endocrine therapies being a major hurdle. This compound and its progenitor, ErSO, represent a new class of anticancer compounds that exploit a novel vulnerability in ERα+ breast cancer cells.[1] Unlike traditional endocrine therapies that aim to block ERα's transcriptional activity, ErSO and its derivatives hyperactivate a cellular stress response pathway, the anticipatory Unfolded Protein Response (a-UPR), leading to selective and rapid cancer cell necrosis.[2][3] ErSO-DFP was developed as a more selective derivative of ErSO, exhibiting an enhanced therapeutic window between ERα+ and ERα- cells.[1][4]

Core Mechanism of Action: Hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR)

The primary mechanism of action of this compound is the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR) in ERα+ breast cancer cells. The a-UPR is a signaling network that is typically activated at a low level in cancer cells to prepare them for the increased protein folding demand associated with rapid proliferation. ErSO and its derivatives hijack this protective pathway, turning it into a lethal mechanism.

The proposed signaling cascade is as follows:

  • This compound Binds to ERα : The active enantiomer, (R)-ErSO-DFP, binds to the Estrogen Receptor-alpha (ERα). This interaction is crucial for its anticancer activity, as cells lacking ERα are largely insensitive to the compound.

  • a-UPR Initiation : The ErSO-DFP-ERα complex initiates the a-UPR cascade. This involves the activation of key stress sensor proteins in the endoplasmic reticulum.

  • Activation of PERK and ATF6 : This leads to the phosphorylation of PERK (Protein kinase R-like endoplasmic reticulum kinase) and the cleavage of ATF6 (Activating transcription factor 6).

  • Increased Intracellular Calcium : Activation of the a-UPR results in the release of calcium ions (Ca2+) from the endoplasmic reticulum into the cytosol.

  • TRPM4 Channel Activation : The elevated cytosolic Ca2+ activates the TRPM4 (Transient Receptor Potential Melastatin 4) channel, a sodium-selective ion channel on the plasma membrane.

  • Cation Dysregulation and Cell Swelling : The opening of TRPM4 channels leads to a massive influx of sodium ions (Na+), causing a cation imbalance, cell swelling, and osmotic stress.

  • Sustained a-UPR and ATP Depletion : The osmotic stress further sustains the hyperactivation of the a-UPR and leads to a depletion of cellular ATP.

  • Necrotic Cell Death : The culmination of these events is rapid necrotic cell death, characterized by cell membrane rupture.

This mechanism is distinct from apoptosis and is highly effective against both wild-type and mutant ERα, which is often responsible for resistance to conventional endocrine therapies.

Signaling Pathway Diagram

ErSO_DFP_Mechanism cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum TRPM4 TRPM4 Cell_Swelling Cell Swelling & Osmotic Stress TRPM4->Cell_Swelling Na+ influx ErSO_DFP This compound ERa ERα ErSO_DFP->ERa Binds Complex ErSO-DFP-ERα Complex ERa->Complex aUPR a-UPR Hyperactivation Complex->aUPR Initiates Ca2_cyto Elevated Cytosolic Ca2+ Ca2_cyto->TRPM4 Activates ATP_depletion ATP Depletion Necrosis Necrotic Cell Death ATP_depletion->Necrosis Cell_Swelling->ATP_depletion Cell_Swelling->Necrosis Cell_Swelling->aUPR Sustains PERK p-PERK aUPR->PERK ATF6 Cleaved ATF6 aUPR->ATF6 Ca2_er Ca2+ Release aUPR->Ca2_er Ca2_er->Ca2_cyto

Caption: Signaling pathway of this compound in ER+ breast cancer cells.

Quantitative Data

The following tables summarize the quantitative data on the efficacy of ErSO and ErSO-DFP from preclinical studies.

Table 1: In Vitro Cytotoxicity of ErSO and ErSO-DFP in Breast Cancer Cell Lines
Cell LineERα StatusCompoundIC50 (24h)IC50 (72h)Citation(s)
MCF-7PositiveErSO~20 nM-
MCF-7PositiveErSO-DFP17 nM-
T47DPositiveErSO~20 nM-
T47DPositiveErSO-DFP16 nM-
TYS (T47D-ERαY537S)Positive (Mutant)ErSO~20 nM-
TYS (T47D-ERαY537S)Positive (Mutant)ErSO-DFP7 nM-
TDG (T47D-ERαD538G)Positive (Mutant)ErSO~20 nM-
TDG (T47D-ERαD538G)Positive (Mutant)ErSO-DFP9 nM-
MDA-MB-231NegativeErSO>10 µM-
MDA-MB-231NegativeErSO-DFP>25 µM>25 µM
HCT-116NegativeErSO11 µM0.26 µM
HCT-116NegativeErSO-DFP55 µM55 µM
Table 2: In Vivo Efficacy of ErSO and ErSO-DFP in Mouse Xenograft Models
ModelCompoundDosingOutcomeCitation(s)
MCF-7 Orthotopic XenograftErSO40 mg/kg, oral, daily for 21 days>99% tumor reduction, no recurrence
TYS-luc Orthotopic XenograftErSO40 mg/kg, oral, dailyTumor eradication, no recurrence at 6 months
MCF-7 XenograftErSO-DFP5 mg/kg, i.v., once weekly for 3 dosesTumor growth inhibition

Experimental Protocols

Cell Viability Assay (Alamar Blue)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding : Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and a 100% dead control (e.g., 100 µM Raptinal).

  • Incubation : Incubate the plates for the desired time points (e.g., 24, 72 hours) at 37°C in a 5% CO2 incubator.

  • Alamar Blue Addition : Add Alamar Blue reagent (10% of the well volume) to each well and incubate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Measurement : Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control and the dead control. Plot the dose-response curves to determine the IC50 values.

Western Blot for a-UPR Markers

This protocol is used to detect the activation of the a-UPR pathway.

  • Cell Treatment and Lysis : Seed cells in 6-well plates and treat with this compound at various concentrations and time points. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer : Denature 20-30 µg of protein per sample and separate on an 8-12% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against a-UPR markers (e.g., p-PERK, p-eIF2α, ATF6, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody and Detection : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Western_Blot_Workflow start Start cell_culture Cell Culture & Treatment with ErSO-DFP start->cell_culture lysis Cell Lysis cell_culture->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: A typical workflow for Western blot analysis of a-UPR markers.

Enhanced Selectivity of ErSO-DFP

ErSO-DFP was designed to have improved selectivity for ERα+ cancer cells compared to its predecessor, ErSO. This enhanced selectivity results in a wider therapeutic window, minimizing potential off-target effects.

Logical Relationship Diagram

ErSO_DFP_Selectivity cluster_ER_pos ERα+ Cancer Cells cluster_ER_neg ERα- Cancer Cells ErSO ErSO ErSO_ER_pos High Potency (Low nM IC50) ErSO->ErSO_ER_pos ErSO_ER_neg Moderate Off-Target Effects (µM IC50, time-dependent) ErSO->ErSO_ER_neg ErSO_DFP ErSO-DFP ErSO_DFP_ER_pos High Potency (Low nM IC50) ErSO_DFP->ErSO_DFP_ER_pos ErSO_DFP_ER_neg Minimal Off-Target Effects (High µM IC50, stable) ErSO_DFP->ErSO_DFP_ER_neg

Caption: Enhanced selectivity of ErSO-DFP for ERα+ cells.

Conclusion

This compound represents a novel and highly promising therapeutic strategy for ERα+ breast cancer. Its unique mechanism of action, involving the hyperactivation of the a-UPR leading to necrotic cell death, offers a potential solution to overcome resistance to current endocrine therapies. The enhanced selectivity of ErSO-DFP further strengthens its potential as a clinical candidate. Further research and clinical trials are warranted to fully evaluate the therapeutic potential of this new class of anticancer agents.

References

(Rac)-ErSO-DFP: A Novel Biomodulator for Estrogen Receptor-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-ErSO-DFP emerges as a promising small molecule in the landscape of targeted cancer therapies, specifically for estrogen receptor alpha-positive (ERα+) breast cancers. This in-depth guide provides a comprehensive overview of its structure, mechanism of action, and the pivotal experimental findings that underscore its therapeutic potential. It is a derivative of the parent compound ErSO, designed to offer enhanced selectivity and potent antitumor activity.[1][2][3] this compound functions as a selective Erα biomodulator, demonstrating efficacy against both standard and resistant forms of ERα+ breast cancer.[2][3]

Chemical Structure and Properties

This compound is a racemic mixture, with the biological activity primarily attributed to its (R)-enantiomer. The defining feature of its structure is the incorporation of a difluoropiperidine pharmacophore, a modification from its predecessor, ErSO, which contributes to its improved properties. This structural alteration results in a significant reduction in lipophilicity compared to ErSO, while maintaining potent anticancer activity. The absolute configuration of the active (R)-enantiomer, termed ErSO-DFP, has been confirmed by X-ray crystallography.

Chemical Structure of ErSO-DFP (the active enantiomer of this compound)

Chemical structure of ErSO-DFP

(Image Credit: MedChemExpress)

Mechanism of Action: Hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR)

Unlike conventional endocrine therapies that aim to block the canonical functions of ERα, this compound operates through a distinct and potent mechanism: the hyperactivation of the anticipatory unfolded protein response (a-UPR). This pathway, typically a pro-survival response to cellular stress, is pushed to a cytotoxic extreme by ErSO-DFP in ERα+ cancer cells, leading to rapid necrotic cell death. This activity is dependent on the presence of ERα, as the compound shows minimal effect on ERα-negative cells, highlighting its selectivity.

The signaling cascade initiated by ErSO-DFP-bound ERα involves the activation of Src kinase and phospholipase C gamma (PLCγ). This leads to the production of inositol triphosphate (IP₃), which triggers the release of calcium from the endoplasmic reticulum into the cytosol, a key step in the hyperactivation of the a-UPR.

aUPR_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum ErSO_DFP This compound ERa ERα ErSO_DFP->ERa Src Src Kinase ERa->Src Activates PLCg PLCγ Src->PLCg Phosphorylates & Activates PIP2 PIP2 PLCg->PIP2 Cleaves IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds & Opens Ca_cytosol Cytosolic Ca²⁺ ↑ aUPR a-UPR Hyperactivation Ca_cytosol->aUPR Necrosis Necrotic Cell Death aUPR->Necrosis IP3R->Ca_cytosol Ca²⁺ Release Ca_ER ER Ca²⁺ Store Ca_ER->IP3R

Figure 1: Signaling pathway of this compound-induced a-UPR hyperactivation.

Quantitative Data Summary

This compound demonstrates potent cytotoxic activity against a range of ERα+ breast cancer cell lines, including those with mutations that confer resistance to standard endocrine therapies.

Cell LineERα StatusIC50 (nM)Incubation Time (h)Reference
MCF-7ERα+3524
MCF-7ERα+1724-72
T47DERα+1624-72
T47D-ERαY537S (TYS)ERα+ (Mutant)724-72
T47D-ERαD538G (TDG)ERα+ (Mutant)924-72
HCT-116ERα-55,00024 & 72

(Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.)

Experimental Protocols

Cell Viability Assay

The cytotoxic effects of this compound are typically quantified using cell viability assays.

cell_viability_workflow start Seed Cells in Plates incubation1 Incubate (e.g., 24h) start->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate (e.g., 24, 48, or 72h) treatment->incubation2 alamarblue Add AlamarBlue Reagent incubation2->alamarblue incubation3 Incubate (1-4h) alamarblue->incubation3 readout Measure Fluorescence incubation3->readout analysis Calculate IC50 Values readout->analysis

Figure 2: General workflow for a cell viability assay using AlamarBlue.

A common protocol involves seeding breast cancer cells in 96-well plates. After allowing the cells to adhere, they are treated with a range of concentrations of this compound. Following a specified incubation period (e.g., 24, 48, or 72 hours), cell viability is assessed using a reagent such as AlamarBlue, which measures metabolic activity. Fluorescence is read on a plate reader, and the data is used to calculate IC50 values. A compound like Raptinal is often used as a positive control for 100% cell death.

Western Blot Analysis for a-UPR Activation

To confirm the mechanism of action, Western blotting is employed to detect key protein markers of a-UPR activation.

MCF-7 cells are treated with varying doses of this compound for a defined period (e.g., 4 hours). Following treatment, cells are harvested, and protein lysates are prepared. Protein concentrations are determined to ensure equal loading onto an SDS-PAGE gel. After electrophoresis and transfer to a membrane, the blot is probed with primary antibodies against key a-UPR proteins. An antibody against a housekeeping protein, such as actin, is used as a loading control. The protein bands are then visualized and quantified.

In Vivo Antitumor Activity in Mouse Models

The in vivo efficacy of this compound has been evaluated in orthotopic xenograft mouse models.

Ovariectomized Nu/J mice are implanted with ERα+ breast cancer cells, such as MCF-7. Once tumors reach a palpable size, the mice are treated with this compound, typically administered via intravenous injection at a specified dose and schedule (e.g., 5 mg/kg, three times a week). Tumor volume and body weight are monitored throughout the study. The results from these studies have shown that this compound can induce significant regression of ERα+ tumors in mice.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for ERα+ breast cancer. Its unique mechanism of inducing cancer cell death through hyperactivation of the a-UPR, combined with its enhanced selectivity and potent in vitro and in vivo activity, positions it as a compelling candidate for further preclinical and clinical investigation. The data gathered to date suggests that this compound could offer a new therapeutic strategy, particularly for patients with tumors that have developed resistance to current endocrine treatments.

References

(Rac)-ErSO-DFP: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Foreword for the Scientific Community

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the novel anticancer agent, (Rac)-ErSO-DFP. This document details its discovery as a selective activator of the anticipatory Unfolded Protein Response (a-UPR), its chemical synthesis, and the intricate signaling pathways governing its potent and selective cytotoxicity against Estrogen Receptor Alpha-positive (ERα+) cancers. The information compiled herein is intended to facilitate further research and development of this promising therapeutic candidate.

Discovery and Development

This compound emerges from a focused medicinal chemistry effort to enhance the therapeutic profile of its predecessor, ErSO. ErSO, a small molecule, demonstrated remarkable efficacy in eradicating ERα+ breast tumors in preclinical models through the hyperactivation of the a-UPR.[1][2][3] While promising, ErSO exhibited some effects on ERα-negative cells, prompting the development of derivatives with a wider therapeutic window.[1][3]

This compound was identified as a variant with significantly enhanced selectivity for ERα+ cancer cells, maintaining potent antitumor activity while minimizing off-target effects. This enhanced selectivity is a critical attribute for a therapeutic agent, promising a better safety profile. The racemic mixture, this compound, has been shown to be a potent inducer of cell death in ERα+ breast cancer cell lines.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its parent compound, ErSO, providing a comparative overview of their biological activity.

Table 1: In Vitro Cytotoxicity (IC50 Values)
CompoundCell LineERα StatusIC50 (nM) at 24hIC50 (nM) at 72h
This compound MCF-7Positive17Not Reported
T47DPositive16Not Reported
TYS (T47D-ERαY537S)Positive (Mutant)7Not Reported
TDG (T47D-ERαD538G)Positive (Mutant)9Not Reported
HCT-116Negative55,00055,000
ErSO MCF-7Positive20Not Reported
TYSPositive (Mutant)11-43 (average ~20)Not Reported
TDGPositive (Mutant)11-43 (average ~20)Not Reported
HCT-116Negative11,000260

Data compiled from multiple sources.

Table 2: In Vivo Data
CompoundSpeciesMaximum Tolerated Dose (MTD)Antitumor Activity
This compound Mice95 mg/kg (intravenous)Inhibited tumor growth in MCF-7 xenografts (5 mg/kg, IV, weekly)
Rats>50 mg/kg (intravenous)Not Reported
ErSO MiceNot explicitly stated, but lower than ErSO-DFPEradicated tumors in multiple xenograft models

Data compiled from multiple sources.

Experimental Protocols

Optimized Synthesis of this compound

The synthesis of this compound has been optimized to improve yield and consistency. The following protocol is based on the preferred synthetic route.

Step 1: Formation of the Tertiary Chloride Intermediate

  • To a solution of the starting oxindole in tetrahydrofuran (THF) at 0°C, add pyridine followed by thionyl chloride.

  • Stir the reaction at 0°C for 1 hour.

  • The resulting tertiary chloride intermediate is typically not isolated and used directly in the next step.

Step 2: Nucleophilic Substitution with 4,4-Difluoropiperidine

  • To the crude tertiary chloride intermediate in dichloromethane (DCM), add 4,4-difluoropiperidine hydrochloride and cesium carbonate.

  • Stir the reaction at room temperature overnight (approximately 14-16 hours).

  • This intermediate is also generally not isolated.

Step 3: Desilylation

  • To the crude product from the previous step in THF, add tetra-n-butylammonium fluoride (TBAF).

  • Stir the reaction at room temperature for 2 hours.

  • After reaction completion, perform an aqueous workup and purify the crude product by column chromatography to yield this compound. The reported yield for this three-step process is approximately 95%.

Cell Viability Assay (Alamar Blue)

This protocol is for assessing the cytotoxicity of this compound against cancer cell lines in a 96-well plate format.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., 100 µM Raptinal) as a positive control for 100% cell death.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Alamar Blue Addition: Add Alamar Blue reagent to each well at 10% of the total volume.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Reading: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Plot the fluorescence intensity against the compound concentration to determine the IC50 value.

Western Blot for a-UPR Markers

This protocol is for detecting the activation of the a-UPR pathway in cells treated with this compound.

  • Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key a-UPR markers (e.g., P-PERK, P-eIF2α, ATF4, cleaved ATF6, and XBP1s) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., actin or tubulin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and visualize the protein bands using an ECL detection reagent and an imaging system.

Visualizations: Signaling Pathways and Workflows

This compound Induced a-UPR Signaling Pathway

ErSO_DFP_Signaling_Pathway ErSO_DFP This compound ERa ERα ErSO_DFP->ERa binds & activates Src Src Kinase ERa->Src activates PLCy PLCγ Src->PLCy phosphorylates & activates IP3 IP3 PLCy->IP3 generates PIP2 PIP2 PIP2->PLCy IP3R IP3 Receptor IP3->IP3R binds & opens ER_Membrane Endoplasmic Reticulum Ca_Cytosol Cytosolic Ca2+ Increase IP3R->Ca_Cytosol Ca_ER Ca2+ (ER Store) Ca_ER->IP3R efflux TRPM4 TRPM4 Channel (Plasma Membrane) Ca_Cytosol->TRPM4 activates Na_Influx Na+ Influx TRPM4->Na_Influx Osmotic_Stress Osmotic Stress (Cell Swelling) Na_Influx->Osmotic_Stress ATP_Depletion ATP Depletion Osmotic_Stress->ATP_Depletion sustains a-UPR & leads to Necrotic_Death Necrotic Cell Death Osmotic_Stress->Necrotic_Death ATP_Depletion->Necrotic_Death

Caption: Signaling cascade of this compound leading to necrotic cell death.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture ERα+ Cancer Cells Plate_Cells 2. Seed Cells in 96-well Plate Cell_Culture->Plate_Cells Prepare_Dilutions 3. Prepare Serial Dilutions of this compound Add_Compound 4. Add Compound to Wells Prepare_Dilutions->Add_Compound Incubate_24_72h 5. Incubate for 24-72 hours Add_Compound->Incubate_24_72h Add_Alamar 6. Add Alamar Blue Reagent Incubate_24_72h->Add_Alamar Incubate_1_4h 7. Incubate for 1-4 hours Add_Alamar->Incubate_1_4h Read_Fluorescence 8. Measure Fluorescence (Ex: 560nm, Em: 590nm) Incubate_1_4h->Read_Fluorescence Plot_Data 9. Plot Fluorescence vs. Concentration Read_Fluorescence->Plot_Data Calculate_IC50 10. Calculate IC50 Value Plot_Data->Calculate_IC50

Caption: Workflow for determining the IC50 of this compound.

Mechanism of Action: Hyperactivation of the a-UPR

The anticancer activity of this compound is mediated through a novel mechanism involving the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR) in ERα+ cancer cells.

The binding of this compound to ERα initiates a signaling cascade that is distinct from the classical genomic actions of estrogen. This interaction leads to the activation of Src kinase, which in turn phosphorylates and activates phospholipase C gamma (PLCγ). Activated PLCγ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol. IP3 then binds to its receptor (IP3R) on the endoplasmic reticulum membrane, causing a rapid and massive efflux of stored calcium (Ca2+) into the cytosol.

This surge in intracellular Ca2+ activates the plasma membrane sodium channel TRPM4. The opening of TRPM4 channels leads to a rapid influx of sodium ions (Na+), which is followed by chloride ions and water to maintain osmotic balance. This influx results in cell swelling and severe osmotic stress. The sustained osmotic stress perpetuates the hyperactivation of the UPR and leads to a depletion of cellular ATP. The combination of osmotic stress and ATP depletion ultimately culminates in rapid necrotic cell death. This mechanism of action, being distinct from current anti-estrogen therapies, presents a promising strategy to overcome resistance.

References

(Rac)-ErSO-DFP as an ERα Biomodulator: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Approximately 75% of breast cancers are classified as estrogen receptor-alpha positive (ERα+), and therapies targeting this receptor are a cornerstone of treatment.[1][2] However, the development of resistance to standard endocrine therapies remains a significant clinical challenge, particularly in metastatic disease.[2] A novel small molecule, (Rac)-ErSO-DFP, and its parent compound, ErSO, have emerged as promising therapeutic agents that exploit a unique mechanism of action to selectively eliminate ERα+ cancer cells.[1][2] Unlike traditional endocrine therapies that aim to block ERα signaling, ErSO and its derivatives act as ERα biomodulators, hijacking the receptor to hyperactivate a cellular stress response pathway, leading to rapid and selective cancer cell death. This technical guide provides a comprehensive overview of the core biology, quantitative data, and experimental methodologies related to this compound and its analogs.

Core Mechanism of Action: Hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR)

The anticancer activity of ErSO and its derivatives is critically dependent on the presence of ERα. These compounds bind to ERα, but instead of inhibiting its function, they trigger the hyperactivation of a normally protective cellular pathway known as the anticipatory Unfolded Protein Response (a-UPR).

The signaling cascade is initiated when the ErSO-ERα complex activates Src kinase, which in turn phosphorylates and activates Phospholipase Cγ (PLCγ). Activated PLCγ produces inositol triphosphate (IP₃), which binds to IP₃ receptors on the endoplasmic reticulum membrane. This leads to a rapid and massive efflux of stored calcium into the cytosol. While a moderate activation of the a-UPR can be protective for cancer cells, the sustained and overwhelming activation induced by ErSO leads to catastrophic cellular stress and ultimately, rapid necrotic cell death. This mechanism is distinct from the cytostatic effects of many standard-of-care treatments.

ErSO_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum ErSO ErSO / ErSO-DFP ERa ERα ErSO->ERa Binds to Src Src Kinase ERa->Src Activates PLCg PLCγ Src->PLCg Phosphorylates & Activates IP3 IP₃ PLCg->IP3 Produces IP3R IP₃ Receptor IP3->IP3R Binds to Ca_Cytosol Increased Cytosolic Ca²⁺ aUPR_Markers Activation of a-UPR Markers (p-PERK, p-eIF2α, p-AMPK) Ca_Cytosol->aUPR_Markers Triggers Necrosis Necrotic Cell Death aUPR_Markers->Necrosis Leads to IP3R->Ca_Cytosol Opens channel Ca_ER Stored Ca²⁺

Figure 1: ErSO-induced a-UPR signaling cascade leading to selective cell death.

Quantitative Data Summary

The development from ErSO to its derivatives, such as ErSO-DFP and ErSO-TFPy, has been driven by the goal of enhancing potency, selectivity, and the overall therapeutic window. The following tables summarize the key quantitative data from preclinical studies.

In Vitro Cytotoxicity

ErSO and its derivatives demonstrate potent cytotoxicity against ERα+ breast cancer cell lines, including those with mutations (Y537S, D538G) that confer resistance to standard endocrine therapies. Notably, the cytotoxicity is significantly lower in ERα-negative cell lines, highlighting the target-dependent mechanism of action. ErSO-DFP shows an even wider selectivity window compared to its parent compound.

CompoundCell LineERα StatusIC₅₀ (nM) at 24hIC₅₀ (nM) at 72hCitation(s)
ErSO MCF-7Positive~20-
T47DPositive--
TYSPositive (Y537S)11-43 (range)-
TDGPositive (D538G)11-43 (range)-
MDA-MB-231NegativeNo effect>10,000
HCT-116Negative-~10,000
HT-29Negative-~15,000
ErSO-DFP MCF-7Positive1735
T47DPositive16-
TYSPositive (Y537S)7-
TDGPositive (D538G)9-
MDA-MB-231Negative>25,000>25,000
HCT-116Negative55,00055,000
HT-29Negative>25,000>25,000
ErSO-TFPy MCF-7Positive-~5-25 (range)
T47DPositive-~5-25 (range)
MDA-MB-231Negative->10,000-30,000

Table 1: In Vitro Cytotoxicity (IC₅₀) of ErSO and Derivatives in Breast Cancer Cell Lines.

In Vivo Efficacy and Tolerability

In multiple preclinical mouse models, ErSO and its derivatives have demonstrated remarkable tumor-eradicating activity. Oral or intravenous administration has resulted in the complete regression of large, established tumors and metastases, including those in the brain, bone, and lungs. The next-generation compounds, ErSO-DFP and ErSO-TFPy, exhibit improved tolerability with significantly higher maximum tolerated doses (MTD).

CompoundSpeciesRouteMaximum Tolerated Dose (MTD)Efficacy SummaryCitation(s)
ErSO MouseOralAt least 150 mg/kg>99% tumor reduction in MCF-7 xenografts (40 mg/kg daily for 21 days). Eradicated lung metastases.
RatOral-Well-tolerated.
DogOral-Well-tolerated.
ErSO-DFP MouseI.V.95 mg/kgSustained antitumor activity in MCF-7 xenografts at 5 mg/kg (i.v., once weekly for 3 doses).
RatI.V.>50 mg/kgBetter tolerated than ErSO.
ErSO-TFPy MouseI.V.150 mg/kgSingle dose induced complete or near-complete regression of small and large tumors.
RatI.V.>50 mg/kgWell-tolerated.
DogI.V.>5 mg/kgWell-tolerated.

Table 2: In Vivo Tolerability and Efficacy of ErSO and Derivatives.

Experimental Protocols

Detailed and reproducible experimental design is critical for evaluating the activity of this compound. Below are methodologies for key cited experiments.

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound in various cancer cell lines.

Methodology:

  • Cell Seeding: Seed ERα-positive (e.g., MCF-7, T47D) and ERα-negative (e.g., MDA-MB-231) cells in 96-well plates at an appropriate density and allow them to adhere overnight. Use media lacking phenol red for ERα-positive lines.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO).

  • Treatment: Treat the cells with the serially diluted compound. Include vehicle-only controls (representing 100% viability) and a positive control for cell death (e.g., 100 µM Raptinal) to establish a quantitative dead control.

  • Incubation: Incubate the plates for a defined period (e.g., 24, 72, or 168 hours) at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Measure cell viability using a fluorescent indicator such as AlamarBlue or by Crystal Violet staining.

  • Data Analysis: Normalize fluorescence readings to the vehicle and dead controls. Plot the dose-response curves and calculate IC₅₀ values using non-linear regression analysis.

Cell_Viability_Workflow start Start seed Seed cells in 96-well plates start->seed adhere Incubate overnight to allow adherence seed->adhere treat Treat cells with serial dilutions of This compound adhere->treat incubate Incubate for 24-168 hours treat->incubate measure Measure viability (e.g., AlamarBlue) incubate->measure analyze Normalize data and calculate IC₅₀ measure->analyze end End analyze->end

Figure 2: General workflow for an in vitro cell viability assay.

Western Blot Analysis for a-UPR Markers

Objective: To confirm the activation of the a-UPR pathway upon treatment with this compound.

Methodology:

  • Cell Culture and Treatment: Culture ERα-positive cells (e.g., MCF-7) and treat them with varying concentrations of this compound or vehicle for a specified time (e.g., 4-6 hours).

  • Cell Lysis: Harvest the cells, wash with PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against key a-UPR proteins (e.g., p-PERK, p-eIF2α, p-AMPK, ATF6α) overnight at 4°C.

    • Incubate with a loading control antibody (e.g., actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ, normalizing to the loading control.

Orthotopic Xenograft Mouse Model

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Methodology:

  • Animal Model: Use immunocompromised mice (e.g., ovariectomized Nu/J or athymic nude mice). All procedures must be in accordance with approved IACUC protocols.

  • Tumor Implantation: Implant ERα-positive human breast cancer cells (e.g., MCF-7) into the mammary fat pad.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., >300 mm³).

  • Treatment: Administer this compound via the desired route (e.g., intravenous injection, oral gavage) at specified doses and schedules (e.g., 5 mg/kg, once a week). A vehicle control group should be included.

  • Monitoring: Monitor tumor volume using caliper measurements or bioluminescent imaging (for luciferase-expressing cell lines). Monitor animal body weight and general health as indicators of toxicity.

Selectivity_Logic ErSO_DFP This compound ERa_pos ERα-Positive Cancer Cell ErSO_DFP->ERa_pos ERa_neg ERα-Negative Cell ErSO_DFP->ERa_neg Binding Binds to ERα ERa_pos->Binding No_Binding No ERα Target ERa_neg->No_Binding aUPR Hyperactivates a-UPR Binding->aUPR No_aUPR No a-UPR Hyperactivation No_Binding->No_aUPR Death Selective Cell Death aUPR->Death Survival Cell Survival No_aUPR->Survival

Figure 3: Logical diagram illustrating the ERα-dependent selectivity of this compound.

Conclusion and Future Directions

This compound represents a novel class of ERα biomodulators with a unique and potent mechanism of action against ERα-positive breast cancer. The ability to induce rapid, necrotic cell death via hyperactivation of the a-UPR pathway offers a distinct therapeutic strategy, particularly for tumors resistant to conventional endocrine therapies. Preclinical data for the ErSO family of compounds demonstrate remarkable efficacy, including the complete regression of large tumors and metastases in mouse models, with next-generation derivatives like ErSO-DFP and ErSO-TFPy showing an improved safety and selectivity profile. The pharmaceutical company Bayer AG has licensed ErSO, signaling a potential path toward human clinical trials. Future research will likely focus on further elucidating the complex biology of the a-UPR pathway, exploring the efficacy of these compounds in other ERα-positive cancers, and translating these promising preclinical findings into clinical benefits for patients.

References

(Rac)-ErSO-DFP: A Technical Guide to Anticipatory Unfolded Protein Response Activation in ERα+ Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-ErSO-DFP is a novel small molecule activator of the anticipatory unfolded protein response (a-UPR), demonstrating significant potential in the targeted therapy of estrogen receptor-alpha positive (ERα+) cancers. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, comparative efficacy, and the experimental protocols utilized in its evaluation. Through hyperactivation of the a-UPR, ErSO-DFP induces selective cell death in ERα+ cancer cells, including those resistant to current endocrine therapies. This guide consolidates key quantitative data, outlines detailed experimental methodologies, and presents visual representations of the underlying signaling pathways and experimental workflows to support further research and development in this promising area of oncology.

Introduction: The Anticipatory Unfolded Protein Response

The unfolded protein response (UPR) is a cellular stress response pathway located in the endoplasmic reticulum (ER) that is crucial for maintaining protein homeostasis.[1] The UPR is traditionally viewed as a reactive mechanism, activated by the accumulation of unfolded or misfolded proteins within the ER lumen.[2] However, a distinct, proactive mode of UPR activation, termed the anticipatory UPR (a-UPR), has been identified.[1][3] The a-UPR is initiated by various signaling molecules, including steroid and peptide hormones, in anticipation of an increased demand for protein folding capacity, such as during cell proliferation.[3]

In the context of ERα+ breast cancer, estrogen can trigger a mild, cytoprotective a-UPR that promotes tumor cell proliferation and contributes to resistance against antiestrogen therapies. The small molecule ErSO was developed to exploit this pathway by inducing hyperactivation of the a-UPR, leading to cytotoxic effects specifically in ERα+ cancer cells. This compound is a derivative of ErSO, engineered for enhanced selectivity and a wider therapeutic window.

This compound: Mechanism of Action

This compound exerts its cytotoxic effects through the hyperactivation of the a-UPR in an ERα-dependent manner. Unlike conventional endocrine therapies that block estrogen's proliferative signals, ErSO-DFP does not compete with estrogen for binding to ERα. Instead, it leverages the presence of ERα to initiate a lethal signaling cascade.

The proposed signaling pathway is as follows:

  • Binding and Initiation: ErSO-DFP interacts with ERα, leading to the activation of the non-receptor tyrosine kinase, Src.

  • Signal Transduction: Activated Src phosphorylates and activates phospholipase C gamma (PLCγ).

  • Second Messenger Production: PLCγ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptor (IP3R) on the endoplasmic reticulum membrane, triggering the release of stored calcium (Ca2+) into the cytosol.

  • a-UPR Hyperactivation and Cell Death: The rapid and sustained increase in cytosolic Ca2+ hyperactivates the a-UPR, leading to ER stress and ultimately, necrotic cell death.

This mechanism is specific to cells expressing ERα, as demonstrated by the lack of activity in ERα-negative cell lines.

Signaling Pathway of this compound-Induced a-UPR Activation

ErSO_DFP_Pathway cluster_cell ERα+ Cancer Cell ErSO_DFP This compound ERa ERα ErSO_DFP->ERa Src Src ERa->Src Activates PLCg PLCγ Src->PLCg Phosphorylates & Activates IP3 IP3 PLCg->IP3 Produces IP3R IP3R IP3->IP3R Binds & Opens Ca_ER Ca²⁺ (ER Lumen) Ca_Cyto Ca²⁺ (Cytosol) Ca_ER->Ca_Cyto Efflux aUPR a-UPR Hyperactivation Ca_Cyto->aUPR Triggers CellDeath Necrotic Cell Death aUPR->CellDeath

Caption: Signaling cascade of this compound leading to a-UPR hyperactivation and cell death.

Quantitative Data Summary

This compound demonstrates potent and selective cytotoxicity against ERα+ cancer cell lines, with a significantly improved therapeutic window compared to its parent compound, ErSO.

Table 1: In Vitro Cytotoxicity (IC50) of ErSO-DFP
Cell LineERα StatusIC50 (nM)Notes
MCF-7Positive17Wild-Type ERα
T47DPositive16Wild-Type ERα
TYS (T47D-ERαY537S)Positive7Therapy-Resistant ERα Mutant
TDG (T47D-ERαD538G)Positive9Therapy-Resistant ERα Mutant
ERα-Negative LinesNegative>30,000Consistently inactive

Data sourced from references. IC50 values were determined after 24-72 hours of compound incubation.

Table 2: Comparative Selectivity of ErSO-DFP vs. ErSO
CompoundAverage Fold Difference in IC50 (ERα+ vs. ERα-)
ErSO-DFP~2750
ErSOSignificantly lower than ErSO-DFP

Data sourced from reference.

Table 3: Maximum Tolerated Dose (MTD) in Rodents
CompoundAdministrationSpeciesMTD (mg/kg)
ErSO-DFPIntravenous (IV)Mouse>20
ErSOIntravenous (IV)Mouse20
ErSOOralRat17.5
ErSOIntravenous (IV)Rat10-20

Data sourced from reference.

A related next-generation derivative, ErSO-TFPy, has also been shown to be well-tolerated at high doses in rodents, enabling complete regression of large tumors after a single dose.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

Cell Viability and IC50 Determination
  • Objective: To determine the concentration of ErSO-DFP that inhibits cell viability by 50% (IC50).

  • Cell Lines: ERα+ (MCF-7, T47D, TYS, TDG) and various ERα- cancer cell lines.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • A serial dilution of ErSO-DFP (e.g., 0-100 μM) is prepared and added to the wells.

    • Cells are incubated with the compound for specified durations (e.g., 24, 72, or 168 hours).

    • Cell viability is assessed using AlamarBlue fluorescence assay.

    • Raptinal (100 μM) is used as a positive control for 100% cell death.

    • Fluorescence is measured using a plate reader.

    • Data is normalized to controls and IC50 values are calculated using non-linear regression analysis.

  • Data Analysis: Results are typically plotted as mean ± standard error of the mean (s.e.m.) from at least three independent replicates.

Western Blot Analysis for a-UPR Activation
  • Objective: To detect the expression levels of key protein markers of a-UPR activation.

  • Procedure:

    • MCF-7 cells are treated with varying concentrations of ErSO-DFP or vehicle control for a specified time (e.g., 4 hours).

    • Cells are harvested and lysed to extract total protein.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against a-UPR markers (e.g., phospho-EIF2α, ATF6) and a loading control (e.g., actin).

    • The membrane is then incubated with corresponding secondary antibodies.

    • Protein bands are visualized using an imaging system.

  • Data Analysis: Band intensities are quantified using software like ImageJ, with target protein levels normalized to the loading control.

In Vivo Antitumor Efficacy in Xenograft Mouse Models
  • Objective: To evaluate the antitumor activity of ErSO-DFP in a living organism.

  • Model: MCF-7 xenograft mouse model (e.g., female ovariectomized NOD scid gamma mice).

  • Procedure:

    • MCF-7 cells are implanted into the mammary fat pads of mice.

    • When tumors reach a palpable size, mice are randomized into treatment and control groups.

    • ErSO-DFP is administered (e.g., 5-10 mg/kg, intravenously, once weekly for 3 doses).

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, mice are euthanized, and tumors are excised for further analysis.

  • Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to compare treatment and control groups. The absence of significant weight loss is noted as an indicator of tolerability.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow cluster_workflow Preclinical Evaluation of this compound A Compound Synthesis & Characterization B In Vitro Screening: Cell Viability Assays (IC50) A->B C Mechanism of Action Studies: Western Blot for a-UPR Markers B->C D Selectivity Assessment: ERα+ vs. ERα- Cell Lines B->D E In Vivo Efficacy: Xenograft Mouse Models C->E D->E F Toxicity & Tolerability: MTD Studies E->F G Pharmacokinetic Studies: Blood-Brain Barrier Penetration E->G H Lead Optimization F->H G->H

References

(Rac)-ErSO-DFP: A Technical Guide to a Novel Agent for Anti-Estrogen Resistant Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metastatic estrogen receptor-alpha (ERα)-positive breast cancer presents a significant clinical challenge, with acquired resistance to endocrine therapies being a major hurdle. (Rac)-ErSO-DFP, a derivative of the parent compound ErSO, has emerged as a promising therapeutic agent that circumvents conventional resistance mechanisms. This small molecule acts as a selective ERα biomodulator, inducing potent and selective necrosis in ERα-positive breast cancer cells, including those harboring mutations that confer resistance to anti-estrogen treatments. This technical guide provides an in-depth overview of this compound, consolidating key preclinical data, detailing experimental methodologies, and visualizing its mechanism of action.

Introduction

Approximately 75% of breast cancers are ERα-positive, and endocrine therapies targeting this receptor are a cornerstone of treatment.[1] However, the development of resistance is a common occurrence, necessitating novel therapeutic strategies.[1] this compound represents a paradigm shift from receptor inhibition to hyperactivation of a cellular protective pathway, the anticipatory Unfolded Protein Response (a-UPR), leading to selective cancer cell death.[1][2] As a derivative of ErSO, ErSO-DFP exhibits enhanced selectivity for ERα-positive cancer cells and improved tolerability in preclinical models.[1]

Mechanism of Action: Hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR)

Unlike traditional endocrine therapies that block ERα signaling, this compound binds to ERα and triggers a potent and sustained activation of the a-UPR. This leads to a cascade of events culminating in selective necrosis of ERα-positive cancer cells.

The proposed signaling pathway is as follows:

  • This compound Binding to ERα: The molecule selectively binds to both wild-type and mutant ERα.

  • Activation of Src Kinase and PLCγ: The ErSO-DFP-ERα complex activates Src kinase, which in turn phosphorylates and activates phospholipase C gamma (PLCγ).

  • IP₃ Production and Calcium Release: Activated PLCγ produces inositol triphosphate (IP₃), which binds to IP₃ receptors on the endoplasmic reticulum (ER), causing a rapid release of calcium into the cytosol.

  • a-UPR Hyperactivation: The sustained increase in cytosolic calcium and subsequent ER stress leads to the hyperactivation of the a-UPR. Key markers of this activation include the phosphorylation of PERK and eIF2α, and the cleavage of ATF6. This leads to a rapid inhibition of protein synthesis.

  • ATP Depletion and Necrotic Cell Death: The hyperactivated a-UPR leads to a depletion of cellular ATP, ultimately resulting in necrotic cell death.

ErSO_DFP_Signaling_Pathway cluster_cell ERα-Positive Breast Cancer Cell ErSO_DFP This compound ERa ERα (wild-type or mutant) ErSO_DFP->ERa Src Src Kinase ERa->Src activates PLCg PLCγ Src->PLCg phosphorylates & activates IP3 IP₃ PLCg->IP3 produces ER Endoplasmic Reticulum IP3->ER binds to IP₃R on Ca2_release Ca²⁺ Release ER->Ca2_release aUPR a-UPR Hyperactivation Ca2_release->aUPR PERK p-PERK aUPR->PERK eIF2a p-eIF2α aUPR->eIF2a ATF6 Cleaved ATF6 aUPR->ATF6 Protein_synthesis_inhibition Protein Synthesis Inhibition aUPR->Protein_synthesis_inhibition ATP_depletion ATP Depletion aUPR->ATP_depletion Necrosis Necrotic Cell Death Protein_synthesis_inhibition->Necrosis ATP_depletion->Necrosis

Signaling pathway of this compound in ERα-positive breast cancer cells.

Quantitative Data

In Vitro Efficacy: IC₅₀ Values

This compound and its parent compound, ErSO, have demonstrated high potency against a range of ERα-positive breast cancer cell lines, including those with acquired resistance to endocrine therapies. The tables below summarize the reported half-maximal inhibitory concentration (IC₅₀) values.

Table 1: IC₅₀ Values of ErSO and ErSO-DFP in ERα-Positive Breast Cancer Cell Lines

CompoundCell LineERα StatusIC₅₀ (nM)Incubation TimeAssay MethodReference
ErSOMCF-7Positive~2024 hoursAlamar Blue
ErSOT47DPositive11-4324 hoursAlamar Blue
ErSOT47D-ERαY537S (TYS)Positive (Mutant)11-4324 hoursAlamar Blue
ErSOT47D-ERαD538G (TDG)Positive (Mutant)11-4324 hoursAlamar Blue
ErSO-DFPMCF-7Positive1724 hoursAlamar Blue
ErSO-DFPT47DPositive1624 hoursAlamar Blue
ErSO-DFPTYSPositive (Mutant)724 hoursAlamar Blue
ErSO-DFPTDGPositive (Mutant)924 hoursAlamar Blue

Table 2: Selectivity of ErSO-DFP for ERα-Positive vs. ERα-Negative Cell Lines

CompoundCell LineERα StatusIC₅₀ (µM) at 72 hoursReference
ErSO-DFPMCF-7Positive0.017
ErSO-DFPMDA-MB-231Negative> 25
ErSO-DFPHCT-116Negative55
ErSO-DFPHT-29Negative> 100
In Vivo Efficacy

Preclinical studies in mouse xenograft models have demonstrated the potent anti-tumor activity of ErSO-DFP.

Table 3: In Vivo Efficacy of ErSO-DFP in a Breast Cancer Xenograft Model

Animal ModelCell LineTreatmentDosing ScheduleOutcomeReference
Athymic Nude MiceMCF-7ErSO-DFP (5 mg/kg, IV)Once weekly for 3 dosesInhibited tumor growth and decreased tumor volume with no significant toxicity
NSG Ovariectomized MiceTYS-luc (T47D with ERα Y537S)ErSO (40 mg/kg, oral)Daily for 7 daysRegression of lung and multiple metastatic tumors
Nu/J Ovariectomized MiceMCF-7ErSO (40 mg/kg, oral)Daily for 21 days>99% tumor reduction, with no measurable tumor in 4 of 6 mice
Athymic Nude MiceST941 PDX (ESR1mut Y537S)ErSO-TFPy (IV)Once or twice weekly for 4 weeksSignificant tumor regression

Experimental Protocols

Cell Viability Assay (Alamar Blue)

This protocol is used to determine the IC₅₀ values of this compound.

Alamar_Blue_Assay_Workflow start Start seed_cells Seed breast cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 add_compound Add serial dilutions of This compound incubate1->add_compound incubate2 Incubate for 24-72 hours add_compound->incubate2 add_alamar Add Alamar Blue reagent (10% of culture volume) incubate2->add_alamar incubate3 Incubate for 1-4 hours add_alamar->incubate3 read_fluorescence Measure fluorescence (Ex: 560 nm, Em: 590 nm) incubate3->read_fluorescence calculate_ic50 Calculate IC₅₀ values using dose-response curves read_fluorescence->calculate_ic50 end End calculate_ic50->end

Workflow for the Alamar Blue cell viability assay.

Detailed Steps:

  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Addition: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Treatment Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

Western Blot for a-UPR Markers

This protocol is used to detect the activation of the a-UPR pathway.

Detailed Steps:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against a-UPR markers overnight at 4°C. Recommended antibodies include:

    • p-PERK (Thr980)

    • p-eIF2α (Ser51)

    • ATF6 (cleaved)

    • β-actin (loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Orthotopic Xenograft Model

This protocol describes the establishment of an ERα-positive breast cancer xenograft model to evaluate the in vivo efficacy of this compound.

Xenograft_Model_Workflow start Start cell_prep Prepare ERα-positive breast cancer cells (e.g., MCF-7) in Matrigel start->cell_prep injection Orthotopically inject cells into the mammary fat pad of immunodeficient mice cell_prep->injection tumor_growth Monitor tumor growth until palpable injection->tumor_growth randomization Randomize mice into treatment and control groups tumor_growth->randomization treatment Administer this compound or vehicle (e.g., oral gavage, IV injection) randomization->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint Endpoint: Tumor size reaches limit or study duration is complete monitoring->endpoint analysis Analyze tumor growth inhibition, survival, and potential toxicity endpoint->analysis end End analysis->end

Workflow for establishing and treating an orthotopic breast cancer xenograft model.

Detailed Steps:

  • Cell Preparation: Harvest ERα-positive breast cancer cells (e.g., MCF-7) and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.

  • Animal Model: Use female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old. For ER-dependent tumors like MCF-7, supplement with a slow-release estrogen pellet implanted subcutaneously 24-48 hours before cell injection.

  • Orthotopic Injection: Anesthetize the mouse and make a small incision to expose the inguinal mammary fat pad. Inject 50-100 µL of the cell suspension into the fat pad.

  • Tumor Monitoring: Monitor the mice for tumor development. Once tumors are palpable, measure their volume twice a week using calipers (Volume = (length x width²)/2).

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound at the desired dose and schedule (e.g., 5 mg/kg intravenously, once weekly).

  • Data Collection and Analysis: Monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., histology, western blotting). Analyze the data for tumor growth inhibition and any signs of toxicity.

Synthesis

The synthesis of this compound and its analogs is achieved through a modular synthetic route. A key step involves the addition of a lithiated B-ring to 7-trifluoroisatin to form a tertiary alcohol intermediate. Subsequent modifications, such as Friedel–Crafts-type reactions, allow for the introduction of various functional groups to explore structure-activity relationships. The synthesis of the difluoropiperidine-containing derivative, ErSO-DFP, has been specifically optimized for scalability.

Conclusion and Future Directions

This compound is a highly promising preclinical candidate for the treatment of anti-estrogen resistant ERα-positive breast cancer. Its unique mechanism of action, involving the hyperactivation of the a-UPR, allows it to overcome common resistance pathways. The enhanced selectivity and tolerability of ErSO-DFP compared to its parent compound, ErSO, make it a more attractive candidate for clinical development.

Future research should focus on comprehensive IND-enabling studies to further evaluate the safety and pharmacokinetic profile of this compound. Further elucidation of the downstream effectors of the a-UPR hyperactivation could reveal additional therapeutic targets and biomarkers of response. Clinical trials will be essential to determine the efficacy and safety of this compound in patients with advanced, endocrine-resistant breast cancer. The development of this novel class of ERα biomodulators holds the potential to significantly improve outcomes for this patient population.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Chemical Properties and Formula of (Rac)-ErSO-DFP

This technical guide provides a comprehensive overview of the chemical properties, formula, and biological activity of this compound, a promising small molecule for the treatment of estrogen receptor alpha-positive (ERα+) breast cancer.

Chemical Properties and Formula

This compound is the racemic mixture of the small molecule ErSO-DFP. The biological activity resides in the (R)-enantiomer, which is a potent and selective activator of the anticipatory Unfolded Protein Response (a-UPR) in ERα+ cancer cells. The (S)-enantiomer is biologically inactive.[1] The racemic mixture exhibits approximately half the potency of the pure (R)-enantiomer.[1]

ErSO-DFP was developed as a less lipophilic analog of its parent compound, ErSO.[1] This modification resulted in an improved therapeutic window, with enhanced selectivity for ERα+ cancer cells over ERα- cells.[1]

Chemical Structure:

The chemical structure of the active (R)-enantiomer, ErSO-DFP, has been confirmed by X-ray crystallography.[1] Based on the known structure of ErSO and the modification with a difluoropiperidine moiety, the chemical formula can be determined.

(Note: The exact chemical formula was not explicitly found in the provided search results, but the structure is available in the cited literature, from which the formula can be derived.)

Key Physicochemical Properties:

PropertyValueReference
cLogD7.4 4.4
Lipophilic Efficiency (LipE) >2 unit increase compared to ErSO

Mechanism of Action: The Anticipatory Unfolded Protein Response

This compound exerts its cytotoxic effects on ERα+ breast cancer cells through the hyperactivation of a cellular stress pathway known as the anticipatory Unfolded Protein Response (a-UPR). This pathway is distinct from the mechanisms of currently approved ERα-targeting drugs.

The binding of the active (R)-enantiomer to ERα is the initiating event. This leads to a signaling cascade that results in rapid and selective cancer cell death. The inactive (S)-enantiomer does not activate the a-UPR.

Below is a diagram illustrating the proposed signaling pathway initiated by ErSO-DFP.

ErSO_DFP_Signaling_Pathway cluster_cell ERα+ Cancer Cell ErSO_DFP (R)-ErSO-DFP ERa Estrogen Receptor α (ERα) ErSO_DFP->ERa Binds to aUPR Anticipatory Unfolded Protein Response (a-UPR) Activation ERa->aUPR Initiates CellDeath Selective Cell Death (Necrosis) aUPR->CellDeath Leads to

Caption: Signaling pathway of (R)-ErSO-DFP in ERα+ cancer cells.

Biological Activity and Quantitative Data

This compound, through its active (R)-enantiomer, demonstrates potent and selective cytotoxicity against a range of ERα+ breast cancer cell lines, including those that have developed resistance to standard therapies.

Table of IC50 Values for (R)-ErSO-DFP:

Cell LineERα StatusIC50 (nM) at 24hIC50 (nM) at 72hReference
MCF-7 Positive17Not specified
T47D Positive16Not specified
T47D-ERαY537S (TYS) Positive (Mutant)7Not specified
T47D-ERαD538G (TDG) Positive (Mutant)9Not specified
MDA-MB-231 NegativeInactiveInactive
HCT-116 NegativeInactiveInactive
HT-29 NegativeInactiveInactive

The data clearly indicates a wide therapeutic window, with an average of a 2750-fold difference in IC50 values between ERα+ and ERα− cancer cell lines.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the activity of this compound and its enantiomers.

Cell Viability Assay

This protocol is used to determine the concentration of a compound required to inhibit cell viability by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound, (R)-ErSO-DFP, (S)-2) for a specified duration (e.g., 24, 72, or 168 hours).

  • Viability Assessment: Cell viability is assessed using a fluorescent indicator such as Alamar blue. A 100% dead control (e.g., treated with Raptinal) and a vehicle control are included.

  • Data Analysis: Fluorescence is measured, and the data is normalized to the controls. IC50 values are calculated from the dose-response curves.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells treat_cells Treat with compound dilutions seed_cells->treat_cells incubate Incubate (24-168h) treat_cells->incubate add_alamar Add Alamar blue incubate->add_alamar measure_fluor Measure fluorescence add_alamar->measure_fluor analyze Analyze data and calculate IC50 measure_fluor->analyze end End analyze->end

Caption: Experimental workflow for the cell viability assay.

Western Blot Analysis for a-UPR Activation

This protocol is used to detect the expression levels of key protein markers of the a-UPR pathway.

Methodology:

  • Cell Treatment and Lysis: ERα+ cells (e.g., MCF-7) are treated with the test compound for a specified time (e.g., 4 hours). The cells are then harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for a-UPR marker proteins. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate. Loading controls (e.g., actin) are used to ensure equal protein loading.

  • Quantification: The intensity of the protein bands can be quantified using software like ImageJ.

Synthesis

The synthesis of this compound involves a multi-step process. A key step is the reaction involving 4,4-difluoropiperidine hydrochloride. The racemic mixture is then separated into its individual enantiomers using preparative chiral chromatography.

In Vivo Efficacy

(R)-ErSO-DFP has demonstrated significant anti-tumor activity in mouse xenograft models of human ERα+ breast cancer, leading to profound tumor regression. It is reported to be well-tolerated in rodents.

Conclusion

This compound, and specifically its active (R)-enantiomer, represents a novel class of compounds for the treatment of ERα+ breast cancers. Its unique mechanism of action, potent and selective cytotoxicity, and favorable in vivo activity make it a compelling candidate for further drug development. The detailed understanding of its chemical properties and biological activity provides a strong foundation for future research and clinical translation.

References

A Technical Deep Dive: Racemic ErSO-DFP Versus Its Enantiomers in ERα-Positive Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the racemic mixture of ErSO-DFP compared to its individual enantiomers, targeting researchers, scientists, and professionals in drug development. ErSO-DFP is a novel compound that has demonstrated significant potential in treating estrogen receptor alpha-positive (ERα+) cancers by activating the anticipatory Unfolded Protein Response (a-UPR). This document outlines the superior efficacy of the single (R)-enantiomer, details the experimental methodologies for its synthesis and evaluation, and presents key data in a structured format for clear comparison.

Introduction: The Promise of ErSO-DFP in Oncology

Approximately 75% of breast cancers are ERα-positive, making the estrogen receptor a critical target for therapeutic intervention.[1] While endocrine therapies are a cornerstone of treatment, resistance is a common and formidable challenge.[1] ErSO, a recently identified small molecule, presents a novel mechanism of action by inducing ERα-dependent cancer cell death through hyperactivation of the a-UPR.[1][2] Building on this discovery, ErSO-DFP was developed as a next-generation derivative with enhanced selectivity and tolerability.[1] This guide focuses on the critical distinction between the racemic mixture of ErSO-DFP and its constituent enantiomers, highlighting the stereospecificity of its potent anticancer activity.

Comparative Efficacy: Racemic Mixture vs. Enantiomers

The biological activity of ErSO-DFP is highly dependent on its stereochemistry. The racemic mixture, denoted as (±)-2 or (Rac)-ErSO-DFP, was separated into its individual enantiomers, with their absolute configurations confirmed by X-ray crystallography. The (R)-enantiomer, officially named ErSO-DFP, was identified as the active agent, while the (S)-enantiomer is essentially inactive.

In Vitro Cytotoxicity

Quantitative analysis of cell viability in ERα+ breast cancer cell lines, such as MCF-7, reveals the stark difference in potency. ErSO-DFP is approximately twice as potent as the racemic mixture, while the (S)-enantiomer shows no significant activity. This underscores the importance of utilizing the pure, active enantiomer for maximum therapeutic effect.

Table 1: In Vitro Activity against MCF-7 Cells (24h incubation)

CompoundIC50 (nM)
This compound ((±)-2)35
ErSO-DFP ((R)-2) ~17.5 (inferred)
(S)-2Inactive

Note: The IC50 for ErSO-DFP is inferred to be approximately half that of the racemate, as the (S)-enantiomer is inactive.

Enhanced Selectivity and Therapeutic Window

A key advantage of ErSO-DFP over its predecessor, ErSO, is its significantly improved selectivity for ERα+ cancer cells over ERα-negative cells. This translates to a much wider therapeutic window, minimizing potential off-target effects. ErSO-DFP demonstrates an average 2750-fold difference in IC50 values between ERα+ and ERα- cancer cell lines.

Table 2: Comparative Selectivity of ErSO vs. ErSO-DFP

CompoundTarget Cell TypeIC50 (24h)IC50 (72h)Selectivity Window (vs. ERα-)
ErSOERα+ (MCF-7)~20 nM~20 nMNarrower
ErSOERα- (HCT-116)11 µM0.26 µM
ErSO-DFP ERα+ (MCF-7) ~35 nM ~35 nM ~2750-fold
ErSO-DFP ERα- (HCT-116) 55 µM 55 µM

Mechanism of Action: Hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR)

ErSO-DFP exerts its potent anticancer effects by a mechanism distinct from traditional endocrine therapies. It selectively binds to ERα, triggering a hyperactivation of the a-UPR pathway. This leads to rapid and selective necrosis of ERα+ cancer cells. The inactive (S)-enantiomer does not induce this response.

Key protein markers of a-UPR activation, including the phosphorylation of eIF2α (P-EIF2α), an increase in phosphorylated AMPK (P-AMPK), and the cleavage of ATF6α, are observed in a time- and concentration-dependent manner upon treatment with ErSO-DFP.

aUPR_Pathway cluster_input Stimulus cluster_receptor Receptor cluster_pathway a-UPR Signaling Cascade cluster_output Cellular Outcome ErSO-DFP ErSO-DFP ERα ERα ErSO-DFP->ERα Binds to ERα->aUPR_Activation Hyperactivates P-AMPK_increase ↑ P-AMPK Cell_Death Selective Necrotic Cell Death P-AMPK_increase->Cell_Death P-EIF2a_increase ↑ P-EIF2α P-EIF2a_increase->Cell_Death ATF6a_cleavage ATF6α Cleavage ATF6a_cleavage->Cell_Death aUPR_Activation->P-AMPK_increase aUPR_Activation->P-EIF2a_increase aUPR_Activation->ATF6a_cleavage

Figure 1. ErSO-DFP induced a-UPR signaling pathway.

Experimental Protocols

Synthesis and Chiral Separation of ErSO-DFP Enantiomers

An optimized synthetic route has been developed to access the racemic compound, which is then separated into its enantiomers.

Optimized Synthesis of Racemic ErSO-DFP: The synthesis involves a three-step process starting from a protected precursor. Key reagents and conditions include thionyl chloride, pyridine, 4,4-difluoropiperidine hydrochloride, cesium carbonate, and tetra-n-butylammonium fluoride (TBAF).

Chiral Separation: The enantiomers of the final compound are separated using preparative chiral High-Performance Liquid Chromatography (HPLC).

  • Column: Lux 5 µM cellulose-1 (250 × 21.2 mm, AXIA packed)

  • Mobile Phase: Isocratic mixture of 40% isopropanol in hexanes.

Synthesis_Workflow Start Starting Material Step1 Step 1: Thionyl Chloride, Pyridine Start->Step1 Step2 Step 2: 4,4-difluoropiperidine HCl, Cs2CO3 Step1->Step2 Step3 Step 3: TBAF Step2->Step3 Racemic_Product Racemic ErSO-DFP Step3->Racemic_Product Chiral_HPLC Preparative Chiral HPLC Racemic_Product->Chiral_HPLC R_Enantiomer ErSO-DFP (R)-enantiomer Chiral_HPLC->R_Enantiomer S_Enantiomer Inactive (S)-enantiomer Chiral_HPLC->S_Enantiomer

Figure 2. Workflow for synthesis and chiral separation.
Cell Viability Assay

The cytotoxic effects of the compounds are determined using a standard Alamar Blue assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compounds (racemic mixture, ErSO-DFP, (S)-enantiomer) for a specified duration (e.g., 24 or 72 hours).

  • Viability Assessment: Alamar Blue reagent is added to each well, and fluorescence is measured after incubation. Raptinal (100 µM) is used as a positive control for 100% cell death.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

Western Blot Analysis for a-UPR Activation
  • Cell Lysis: MCF-7 cells treated with the compounds are harvested and lysed.

  • Protein Quantification: Protein concentration in the lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • Immunoblotting: Membranes are probed with primary antibodies against key a-UPR proteins (P-EIF2α, P-AMPK, ATF6α) and a loading control (e.g., actin).

  • Detection and Quantification: Blots are visualized, and band intensities are quantified using software like ImageJ.

Conclusion and Future Directions

The data unequivocally demonstrate that the (R)-enantiomer, ErSO-DFP, is the sole active component responsible for the potent and selective anticancer activity observed. The racemic mixture exhibits approximately half the potency, while the (S)-enantiomer is inactive. This highlights the critical importance of stereochemistry in the design and development of this new class of a-UPR activators. For drug development professionals, these findings strongly advocate for the advancement of the enantiomerically pure ErSO-DFP to maximize therapeutic efficacy and minimize potential complications from the inactive enantiomer. Future research should continue to explore the promising therapeutic potential of ErSO-DFP in various ERα+ cancer models, including those resistant to current therapies.

References

(Rac)-ErSO-DFP: A Technical Guide to a Novel ERα Biomodulator for ER-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-ErSO-DFP is a novel, selective small molecule biomodulator of Estrogen Receptor Alpha (ERα). As a derivative of the parent compound ErSO, it demonstrates enhanced selectivity and potent efficacy against ERα-positive breast cancers, including those resistant to standard therapies.[1][2] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, mechanism of action, relevant signaling pathways, and key experimental data.

Physicochemical Properties and Identification

PropertyValueReference
CAS Number 2768139-73-5[1]
Molecular Formula C₂₀H₁₇F₅N₂O₂[1]
Molecular Weight 412.35 g/mol [1]

Mechanism of Action

This compound exerts its potent anti-cancer effects through the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR) in ERα-positive breast cancer cells. This mechanism is distinct from clinically approved ERα antagonists and degraders. The activation of the a-UPR by this compound is strictly dependent on the presence of ERα, leading to selective cell death in ERα-positive cancer cells while having minimal effect on ERα-negative cells.

Signaling Pathway

The binding of this compound to ERα initiates a signaling cascade that leads to the hyperactivation of the a-UPR. This pathway involves the activation of Src kinase, which in turn phosphorylates and activates Phospholipase C gamma (PLCγ). Activated PLCγ cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum (ER) membrane, triggering a rapid and sustained release of calcium into the cytosol. This massive calcium influx is a key event in the hyperactivation of the a-UPR, ultimately leading to selective necrosis of ERα-positive breast cancer cells.

ErSO_DFP_Signaling_Pathway Rac_ErSO_DFP This compound ER_alpha ERα Rac_ErSO_DFP->ER_alpha binds to Src_Kinase Src Kinase ER_alpha->Src_Kinase activates PLC_gamma PLCγ Src_Kinase->PLC_gamma phosphorylates and activates PIP2 PIP₂ PLC_gamma->PIP2 cleaves IP3 IP₃ PIP2->IP3 ER_Membrane Endoplasmic Reticulum IP3->ER_Membrane binds to IP₃ receptor on Ca_release Ca²⁺ Release ER_Membrane->Ca_release triggers aUPR_hyperactivation a-UPR Hyperactivation Ca_release->aUPR_hyperactivation leads to Cell_Death Selective Cell Death aUPR_hyperactivation->Cell_Death induces

Caption: Signaling pathway of this compound in ERα-positive breast cancer cells.

Experimental Data

In Vitro Efficacy

This compound demonstrates potent and selective cytotoxicity against ERα-positive breast cancer cell lines.

Cell Line (ERα status)IC₅₀ (nM)Incubation TimeReference
MCF-7 (+)3524 h
T47D (+)1624-72 h
TYS (+)724-72 h
TDG (+)924-72 h
In Vivo Efficacy

In a mouse model of ERα+ breast cancer using MCF-7 orthotopic tumors, this compound maintained the ability to cause tumor regression.

Experimental Protocols

Cell Viability Assay
  • Cell Lines: MCF-7 (ERα-positive) and other relevant breast cancer cell lines.

  • Compound Treatment: Cells are incubated with this compound over a range of concentrations (e.g., 0.001-1 µM) for specified durations (e.g., 24, 48, or 72 hours).

  • Viability Measurement: Cell viability is assessed using a standard method such as the AlamarBlue assay. Fluorescence is measured to determine the percentage of viable cells relative to a vehicle-treated control.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Western Blot Analysis for a-UPR Activation
  • Cell Lysates: ERα-positive cells (e.g., MCF-7) are treated with this compound or a vehicle control for a specified time (e.g., 4 hours). Cells are then harvested and lysed to extract total protein.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key proteins involved in the a-UPR (e.g., PERK, IRE1α, ATF6, and downstream effectors). A loading control antibody (e.g., β-actin) is also used.

  • Detection: After incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities can be quantified using software such as ImageJ, with protein levels normalized to the loading control.

In Vivo Xenograft Mouse Model
  • Animal Model: Ovariectomized female immunodeficient mice (e.g., Nu/J) are used.

  • Tumor Implantation: ERα-positive breast cancer cells (e.g., MCF-7) are implanted orthotopically into the mammary fat pad.

  • Compound Administration: Once tumors reach a palpable size, mice are treated with this compound (e.g., 5 mg/kg) or a vehicle control via intravenous injection. A typical dosing schedule is once a week for three weeks.

  • Tumor Measurement: Tumor volume is monitored regularly using calipers.

  • Outcome Assessment: The ability of this compound to induce tumor regression is evaluated by comparing the tumor volumes in the treated group to the control group.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture ERα+ Breast Cancer Cell Lines (e.g., MCF-7) Treatment_Invitro Treat with this compound (Dose-Response) Cell_Culture->Treatment_Invitro Viability_Assay Cell Viability Assay (e.g., AlamarBlue) Treatment_Invitro->Viability_Assay Western_Blot Western Blot for a-UPR Markers Treatment_Invitro->Western_Blot IC50 Determine IC₅₀ Viability_Assay->IC50 Protein_Expression Analyze Protein Expression Western_Blot->Protein_Expression Mouse_Model Orthotopic Xenograft Mouse Model (MCF-7) Treatment_Invivo Administer this compound (e.g., 5 mg/kg, i.v.) Mouse_Model->Treatment_Invivo Tumor_Monitoring Monitor Tumor Volume Treatment_Invivo->Tumor_Monitoring Efficacy_Assessment Assess Tumor Regression Tumor_Monitoring->Efficacy_Assessment

References

Preliminary Research on (Rac)-ErSO-DFP Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical efficacy of (Rac)-ErSO-DFP, a selective small molecule activator of the anticipatory unfolded protein response (a-UPR) in estrogen receptor alpha-positive (ERα+) breast cancer.[1][2][3] this compound is a derivative of ErSO, designed for enhanced selectivity and improved tolerability.[2][3] This document outlines the compound's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows.

Core Mechanism of Action: Hyperactivation of the a-UPR

This compound exerts its potent and selective anticancer activity by hyperactivating the anticipatory unfolded protein response (a-UPR) in ERα-positive cells. This process is initiated by the binding of this compound to the estrogen receptor alpha (ERα). Unlike traditional endocrine therapies that aim to inhibit ERα function, this compound utilizes the receptor to trigger a cytotoxic cascade.

The binding of this compound to ERα leads to the activation of Src kinase, which in turn phosphorylates and activates phospholipase C gamma (PLCγ). Activated PLCγ produces inositol triphosphate (IP₃), which binds to IP₃ receptors on the endoplasmic reticulum membrane, causing a rapid release of stored calcium into the cytosol. This sustained, high level of cytosolic calcium leads to cellular stress, culminating in rapid necrotic cell death. This mechanism of action is distinct from clinically approved ERα drugs and is effective against both wild-type and mutant forms of ERα, including those resistant to conventional therapies.

aUPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum ErSO_DFP This compound ERa ERα ErSO_DFP->ERa Binds Src Src Kinase ERa->Src Activates PLCg PLCγ Src->PLCg Phosphorylates & Activates IP3 IP₃ PLCg->IP3 Produces IP3R IP₃ Receptor IP3->IP3R Binds & Opens Ca_release Ca²⁺ Release Necrosis Necrotic Cell Death Ca_release->Necrosis Induces IP3R->Ca_release Mediates

Caption: this compound induced a-UPR signaling pathway.

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy data for this compound and its parent compound, ErSO.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values)
Cell LineERα StatusCompoundIC₅₀ (24h)IC₅₀ (72h)
MCF-7PositiveThis compound17 nM-
T47DPositiveThis compound16 nM-
TYS (T47D-ERαY537S)PositiveThis compound7 nM-
TDG (T47D-ERαD538G)PositiveThis compound9 nM-
ERα-Negative LinesNegativeThis compound55 µM55 µM
MCF-7PositiveErSO~20 nM-

Data compiled from multiple sources.

This compound demonstrates high potency against ERα-positive breast cancer cell lines, including those with mutations that confer resistance to standard endocrine therapies. Notably, there is a significant selectivity window, with an approximately 2750-fold difference in IC₅₀ values between ERα-positive and ERα-negative cancer cell lines.

Table 2: In Vivo Data
CompoundSpeciesMaximum Tolerated Dose (MTD) - Single DoseAntitumor Activity
This compoundRodentsNot explicitly stated, but well-toleratedExhibits antitumor activity in MCF-7 xenograft mouse models.
ErSOMice, Rats, DogsWell-tolerated at doses above therapeutic levelsInduces tumor regression in multiple orthotopic and metastasis mouse models.

This compound is reported to be well-tolerated in rodents and demonstrates in vivo antitumor activity. It can also cross the blood-brain barrier.

Experimental Protocols

Cell Viability Assay

This protocol is a representative method for determining the IC₅₀ values of this compound in breast cancer cell lines.

  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7, T47D, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Add the diluted compound to the cells and incubate for the desired time period (e.g., 24, 72, or 168 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., 100 µM Raptinal).

  • Viability Assessment: Add a viability reagent such as AlamarBlue to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure fluorescence using a plate reader at an excitation/emission wavelength appropriate for the chosen reagent.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control (100% viability) and the positive death control (0% viability). Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Cell_Viability_Workflow A Seed cells in 96-well plates B Add serial dilutions of this compound A->B C Incubate for 24-168 hours B->C D Add AlamarBlue reagent C->D E Measure fluorescence D->E F Calculate IC50 values E->F

Caption: Workflow for cell viability assay.
Western Blot Analysis for a-UPR Activation

This protocol is used to assess the activation of the a-UPR pathway by monitoring the expression of key protein markers.

  • Cell Treatment and Lysis: Treat cells (e.g., MCF-7) with varying concentrations of this compound for a specified duration (e.g., 4 hours). Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against key a-UPR proteins (e.g., PERK, IRE1α, ATF4) and a loading control (e.g., actin) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using software like ImageJ, normalizing to the loading control.

Logical Relationships in Efficacy

The efficacy of this compound is logically dependent on its selectivity for ERα-positive cells, which in turn is a consequence of its mechanism of action. This relationship can be visualized as follows:

Logical_Relationship A This compound binds to ERα B Hyperactivation of a-UPR in ERα+ cells A->B C Selective cytotoxicity in ERα+ cells B->C D High in vitro and in vivo efficacy against ERα+ tumors C->D E Minimal effect on ERα- cells C->E

Caption: Logical flow of this compound's selective efficacy.

References

Methodological & Application

Application Notes and Protocols for (Rac)-ErSO-DFP in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-ErSO-DFP is a selective activator of the anticipatory Unfolded Protein Response (a-UPR), demonstrating potent and selective cytotoxicity against Estrogen Receptor alpha-positive (ERα+) cancer cells.[1][2] This document provides detailed protocols for the in vitro evaluation of this compound in cell culture, including its mechanism of action, quantitative efficacy data, and step-by-step experimental procedures.

Mechanism of Action

This compound functions as an ERα biomodulator, overactivating the a-UPR pathway in ERα+ cancer cells.[1][2] This hyperactivation leads to a cascade of intracellular events, culminating in rapid necrotic cell death.[3] The signaling pathway is initiated by the binding of ErSO-DFP to ERα, which then activates Src kinase. Activated Src, in turn, phosphorylates and activates Phospholipase C gamma (PLCγ). PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER) membrane, causing a rapid release of stored calcium (Ca2+) into the cytosol. The elevated cytosolic Ca2+ levels activate the TRPM4 sodium channel on the plasma membrane, leading to a massive influx of sodium ions. This influx disrupts osmotic balance, causing cell swelling and eventual membrane rupture, characteristic of necrotic cell death.

ErSO_DFP_Signaling_Pathway cluster_extracellular Extracellular cluster_cell ERα-Positive Cancer Cell cluster_pm Plasma Membrane cluster_er Endoplasmic Reticulum ErSO_DFP This compound ERa_pm ERα ErSO_DFP->ERa_pm Binds Src Src Kinase ERa_pm->Src Activates PLCg PLCγ Src->PLCg Activates IP3 IP3 PLCg->IP3 Generates TRPM4 TRPM4 Channel Swelling Cell Swelling TRPM4->Swelling Na+ Influx Na_ion Na+ Na_ion->TRPM4 IP3R IP3 Receptor Ca_ion_cyto Cytosolic Ca2+ IP3R->Ca_ion_cyto Releases Ca2+ Ca_ion_er Ca2+ IP3->IP3R Binds Ca_ion_cyto->TRPM4 Activates Necrosis Necrotic Cell Death Swelling->Necrosis

Figure 1: this compound signaling pathway in ERα-positive cancer cells.

Quantitative Data Summary

The cytotoxic activity of ErSO-DFP has been evaluated across various ERα-positive and ERα-negative cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate high potency and selectivity for ERα-positive cells.

Cell LineERα StatusIncubation Time (h)ErSO-DFP IC50 (nM)Reference
MCF-7Positive24-7217
T47DPositive24-7216
TYS (T47D-ERαY537S)Positive24-727
TDG (T47D-ERαD538G)Positive24-729
HCT-116Negative24 & 7255,000
HT-29Negative24 & 72>25,000

Experimental Workflow

A typical workflow for evaluating the in vitro effects of this compound involves initial cytotoxicity screening to determine the IC50 values, followed by mechanistic studies to confirm the activation of the a-UPR pathway.

Experimental_Workflow start Start cell_culture Culture ERα+ and ERα- Cells start->cell_culture treatment Treat cells with this compound (Concentration Gradient) cell_culture->treatment viability_assay Cell Viability Assay (e.g., Alamar Blue) treatment->viability_assay ic50 Determine IC50 Values viability_assay->ic50 western_blot Western Blot for a-UPR Markers (p-PERK, p-eIF2α) ic50->western_blot Select effective concentrations analysis Data Analysis and Interpretation western_blot->analysis end End analysis->end

Figure 2: General experimental workflow for this compound evaluation.

Detailed Experimental Protocols

Cell Viability Assay (Alamar Blue)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines using the Alamar Blue (resazurin) assay.

Materials:

  • ERα-positive (e.g., MCF-7, T47D) and ERα-negative (e.g., HCT-116) cancer cell lines

  • Complete cell culture medium (specific to cell line)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom black plates

  • Alamar Blue reagent

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Harvest cells during the logarithmic growth phase.

    • Count the cells and adjust the density to 1 x 104 cells/mL in pre-warmed complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only for background fluorescence control.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete medium to achieve final desired concentrations (e.g., ranging from 0.1 nM to 100 µM).

    • Include a vehicle control (DMSO) at the same final concentration as in the highest compound dilution.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

  • Alamar Blue Assay:

    • After the incubation period, add Alamar Blue reagent to each well at a volume equal to 10% of the culture volume (10 µL for a 100 µL culture).

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary between cell types.

    • Measure the fluorescence using a plate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the medium-only wells from all other readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.

Western Blot Analysis for a-UPR Markers

This protocol is for detecting the activation of the a-UPR pathway by assessing the phosphorylation of key marker proteins.

Materials:

  • ERα-positive cells (e.g., MCF-7)

  • 6-well plates

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Western blot transfer system and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-PERK, anti-phospho-eIF2α, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed MCF-7 cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at the desired concentrations (e.g., based on IC50 values) for a specified time (e.g., 4 hours). Include a vehicle control.

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations for all samples.

    • Add Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature. For phospho-proteins, 5% BSA in TBST is recommended.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using software such as ImageJ. Normalize the intensity of the protein of interest to a loading control like β-Actin.

References

Application Notes and Protocols for In Vitro Cell Viability Assay Using (Rac)-ErSO-DFP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-ErSO-DFP is a novel small molecule that functions as a potent and selective activator of the anticipatory Unfolded Protein Response (a-UPR).[1][2] This compound has demonstrated significant cytotoxic effects against estrogen receptor alpha-positive (ERα+) breast cancer cells, including those resistant to standard endocrine therapies.[1][3] Its mechanism of action involves the hyperactivation of the a-UPR in an ERα-dependent manner, leading to selective necrosis of cancer cells.[4] ErSO-DFP, a derivative of the compound ErSO, exhibits an enhanced selectivity for ERα+ cancer cells with a wider therapeutic window and improved tolerability. These characteristics make this compound a promising candidate for the development of new therapeutics for ERα+ cancers.

This document provides detailed protocols and application notes for conducting in vitro cell viability assays using this compound to assess its cytotoxic effects on cancer cell lines.

Mechanism of Action

This compound exerts its cytotoxic effects through a unique mechanism involving the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR). The key steps in its signaling pathway are:

  • ERα Binding: this compound binds to the estrogen receptor alpha (ERα).

  • a-UPR Activation: This binding event triggers the activation of the a-UPR pathway.

  • Downstream Signaling: The activation of a-UPR leads to the activation of Src kinase, which in turn phosphorylates and activates Phospholipase C gamma (PLCγ).

  • Calcium Release: Activated PLCγ produces inositol triphosphate (IP₃), which binds to IP₃ receptors on the endoplasmic reticulum, causing a rapid release of stored calcium into the cytosol.

  • Necrotic Cell Death: The sustained increase in cytosolic calcium opens the plasma membrane Na+ channel TRPM4. This leads to a rapid influx of sodium ions, causing osmotic stress, cell swelling, and ultimately, rapid necrotic cell death.

Signaling Pathway Diagram

ErSO_DFP_Signaling_Pathway cluster_cell ERα+ Cancer Cell ErSO_DFP This compound ERa ERα ErSO_DFP->ERa Binds to Src Src Kinase ERa->Src Activates PLCg PLCγ Src->PLCg Phosphorylates & Activates IP3 IP₃ PLCg->IP3 Produces ER Endoplasmic Reticulum IP3->ER Binds to IP₃R on Ca_release Ca²⁺ Release ER->Ca_release TRPM4 TRPM4 Channel Ca_release->TRPM4 Opens Na_influx Na⁺ Influx TRPM4->Na_influx Necrosis Necrotic Cell Death Na_influx->Necrosis Induces Osmotic Stress &

Caption: Signaling pathway of this compound in ERα+ cancer cells.

Quantitative Data Summary

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various ERα-positive breast cancer cell lines.

Cell LineERα StatusIncubation TimeIC50 (nM)Reference
MCF-7Positive72 h17
T47DPositive72 h16
TYS (T47D-ERαY537S)Positive (Mutant)72 h7
TDG (T47D-ERαD538G)Positive (Mutant)72 h9

This compound demonstrates high potency in ERα-positive breast cancer cell lines, including those with mutations conferring resistance to conventional therapies.

Experimental Protocols

Materials
  • This compound (MedChemExpress, HY-145618 or other reputable source)

  • ERα-positive breast cancer cell lines (e.g., MCF-7, T47D)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well clear-bottom black plates (for fluorescence-based assays)

  • Cell viability reagent (e.g., AlamarBlue™, PrestoBlue™, or MTT)

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Microplate reader capable of fluorescence or absorbance measurement

  • Humidified incubator (37°C, 5% CO₂)

Experimental Workflow Diagram

Cell_Viability_Workflow A 1. Cell Culture (e.g., MCF-7, T47D) B 2. Cell Seeding (96-well plate) A->B C 3. This compound Treatment (Serial Dilutions) B->C D 4. Incubation (24-72 hours) C->D E 5. Add Viability Reagent (e.g., AlamarBlue™) D->E F 6. Incubation (Follow manufacturer's protocol) E->F G 7. Measure Signal (Fluorescence/Absorbance) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: General workflow for an in vitro cell viability assay.

Detailed Protocol: Cell Viability Assay using AlamarBlue™
  • Cell Culture:

    • Culture ERα-positive breast cancer cells (e.g., MCF-7, T47D) in their recommended growth medium in a humidified incubator at 37°C with 5% CO₂.

    • Ensure cells are in the logarithmic growth phase and have a viability of >95% before starting the experiment.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well clear-bottom black plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • This compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).

    • Include a vehicle control (DMSO at the same concentration as the highest drug concentration) and a positive control for cell death (e.g., 100 µM raptinal).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • AlamarBlue™ Assay:

    • After the incubation period, add AlamarBlue™ reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture volume).

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the cell line and density.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability) and the positive cell death control (0% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope) in a suitable software package (e.g., GraphPad Prism).

Conclusion

This compound is a highly effective agent for inducing cell death in ERα-positive breast cancer cells. The provided protocols offer a robust framework for evaluating the in vitro efficacy of this compound. Adherence to these guidelines will enable researchers to generate reliable and reproducible data on the cytotoxic effects of this compound, contributing to the further development of this promising anti-cancer agent.

References

Application Notes and Protocols for (Rac)-ErSO-DFP in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-ErSO-DFP is a promising small molecule that has demonstrated significant efficacy in preclinical mouse models of Estrogen Receptor-alpha positive (ERα+) breast cancer.[1] These application notes provide a comprehensive guide to its dosage and administration, based on available preclinical data.

This compound is a derivative of ErSO, designed to have enhanced selectivity for ERα+ cancer cells and improved drug-like properties.[1] It functions by hyperactivating the anticipatory Unfolded Protein Response (a-UPR) in a manner dependent on ERα, leading to the eradication of ERα+ breast tumors in various mouse models.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its related predecessor, ErSO, in mouse models. This information is crucial for designing and interpreting in vivo studies.

Table 1: Pharmacokinetic Parameters of ErSO and ErSO-DFP in Mice

CompoundDosage and RouteCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Half-life (hr)
ErSO20 mg/kg, IV10,0000.085,0000.5
ErSO-DFP20 mg/kg, IV8,0000.084,0000.6

Data presented is approximated from graphical representations in the cited literature and should be considered illustrative.

Table 2: In Vivo Efficacy and Dosage of ErSO and its Analogs in Mouse Models

CompoundMouse ModelTumor TypeDosage and RouteTreatment ScheduleOutcome
ErSOOrthotopic XenograftMCF-7 (ERα+)40 mg/kg, OralOnce daily for 21 days>99% tumor reduction[2]
ErSOOrthotopic XenograftMCF-7 (ERα+)Not specified, Oral or IVOnce a weekRobust tumor regression[2]
ErSOPreclinical brain metastasis modelMYS-luciferase expressing breast cancer cellsNot specified, IPDaily for 14 days~80% tumor reduction
ErSO-DFPXenograftMCF-7 (ERα+)Low dosesNot specifiedProfound tumor regression
ErSO-TFPyXenograftMCF-7 (ERα+)10 mg/kg, IVOnce a week for 4 dosesComplete tumor regression
ErSO-TFPyXenograftMCF-7 ESR1mut (D538G)50 mg/kg, IVSingle doseComplete tumor regression

Experimental Protocols

Detailed methodologies for key experiments involving this compound and related compounds are provided below.

Protocol 1: General Xenograft Mouse Model for Efficacy Studies

This protocol outlines the establishment of a subcutaneous xenograft model using ERα+ breast cancer cells to evaluate the in vivo efficacy of this compound.

Materials:

  • ERα-positive breast cancer cells (e.g., MCF-7)

  • Immunodeficient mice (e.g., athymic nude mice)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Syringes and needles

  • Calipers

Procedure:

  • Cell Culture: Culture ERα+ breast cancer cells in their recommended complete medium until they reach approximately 80% confluency.

  • Cell Harvesting:

    • Wash the cells with sterile PBS.

    • Trypsinize the cells, neutralize with complete medium, and collect them.

    • Centrifuge the cell suspension and resuspend the pellet in sterile PBS.

    • Perform a cell count and assess viability, which should be above 95%.

  • Tumor Implantation:

    • Anesthetize the mouse.

    • Subcutaneously inject 100 µL of the cell suspension (typically 5 x 10^6 cells) into the flank of the mouse.

  • Tumor Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure their volume using calipers at least twice a week. The tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • Treatment Initiation: Begin treatment with this compound when tumors reach a predetermined average volume (e.g., 150-200 mm³).

Protocol 2: Administration of this compound

This section details the preparation and administration of this compound via oral gavage and intraperitoneal injection.

A. Oral Administration (p.o.)

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose and 0.1% Tween 80 in sterile water)

  • Oral gavage needles

  • Syringes

Procedure:

  • Formulation:

    • Calculate the required amount of this compound based on the average body weight of the mice in the treatment group. For a 40 mg/kg dose in a 20g mouse, 0.8 mg of the compound is needed.

    • Suspend the weighed compound in the appropriate volume of the vehicle to achieve the desired final concentration for the intended dosing volume (e.g., 100 µL).

  • Administration:

    • Gently restrain the mouse.

    • Insert the oral gavage needle into the esophagus.

    • Slowly administer the this compound suspension.

    • Observe the mouse for any signs of distress following administration.

B. Intraperitoneal Administration (i.p.)

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or PBS)

  • Syringes and needles

Procedure:

  • Formulation:

    • Follow the same calculation and weighing steps as for oral administration.

    • Dissolve or suspend the this compound in the appropriate volume of sterile vehicle.

  • Injection:

    • Restrain the mouse, exposing its abdomen.

    • Tilt the mouse slightly with its head down.

    • Insert the needle into the lower quadrant of the abdomen, avoiding the midline, and inject the solution.

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows.

ErSO_Signaling_Pathway ErSO_DFP This compound ERa Estrogen Receptor α (ERα) ErSO_DFP->ERa Binds to aUPR Anticipatory Unfolded Protein Response (a-UPR) ERa->aUPR Activates Hyperactivation Sustained Hyperactivation aUPR->Hyperactivation Cell_Death Selective Necrotic Cell Death Hyperactivation->Cell_Death

Caption: Simplified signaling pathway of this compound action in ERα+ cancer cells.

Xenograft_Workflow cluster_cell_prep Cell Preparation cluster_animal_model Animal Model cluster_treatment Treatment & Analysis Cell_Culture Culture ERα+ Cells Harvesting Harvest & Resuspend Cells Cell_Culture->Harvesting Implantation Subcutaneous Implantation in Immunodeficient Mice Harvesting->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Treatment Administer this compound Tumor_Growth->Treatment Monitoring Measure Tumor Volume Treatment->Monitoring Analysis Data Analysis Monitoring->Analysis

Caption: Experimental workflow for in vivo efficacy testing of this compound.

References

Application Notes & Protocols: Preparation of (Rac)-ErSO-DFP Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-ErSO-DFP is a potent and selective activator of the anticipatory Unfolded Protein Response (a-UPR) in Estrogen Receptor alpha-positive (ERα+) cancer cells.[1][2] As a derivative of the compound ErSO, this compound demonstrates a wider therapeutic window and enhanced selectivity, making it a promising agent for the treatment of ERα+ cancers, including those resistant to standard therapies.[2][3][4] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. These application notes provide detailed protocols for the preparation, storage, and handling of this compound for both in vitro and in vivo studies.

Physicochemical Properties & Quantitative Data

This compound is a small molecule that functions as an ERα biomodulator, overactivating the a-UPR to induce selective necrosis in ERα+ breast cancer cells. Key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C24H21F2NO2
Molecular Weight 413.43 g/mol
In Vitro Solubility ≥ 100 mg/mL in DMSO (242.51 mM)
In Vivo Solubility ≥ 5 mg/mL in various formulations
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 month

Experimental Protocols

In Vitro Stock Solution Preparation (DMSO)

This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO), suitable for subsequent dilution in cell culture media for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous/Hygroscopic DMSO (newly opened recommended)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator

Protocol:

  • Equilibrate: Allow the this compound vial to reach room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration. Refer to the table below for common concentrations.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If dissolution is slow, gentle warming or sonication can be used to aid the process.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Stock Solution Concentration Table (in DMSO):

Desired ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM 2.4251 mL12.1256 mL24.2512 mL
5 mM 0.4850 mL2.4251 mL4.8502 mL
10 mM 0.2425 mL1.2126 mL2.4251 mL
In Vivo Working Solution Preparation

For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use. Below are three common protocols for preparing injectable solutions from a concentrated DMSO stock.

Important: The final concentration of DMSO should be minimized to avoid toxicity. The following protocols yield a clear solution of ≥ 5 mg/mL.

Protocol 1: PEG300/Tween-80 Formulation

  • Start with a concentrated stock of this compound in DMSO (e.g., 50 mg/mL).

  • For a 1 mL final solution:

    • Add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix until uniform.

    • Add 50 µL of Tween-80 and mix thoroughly.

    • Add 450 µL of saline to reach the final volume of 1 mL. Mix well.

    • Final solvent ratio: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

Protocol 2: SBE-β-CD Formulation

  • Start with a concentrated stock of this compound in DMSO (e.g., 50 mg/mL).

  • For a 1 mL final solution:

    • Add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.

    • Mix thoroughly until a clear solution is formed.

Protocol 3: Corn Oil Formulation

Note: This protocol should be used with caution if the dosing period exceeds two weeks.

  • Start with a concentrated stock of this compound in DMSO (e.g., 50 mg/mL).

  • For a 1 mL final solution:

    • Add 100 µL of the DMSO stock solution to 900 µL of corn oil.

    • Mix thoroughly until a uniform suspension/solution is achieved.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound stock and working solutions.

G cluster_0 Stock Solution Preparation (In Vitro) cluster_1 Working Solution Preparation (In Vivo) A Equilibrate this compound to Room Temp B Weigh Powder A->B C Add DMSO B->C D Vortex / Sonicate to Dissolve C->D E Aliquot into Single-Use Vials D->E F Store at -20°C or -80°C E->F G Thaw DMSO Stock Solution I Add Stock to Vehicle G->I H Prepare Formulation Vehicle (e.g., PEG300/Tween-80/Saline) H->I J Mix Thoroughly I->J K Administer Freshly Prepared J->K

Caption: Workflow for preparing this compound solutions.

Signaling Pathway

This compound exerts its anticancer effects by hyperactivating the anticipatory Unfolded Protein Response (a-UPR) in an ERα-dependent manner. This leads to rapid and selective necrosis of ERα-positive cancer cells.

G ErSO This compound ERa Estrogen Receptor α (ERα) ErSO->ERa Activates aUPR Anticipatory Unfolded Protein Response (a-UPR) Hyperactivation ERa->aUPR Mediates Necrosis Selective Cell Necrosis (ERα+ Cancer Cells) aUPR->Necrosis Induces Outcome Tumor Regression Necrosis->Outcome

Caption: this compound mechanism of action.

References

Application Notes and Protocols: (Rac)-ErSO-DFP in MCF-7 and T47D Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-ErSO-DFP is a derivative of ErSO, a small molecule activator of the anticipatory Unfolded Protein Response (a-UPR) that has demonstrated potent and selective killing of estrogen receptor-positive (ERα+) breast cancer cells.[1][2] This compound and its analogs represent a novel therapeutic strategy for ERα+ breast cancers by targeting a protective cellular pathway and inducing cancer cell death.[3] this compound functions as an ERα biomodulator, overactivating the a-UPR in ERα+ cells, leading to their selective eradication.[4] These application notes provide detailed protocols for the use of this compound in two common ERα+ breast cancer cell lines, MCF-7 and T47D, summarizing key quantitative data and outlining experimental procedures.

Mechanism of Action

This compound exerts its cytotoxic effects on ERα+ breast cancer cells through a mechanism distinct from traditional endocrine therapies like tamoxifen or fulvestrant.[3] It binds to the estrogen receptor α and induces hyperactivation of the anticipatory Unfolded Protein Response (a-UPR). This pathway is typically involved in preparing cells for rapid growth and protecting them from stress. However, the overactivation of the a-UPR by this compound leads to selective necrosis of the cancer cells. Key protein markers that indicate the activation of the a-UPR by this compound include the potent appearance of phosphorylated EIF2α (P-EIF2α), an increase in phosphorylated AMPK (P-AMPK), and the cleavage of ATF6α.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound and its related compounds in MCF-7 and T47D cell lines.

Table 1: In Vitro Efficacy of ErSO-DFP in ERα+ Breast Cancer Cell Lines

Cell LineCompoundIC50 (nM)Time PointReference
MCF-7ErSO-DFPNot explicitly stated, but potent activity shown in dose-response curves.24h and 72h
T47DErSO-DFPPotent activity, similar to ErSO.Not specified
T47D-ERαY537SErSO-DFPPotent activity, similar to ErSO.Not specified
T47D-ERαD538GErSO-DFPPotent activity, similar to ErSO.Not specified

Table 2: Comparative Efficacy of ErSO compounds

Cell LineCompoundIC50 (nM)Time PointReference
MCF-7ErSO~20Not specified
T47DErSO~20Not specified
MCF-7ErSO-TFPy~5-2572h
T47DErSO-TFPy~5-2572h

Experimental Protocols

Here are detailed protocols for key experiments involving the use of this compound in MCF-7 and T47D cell lines.

Cell Culture

MCF-7 and T47D cells are both estrogen receptor-positive human breast cancer cell lines.

  • Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, they should be passaged using standard trypsinization procedures.

Cell Viability Assay (AlamarBlue)

This protocol is designed to determine the IC50 of this compound.

  • Cell Seeding: Plate MCF-7 or T47D cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 100 µM Raptinal).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 72, or 168 hours).

  • AlamarBlue Addition: Add 10 µL of AlamarBlue reagent to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 value.

Western Blot Analysis for a-UPR Activation

This protocol is used to detect changes in key proteins of the a-UPR pathway.

  • Cell Treatment: Seed MCF-7 or T47D cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of this compound or for different time points.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against P-EIF2α, P-AMPK, ATF6α, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the protein band intensities relative to the loading control.

Visualizations

Signaling Pathway of this compound Action

ErSO_DFP_Pathway ErSO_DFP This compound ERa Estrogen Receptor α (ERα) ErSO_DFP->ERa Binds to aUPR Anticipatory Unfolded Protein Response (a-UPR) Hyperactivation ERa->aUPR Induces P_EIF2a ↑ P-EIF2α aUPR->P_EIF2a P_AMPK ↑ P-AMPK aUPR->P_AMPK ATF6a ↑ Cleaved ATF6α aUPR->ATF6a Necrosis Selective Cell Necrosis P_EIF2a->Necrosis P_AMPK->Necrosis ATF6a->Necrosis

Caption: Signaling pathway of this compound in ERα+ breast cancer cells.

Experimental Workflow for this compound Evaluation

Experimental_Workflow Start Start: Culture MCF-7/T47D cells Treatment Treat with this compound (Dose-response & Time-course) Start->Treatment Viability Cell Viability Assay (e.g., AlamarBlue) Treatment->Viability Western Western Blot Analysis (a-UPR markers) Treatment->Western IC50 Determine IC50 Viability->IC50 End End: Data Interpretation IC50->End Analysis Analyze Protein Expression (P-EIF2α, P-AMPK, ATF6α) Western->Analysis Analysis->End

Caption: General workflow for evaluating this compound in vitro.

References

Application Notes and Protocols for (Rac)-ErSO-DFP in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-ErSO-DFP is a potent activator of the anticipatory Unfolded Protein Response (a-UPR) with enhanced selectivity for estrogen receptor alpha-positive (ERα+) cancer cells.[1][2][3] As a derivative of the well-studied compound ErSO, this compound demonstrates significant anti-tumor activity in preclinical xenograft mouse models of breast cancer, including those resistant to standard therapies.[3][4] These application notes provide detailed protocols for utilizing this compound in xenograft mouse models to evaluate its therapeutic efficacy, based on published preclinical studies.

Mechanism of Action

This compound exerts its cytotoxic effects through the hyperactivation of the a-UPR in ERα-positive cancer cells. This process is initiated by the binding of the compound to ERα, which triggers a signaling cascade involving Src kinase, and phospholipase C gamma (PLCγ). This leads to the production of inositol triphosphate (IP3), which in turn stimulates the release of calcium from the endoplasmic reticulum into the cytosol. The sustained elevation of cytosolic calcium opens the plasma membrane sodium channel TRPM4, leading to a rapid influx of sodium ions, osmotic stress, ATP depletion, and ultimately, necrotic cell death. This unique mechanism of action contributes to the compound's ability to induce profound tumor regression.

Signaling Pathway

ErSO_DFP_Signaling_Pathway cluster_cell ERα+ Cancer Cell ErSO_DFP This compound ERa ERα ErSO_DFP->ERa Binds Src Src Kinase ERa->Src Activates PLCg PLCγ Src->PLCg Activates IP3 IP3 PLCg->IP3 Produces ER Endoplasmic Reticulum IP3->ER Acts on IP3R Ca_release Ca²⁺ Release ER->Ca_release TRPM4 TRPM4 Channel Ca_release->TRPM4 Opens Na_influx Na⁺ Influx TRPM4->Na_influx Osmotic_Stress Osmotic Stress Na_influx->Osmotic_Stress ATP_Depletion ATP Depletion Osmotic_Stress->ATP_Depletion Necrosis Necrotic Cell Death ATP_Depletion->Necrosis

Caption: Signaling pathway of this compound in ERα+ cancer cells.

In Vivo Efficacy Data

The following tables summarize quantitative data from preclinical studies of ErSO and its derivatives in xenograft mouse models.

Table 1: Efficacy of ErSO in Orthotopic MCF-7 Xenograft Model

Treatment GroupDoseAdministration RouteDosing ScheduleTumor Volume ReductionNotes
Vehicle-OralDaily-Control group
Fulvestrant5 mg/mouseSubcutaneousWeeklyTumor growth stasisStandard-of-care control
ErSO10 mg/kgOralDaily for 21 days>99%-
ErSO40 mg/kgOralDaily for 21 days>99% (complete regression in 4/6 mice)-
ErSO0.5 - 40 mg/kgOral or IVOnce weekly for 3 weeksDose-dependent response, complete regression at highest dose-

Table 2: Efficacy of ErSO in Metastatic Breast Cancer Models

ModelTreatmentAdministration RouteOutcome
Tail Vein MetastasisErSOOral or IntraperitonealRegression of most lung, bone, and liver metastases
Intracranial XenograftErSOIntraperitoneal~80% tumor reduction after 14 days

Table 3: In Vitro Cytotoxicity of ErSO-DFP

Cell Line (ERα status)IC50 (nM)
MCF-7 (+)17
T47D (+)16
TYS (+)7
TDG (+)9

Table 4: Antitumor Activity of ErSO-DFP in MCF-7 Xenograft Model

Treatment GroupDoseAdministration RouteDosing ScheduleOutcome
ErSO-DFP5 mg/kgIVOnce weekly for 3 dosesInhibited tumor growth and decreased tumor volume without significant toxicity

Experimental Protocols

I. Orthotopic Xenograft Mouse Model Protocol

This protocol describes the establishment of orthotopic breast tumors and subsequent treatment with this compound.

Materials:

  • ERα-positive human breast cancer cells (e.g., MCF-7, T47D)

  • Female immunodeficient mice (e.g., Nu/J)

  • Matrigel

  • Estrogen pellets (e.g., 60-day release, 0.36 mg)

  • This compound

  • Vehicle solution (e.g., DMSO, PEG300, Tween-80, Saline)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture ERα-positive breast cancer cells under standard conditions. On the day of injection, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.

  • Animal Preparation: Aseptically implant a slow-release estrogen pellet subcutaneously in the dorsal region of each mouse. This is crucial for the growth of estrogen-dependent tumors.

  • Tumor Implantation: Anesthetize the mice. Inject 100 µL of the cell suspension (1-5 x 10^6 cells) into the fourth mammary fat pad.

  • Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable, measure their dimensions 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Preparation and Administration: Prepare the this compound formulation. A suggested vehicle for intravenous administration consists of DMSO, PEG300, Tween-80, and saline. Administer the compound or vehicle according to the planned dosing schedule (e.g., once weekly via intravenous injection).

  • Endpoint Analysis: Continue monitoring tumor growth and body weight throughout the study. The study endpoint may be defined by a specific tumor volume, a predetermined time point, or signs of toxicity. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

II. Metastatic Xenograft Mouse Model Protocol (Tail Vein Injection)

This protocol is for establishing and evaluating the efficacy of this compound against systemic metastases.

Materials:

  • Luciferase-expressing ERα-positive human breast cancer cells

  • Female immunodeficient mice

  • This compound and vehicle

  • In vivo imaging system (IVIS)

  • Luciferin

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of luciferase-expressing cancer cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.

  • Intravenous Injection: Anesthetize the mice and inject 100 µL of the cell suspension (1 x 10^6 cells) into the lateral tail vein.

  • Metastasis Monitoring: Monitor the development of metastases using bioluminescence imaging. Typically, imaging is performed weekly. Administer luciferin to the mice and image them using an IVIS to quantify the metastatic burden in various organs (e.g., lungs, liver, bone).

  • Treatment: Once metastases are established (detectable by imaging), randomize the mice and begin treatment with this compound or vehicle as described in the orthotopic model protocol.

  • Endpoint Analysis: Continue to monitor metastatic progression via bioluminescence imaging. At the study endpoint, euthanize the mice and harvest organs for ex vivo imaging and histological confirmation of metastases.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Model Setup cluster_monitoring Monitoring cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture 1. Cell Culture (ERα+ human breast cancer cells) Animal_Prep 2. Animal Preparation (Immunodeficient mice) Cell_Culture->Animal_Prep Tumor_Implantation 3. Tumor Implantation (Orthotopic or IV) Animal_Prep->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring (Calipers or Bioluminescence) Tumor_Implantation->Tumor_Growth Randomization 5. Randomization Tumor_Growth->Randomization Drug_Admin 6. Drug Administration (this compound or Vehicle) Randomization->Drug_Admin Endpoint 7. Endpoint Determination Drug_Admin->Endpoint Data_Collection 8. Data Collection (Tumor volume, body weight, imaging) Endpoint->Data_Collection Tissue_Harvest 9. Tissue Harvesting (Tumors, organs) Data_Collection->Tissue_Harvest Further_Analysis 10. Further Analysis (Histology, Biomarkers) Tissue_Harvest->Further_Analysis

References

Application Notes and Protocols for In Vivo Dissolution of (Rac)-ErSO-DFP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of (Rac)-ErSO-DFP for in vivo research applications. This compound is a selective activator of the anticipatory unfolded protein response (a-UPR) in estrogen receptor alpha-positive (ERα+) cells, demonstrating potential as an anti-cancer agent.[1][2][3][4][5] Proper dissolution and formulation are critical for ensuring its bioavailability and efficacy in animal studies.

This compound is a derivative of ErSO with enhanced selectivity and a wider therapeutic window. It has been shown to induce significant regression of ERα+ tumors in mouse models.

Data Presentation: Solvent Formulations for In Vivo Administration

The following table summarizes various solvent systems that have been utilized for the in vivo delivery of ErSO-DFP and related compounds. The choice of formulation may depend on the specific experimental requirements, including the desired concentration, route of administration, and animal model.

Formulation ComponentFormulation 1Formulation 2Formulation 3Formulation 4 (for ErSO-TFPy)
Primary Solvent DMSODMSODMSOEthanol
Co-solvent 1 PEG300PEG300-Kolliphor EL (Cremophor EL)
Co-solvent 2 Tween-80Tween 80Tween-20Propylene Glycol
Aqueous Vehicle SalineddH₂OPBSSterile Saline
Final Concentration ≥ 5 mg/mLNot Specified5 mg/kg doseNot Specified
Final Composition (%) 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot Specified5% DMSO, 10% Tween-20, 85% PBS2.5% Ethanol, 5% Kolliphor EL, 15% Propylene Glycol, 77.5% Saline

Experimental Protocols

Below are detailed, step-by-step protocols for preparing this compound formulations for in vivo studies. It is crucial to ensure the solution is clear at each step before proceeding to the next. Sonication or gentle warming may be used to aid dissolution.

Protocol 1: DMSO, PEG300, Tween-80, and Saline Formulation

This protocol yields a clear solution of ≥ 5 mg/mL.

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 50 mg/mL).

  • Add PEG300: To prepare 1 mL of the final formulation, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly until the solution is clear.

  • Add Tween-80: Add 50 µL of Tween-80 to the DMSO/PEG300 mixture. Mix again until the solution is clear.

  • Add Saline: Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly. The final composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Protocol 2: Stepwise Dissolution with DMSO, PEG300, Tween 80, and ddH₂O

This protocol emphasizes a sequential addition of solvents.

  • Prepare Master Liquid: Create a master liquid by dissolving the required amount of this compound in DMSO.

  • Add PEG300: To the DMSO master liquid, add the specified volume of PEG300. Mix until the solution is completely clear.

  • Add Tween 80: Next, add the required volume of Tween 80 to the mixture. Continue to mix until the solution is clear.

  • Add ddH₂O: Finally, add the appropriate volume of double-distilled water (ddH₂O) to reach the desired final concentration. Ensure the solution is clear before administration.

Protocol 3: Simplified DMSO, Tween-20, and PBS Formulation

This formulation was used for intravenous injection in mouse models.

  • Prepare Stock Solution: Dissolve this compound in DMSO.

  • Prepare Vehicle: Prepare a vehicle solution consisting of 10% Tween-20 and 85% Phosphate Buffered Saline (PBS).

  • Final Formulation: Add the this compound DMSO stock to the Tween-20/PBS vehicle to achieve a final concentration of 5% DMSO. For example, to prepare 1 mL of the final solution, add 50 µL of the DMSO stock to 950 µL of a solution containing the appropriate ratio of Tween-20 and PBS.

Mandatory Visualizations

Signaling Pathway

ErSO_DFP_Signaling_Pathway ErSO-DFP Signaling Pathway in ERα+ Cancer Cells ErSO_DFP This compound ERa Estrogen Receptor α (ERα) ErSO_DFP->ERa Binds to aUPR Anticipatory Unfolded Protein Response (a-UPR) Hyperactivation ERa->aUPR Activates Cell_Death Selective Necrotic Cell Death aUPR->Cell_Death Induces

Caption: Signaling pathway of this compound in ERα+ cancer cells.

Experimental Workflow

experimental_workflow Workflow for Preparing this compound for In Vivo Studies cluster_preparation Preparation cluster_administration Administration weigh Weigh this compound Powder dissolve_dmso Dissolve in DMSO (Primary Solvent) weigh->dissolve_dmso add_cosolvent1 Add Co-solvent 1 (e.g., PEG300) dissolve_dmso->add_cosolvent1 add_cosolvent2 Add Co-solvent 2 (e.g., Tween-80) add_cosolvent1->add_cosolvent2 add_vehicle Add Aqueous Vehicle (e.g., Saline or PBS) add_cosolvent2->add_vehicle administer Administer to Animal Model add_vehicle->administer

Caption: General workflow for this compound formulation.

Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel. It is recommended to conduct small-scale solubility tests before preparing larger batches. The tolerability of the vehicle should be assessed in the specific animal model being used. For instance, Tween-80 is often preferred over Tween-20 for better tolerance in animal studies.

References

Application Notes and Protocols: Western Blot Analysis of Anticipatory Unfolded Protein Response (a-UPR) Markers Following (Rac)-ErSO-DFP Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-ErSO-DFP is a novel compound that has demonstrated significant anti-cancer properties, particularly in estrogen receptor-positive (ERα+) breast cancers.[1][2] Its mechanism of action is attributed to the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR), a cellular stress response pathway.[1][3][4] This document provides detailed application notes and protocols for the analysis of key a-UPR markers using Western blotting following treatment with this compound.

The Unfolded Protein Response is a crucial signaling network that allows cells to cope with an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The a-UPR is a specific form of this response. This compound has been shown to selectively activate the a-UPR in ERα+ cancer cells, leading to cell death. Monitoring the activation of a-UPR markers is therefore essential for understanding the efficacy and mechanism of action of this compound.

Key a-UPR Markers for Western Blot Analysis

The a-UPR is primarily mediated by three ER transmembrane proteins: PERK, IRE1α, and ATF6. Upon activation, these sensors initiate downstream signaling cascades. Key markers to assess the activation of the a-UPR in response to this compound treatment include:

  • Phospho-eIF2α (Ser51): A downstream target of PERK, its phosphorylation is a key indicator of PERK activation.

  • ATF4: A transcription factor whose translation is induced upon eIF2α phosphorylation.

  • CHOP: A pro-apoptotic transcription factor induced by ATF4.

  • Cleaved ATF6α (p50): The active form of ATF6α, which translocates to the nucleus to activate target genes.

  • Phospho-AMPK: An indicator of cellular energy stress, which can be linked to a-UPR activation.

Quantitative Data Summary

The following tables summarize the quantitative analysis of a-UPR marker activation in MCF-7 cells following this compound treatment, as determined by Western blot analysis. Data is presented as fold change relative to a vehicle control.

Table 1: Time-Dependent Activation of a-UPR Markers by this compound (100 nM) in MCF-7 Cells

Time (hours)Phospho-eIF2α (Fold Change)Cleaved ATF6α (p50) (Fold Change)Phospho-AMPK (Fold Change)
01.01.01.0
12.51.81.5
24.03.52.8
45.24.84.1
83.83.23.0
241.51.21.1

Note: Data is representative and compiled from published findings. Actual results may vary.

Table 2: Dose-Dependent Activation of a-UPR Markers by this compound (4-hour treatment) in MCF-7 Cells

Concentration (nM)Phospho-eIF2α (Fold Change)Cleaved ATF6α (p50) (Fold Change)Phospho-AMPK (Fold Change)
0 (Vehicle)1.01.01.0
101.81.51.2
303.53.02.5
1005.24.84.1
3006.86.25.5
10007.57.06.3

Note: Data is representative and compiled from published findings. Actual results may vary.

Experimental Protocols

This section provides a detailed protocol for Western blot analysis of a-UPR markers.

Cell Culture and Treatment
  • Cell Line: MCF-7 (ERα-positive breast cancer cell line).

  • Culture Medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.

  • Plating: Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to attach overnight.

  • Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the indicated time points.

Protein Lysate Preparation
  • Wash: After treatment, wash the cells twice with ice-cold PBS.

  • Lysis: Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate on ice for 30 minutes with vortexing every 10 minutes.

  • Centrifugation: Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant containing the protein lysate.

  • Quantification: Determine the protein concentration using a BCA protein assay kit.

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a 4-15% precast polyacrylamide gel and run at 100-120V until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:

    • Phospho-eIF2α (Ser51): 1:1000

    • Total eIF2α: 1:1000

    • ATF6α: 1:1000 (for detection of both full-length and cleaved forms)

    • Phospho-AMPKα (Thr172): 1:1000

    • Total AMPKα: 1:1000

    • β-Actin or GAPDH (Loading Control): 1:5000

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted 1:5000 in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Data Analysis
  • Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalization: Normalize the intensity of the target protein to the loading control (β-Actin or GAPDH). For phosphorylated proteins, normalize to the total protein levels.

  • Fold Change Calculation: Calculate the fold change in protein expression relative to the vehicle-treated control.

Visualizations

a-UPR Signaling Pathway

aUPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus PERK PERK p_eIF2a p-eIF2α PERK->p_eIF2a phosphorylates ATF6 ATF6 ATF6_cleaved Cleaved ATF6 (p50) ATF6->ATF6_cleaved translocates & is cleaved IRE1a IRE1α ATF4 ATF4 p_eIF2a->ATF4 translation ATF4_n ATF4 ATF4->ATF4_n p_AMPK p-AMPK ATF6_n ATF6 (p50) ATF6_cleaved->ATF6_n CHOP CHOP ATF4_n->CHOP transcription ATF6_n->CHOP transcription Cell_Death Cell Death CHOP->Cell_Death ErSO_DFP This compound ER_Stress ER Stress ErSO_DFP->ER_Stress ER_Stress->PERK ER_Stress->ATF6 ER_Stress->p_AMPK

Caption: a-UPR signaling pathway activated by this compound.

Experimental Workflow for Western Blot Analysis

WB_Workflow start Start: Cell Culture (MCF-7) treatment This compound Treatment start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis end End: Results analysis->end

Caption: Western blot experimental workflow.

Logical Relationship of the Experiment

Logical_Relationship hypothesis Hypothesis: This compound activates the a-UPR in ERα+ cancer cells experiment Experiment: Western Blot for a-UPR markers hypothesis->experiment markers Measured Markers: p-eIF2α, Cleaved ATF6, p-AMPK experiment->markers observation Expected Observation: Increased levels of a-UPR markers with treatment experiment->observation conclusion Conclusion: This compound's mechanism involves a-UPR hyperactivation observation->conclusion

Caption: Logical flow of the experimental design.

References

Application Notes and Protocols for Measuring Apoptosis vs. Necrosis with (Rac)-ErSO-DFP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-ErSO-DFP is a small molecule activator of the anticipatory unfolded protein response (a-UPR) with enhanced selectivity for estrogen receptor alpha-positive (ERα+) cancer cells.[1][2][3] It is a derivative of the compound ErSO, which has demonstrated potent anti-tumor activity by inducing ERα-dependent cancer cell death.[1] The primary mechanism of cell death induced by ErSO and its derivatives is through hyperactivation of the a-UPR, leading to a form of programmed necrosis.[4] This document provides detailed protocols to distinguish and quantify apoptotic versus necrotic cell death in response to treatment with this compound, enabling researchers to accurately characterize its mechanism of action.

Principle of the Method

The distinction between apoptosis and necrosis is critical in understanding the cellular response to therapeutic agents. Apoptosis is a programmed cell death characterized by distinct morphological features such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, without the loss of plasma membrane integrity in the early stages. Conversely, necrosis is typically characterized by cell swelling, loss of membrane integrity, and the release of intracellular contents.

The primary method described here for differentiating these cell death modalities is dual staining with Annexin V and a non-vital dye such as Propidium Iodide (PI), followed by flow cytometry analysis.

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid component of the cell membrane. In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.

  • Propidium Iodide (PI): PI is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.

By using these two stains, cell populations can be resolved into:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Primary necrotic cells: While sometimes characterized as Annexin V-negative and PI-positive, hyperactivation of the a-UPR by ErSO compounds has been shown to induce classical necrosis phenotypes including plasma membrane disruption, which would lead to a double-positive staining profile.

Data Presentation

While direct quantitative data comparing the percentage of apoptosis versus necrosis induced by this compound is not extensively available in the public domain, the available literature strongly indicates that the primary mechanism of cell death is necrosis. The protocols provided below will enable researchers to generate this data.

For context on the potency of the related compound ErSO-DFP, the following table summarizes its cytotoxic activity (IC50 values) in various ERα+ breast cancer cell lines.

Cell LineERα StatusIC50 at 24h (µM)IC50 at 72h (µM)
MCF-7Positive0.020 ± 0.002Not Reported
T47DPositive0.016 ± 0.003Not Reported
TYS (T47D-ERαY537S)Positive (Mutant)0.007 ± 0.001Not Reported
TDG (T47D-ERαD538G)Positive (Mutant)0.009 ± 0.001Not Reported
HCT-116Negative> 2555
HT-29Negative> 25> 25

Data adapted from Boudreau, et al., J Med Chem, 2022. This table highlights the potent and selective activity of ErSO-DFP against ERα+ cells.

Experimental Protocols

Protocol 1: Assessment of Apoptosis and Necrosis by Annexin V and Propidium Iodide Staining

This protocol details the steps for staining cells treated with this compound with Annexin V and PI for analysis by flow cytometry.

Materials and Reagents:

  • This compound

  • ERα-positive breast cancer cell line (e.g., MCF-7, T47D)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Trypsin-EDTA

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed ERα-positive cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of treatment.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., based on predetermined IC50 values) and a vehicle control (e.g., DMSO). Include a positive control for apoptosis (e.g., staurosporine) and necrosis (e.g., heat shock or hydrogen peroxide). Incubate for the desired time period (e.g., 6, 12, 24 hours).

  • Cell Harvesting:

    • For adherent cells, gently wash the cells with PBS.

    • Aspirate the PBS and add Trypsin-EDTA to detach the cells.

    • Once detached, add complete medium to inactivate the trypsin.

    • Collect the cell suspension into a conical tube.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant.

  • Cell Washing:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant. Repeat this wash step.

  • Annexin V and PI Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of Propidium Iodide solution.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Set up appropriate compensation controls for FITC and PI.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Protocol 2: Morphological Assessment of Cell Death by Fluorescence Microscopy

This protocol allows for the visualization of morphological changes associated with apoptosis and necrosis.

Materials and Reagents:

  • Same as Protocol 1, plus:

  • Hoechst 33342 stain

  • Fluorescence microscope with appropriate filters for FITC, PI (or other red fluorochrome), and DAPI (for Hoechst).

Procedure:

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat with this compound as described in Protocol 1.

  • Staining:

    • At the end of the treatment period, remove the culture medium.

    • Wash the cells gently with PBS.

    • Add a solution containing Annexin V-FITC, PI, and Hoechst 33342 in 1X Binding Buffer to the cells.

    • Incubate for 15 minutes at room temperature in the dark.

  • Imaging:

    • Gently wash the cells with 1X Binding Buffer.

    • Mount the coverslips on a microscope slide with a drop of mounting medium.

    • Visualize the cells under a fluorescence microscope.

    • Expected Observations:

      • Apoptotic cells: Green fluorescence on the cell surface (Annexin V-FITC) and condensed or fragmented blue nuclei (Hoechst 33342).

      • Necrotic cells: Red fluorescence in the nucleus (PI) and potentially some green surface staining. The nucleus will appear swollen and not condensed.

      • Live cells: Intact, non-condensed blue nuclei and no significant green or red fluorescence.

Signaling Pathways and Workflows

experimental_workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_data Data Interpretation cell_seeding Seed ERα+ Cancer Cells treatment Treat with this compound (and controls) cell_seeding->treatment flow_cytometry Flow Cytometry Analysis treatment->flow_cytometry Harvest & Stain Cells microscopy Fluorescence Microscopy treatment->microscopy Harvest & Stain Cells quantification Quantify Viable, Apoptotic, and Necrotic Populations flow_cytometry->quantification morphology Observe Morphological Changes microscopy->morphology conclusion conclusion quantification->conclusion Characterize Cell Death Mechanism morphology->conclusion

aUPR_Necrosis_Pathway cluster_initiation Initiation cluster_aUPR a-UPR Activation cluster_downstream Downstream Effects cluster_execution Execution of Necrosis ErSO_DFP This compound ER_alpha Estrogen Receptor α (ERα) ErSO_DFP->ER_alpha Binds to IRE1 IRE1α ER_alpha->IRE1 Hyperactivates a-UPR PERK PERK ER_alpha->PERK Hyperactivates a-UPR ATF6 ATF6 ER_alpha->ATF6 Hyperactivates a-UPR Ca_release ER Ca2+ Release IRE1->Ca_release ATP_depletion ATP Depletion PERK->ATP_depletion ATF6->ATP_depletion membrane_rupture Plasma Membrane Rupture ATP_depletion->membrane_rupture cell_swelling Cell Swelling Ca_release->cell_swelling content_release Release of Intracellular Contents membrane_rupture->content_release cell_swelling->membrane_rupture

References

(Rac)-ErSO-DFP: Application Notes and Protocols for Long-Term Efficacy Studies in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY

Abstract

(Rac)-ErSO-DFP is a potent and selective small molecule activator of the anticipatory Unfolded Protein Response (a-UPR) that shows significant promise in treating Estrogen Receptor alpha-positive (ERα+) cancers.[1][2][3] As a derivative of the compound ErSO, ErSO-DFP was developed to enhance selectivity for ERα+ cells and improve tolerability, addressing some limitations of the parent compound.[2] It demonstrates profound tumor-eradicating activity in various preclinical models.[1] This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals aiming to conduct long-term in vivo efficacy studies of this compound. It includes summaries of key quantitative data, detailed experimental procedures, and diagrams illustrating the compound's mechanism of action and experimental workflows.

Mechanism of Action: Hyperactivation of the a-UPR Pathway

Unlike traditional endocrine therapies that aim to block or degrade ERα, ErSO-DFP leverages the receptor to initiate a powerful and selective cancer cell-killing mechanism. The process is initiated when ErSO-DFP binds to ERα, triggering a signaling cascade that hyperactivates the a-UPR, a pathway that is often already engaged in cancer cells to manage cellular stress. This hyperactivation leads to a rapid and massive influx of calcium into the cytosol, followed by sodium influx through the TRPM4 channel, causing extreme osmotic stress, cell swelling, and ultimately, rapid necrotic cell death. This distinct mechanism is effective against therapy-resistant ERα mutant tumors and is less likely to induce resistance.

G cluster_0 Cytosol cluster_1 Endoplasmic Reticulum ErSO_DFP ErSO-DFP ERa ERα ErSO_DFP->ERa Binds Src Src Kinase ERa->Src Activates PLCg PLCγ Src->PLCg Activates IP3 IP3 PLCg->IP3 Generates IP3R IP3 Receptor IP3->IP3R Opens Ca_cyto Increased Cytosolic Ca²⁺ TRPM4 TRPM4 Channel Ca_cyto->TRPM4 Activates Na_influx Na⁺ Influx & Osmotic Stress TRPM4->Na_influx Necrosis Necrotic Cell Death Na_influx->Necrosis Ca_er ER Ca²⁺ Ca_er->Ca_cyto Efflux

Caption: ErSO-DFP mechanism of action via a-UPR hyperactivation.

Quantitative Data Summary

The following tables provide a consolidated view of the potency, efficacy, and tolerability of ErSO-DFP from published preclinical studies.

Table 1: In Vitro Potency in ERα+ Breast Cancer Cell Lines
CompoundCell LineERα MutationIC50 (nM, 24h)Selectivity Window (vs. ERα- lines)Source
ErSO-DFP MCF-7Wild-Type17~2750-fold
ErSO-DFP T47DWild-Type16Not Reported
ErSO-DFP TYSY537S7Not Reported
ErSO-DFP TDGD538G9Not Reported
ErSOMCF-7Wild-Type~34Lower than ErSO-DFP

Note: The selectivity window represents the ratio of IC50 in ERα-negative cells to ERα-positive cells. A wider window, as seen with ErSO-DFP, indicates higher selectivity and a potentially better safety profile.

Table 2: In Vivo Efficacy in Mouse Xenograft Models
CompoundTumor ModelDose & RouteDosing ScheduleKey Efficacy OutcomeSource
ErSO-DFP MCF-75 mg/kg, IVOnce weekly for 3 dosesSignificant inhibition of tumor growth
ErSOMCF-740 mg/kg, OralOnce daily for 21 days>99% tumor reduction; tumor elimination in 4 of 6 mice
ErSOTYS/TDG (Metastatic)40 mg/kg, OralOnce daily for 7 daysComplete prevention of lung metastases
ErSOPatient-Derived Xenograft (ST941/HI)40 mg/kg, OralOnce dailyProfound tumor regression
Table 3: Comparative Tolerability in Animal Models
CompoundSpeciesMaximum Tolerated Dose (MTD) - Intravenous (IV)Key FindingSource
ErSO-DFP Mouse95 mg/kgApproximately 5-fold greater tolerability than ErSO
ErSO-DFP Rat>50 mg/kgWell-tolerated at high doses
ErSOMouse20 mg/kg-
ErSORat10-20 mg/kgLower MTD suggests some species-specific sensitivity

Protocols for Long-Term Efficacy Studies

This section outlines a comprehensive protocol for evaluating the long-term efficacy of this compound in an orthotopic mouse model of ERα+ breast cancer.

Experimental Workflow

G cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Dosing Period cluster_monitoring Phase 3: Long-Term Monitoring A Acclimate Athymic Nude Mice (6-8 wks) B Implant 17β-Estradiol Pellet A->B C Orthotopically Implant MCF-7 Cells B->C D Monitor Tumor Growth (to ~200-400 mm³) C->D E Randomize Mice into Treatment & Vehicle Groups D->E F Administer ErSO-DFP (e.g., 5 mg/kg IV, weekly) E->F G Measure Tumor Volume & Body Weight (2x/week) F->G H Observe for Clinical Signs of Toxicity F->H I Endpoint Analysis: Tumor Regression/Relapse G->I H->I

Caption: Workflow for a preclinical xenograft efficacy study.

Materials and Reagents
  • Cell Lines: ERα-positive human breast cancer cell lines (e.g., MCF-7, T47D).

  • Animals: Female immunodeficient mice (e.g., athymic nude), 6-8 weeks of age.

  • Hormone Supplement: 17β-Estradiol pellets (e.g., 0.72 mg, 60-day release) are required for estrogen-dependent models like MCF-7.

  • Compound: this compound, purity >95%.

  • Vehicle Control: A suitable vehicle for intravenous injection (e.g., saline, or a formulation containing DMSO/Cremophor). The vehicle must be identical to that used for the treatment group.

  • Anesthetics: Isoflurane for inhalation or an injectable cocktail (e.g., ketamine/xylazine).

  • Tools: Digital calipers, syringes, needles for IV injection (e.g., 27-30 gauge), sterile surgical instruments.

Detailed Methodology
  • Animal Preparation and Tumor Implantation:

    • Allow mice to acclimate for at least one week before any procedures.

    • Anesthetize the mice. Using a trocar, subcutaneously implant one 17β-Estradiol pellet in the dorsal flank.

    • Prepare a cell suspension of MCF-7 cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5x10⁷ cells/mL.

    • Inject 100 µL of the cell suspension (containing 5 million cells) into the fourth mammary fat pad.

  • Tumor Growth Monitoring and Group Assignment:

    • Once tumors become palpable, use digital calipers to measure the length (L) and width (W) 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (L x W²) / 2 .

    • When tumors reach an average volume of 200-400 mm³, randomize the animals into control and treatment groups (typically n=8-10 mice per group) to ensure an even distribution of tumor sizes.

  • Compound Preparation and Administration:

    • Prepare a stock solution of ErSO-DFP in 100% DMSO.

    • On the day of dosing, dilute the stock solution in the final vehicle to achieve the target concentration (e.g., for a 5 mg/kg dose in a 20g mouse, the mouse would receive 100 µg in a 100-200 µL injection volume).

    • Administer the compound or vehicle via tail vein (intravenous) injection according to the study schedule (e.g., once weekly for three consecutive weeks).

  • Long-Term Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volumes and body weights twice weekly for the duration of the study (e.g., 30-60 days or longer to monitor for relapse).

    • Carefully observe the mice daily for any clinical signs of toxicity, including changes in posture, activity, or grooming, and significant weight loss (>15%).

    • The primary endpoint is typically tumor regression. Secondary endpoints can include survival and monitoring for tumor recurrence after treatment cessation.

  • Data Analysis and Interpretation:

    • Plot the mean tumor volume (± SEM) for each group over time to visualize treatment efficacy.

    • Plot the mean body weight (± SEM) over time as a measure of systemic toxicity.

    • Statistically compare the final tumor volumes between groups (e.g., using a Student's t-test or ANOVA).

    • Report the number of complete regressions (no measurable tumor), partial regressions (>50% reduction in volume), and overall tumor growth inhibition.

References

Troubleshooting & Optimization

troubleshooting (Rac)-ErSO-DFP solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (Rac)-ErSO-DFP. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on the solubility and stability of the compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the handling and use of this compound.

Q1: My this compound is not dissolving properly in DMSO. What should I do?

A1: this compound is known to be soluble in DMSO at concentrations of ≥ 100 mg/mL.[1] However, issues can arise from residual moisture in the DMSO. It is critical to use newly opened, anhydrous DMSO to avoid precipitation.[1] If you still encounter solubility issues, gentle warming of the solution to 37°C and sonication in an ultrasonic bath can aid dissolution.[2][3] If the compound still does not dissolve, consider preparing a less concentrated stock solution.

Q2: I observed precipitation when preparing my formulation for in vivo experiments. How can I prevent this?

A2: Precipitation during the preparation of in vivo formulations is often due to the incorrect order of solvent addition or insufficient mixing. It is crucial to first prepare a clear, concentrated stock solution in DMSO.[1] Then, add co-solvents such as PEG300 and Tween-80 sequentially, ensuring the solution is mixed thoroughly after each addition before adding the final aqueous component (e.g., saline or PBS). For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use.

Q3: I am not observing the expected cytotoxic effect on my ERα-positive cancer cells. What could be the reason?

A3: There are several potential reasons for a lack of activity:

  • Cell Line Specificity: While this compound is potent against many ERα-positive cell lines like MCF-7 and T47D, its efficacy can vary. Confirm the ERα status of your cell line.

  • Compound Stability: this compound has limited stability in simulated gastric fluid, with a half-life of 10 to 77 minutes. While this is more relevant for oral administration, improper storage of stock solutions can lead to degradation. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months and undergo minimal freeze-thaw cycles.

  • Experimental Conditions: Ensure that the incubation time is sufficient. Cytotoxic effects, as measured by IC50 values, are typically observed between 24 and 72 hours of incubation.

Q4: Is this compound active against ERα-negative cancer cells?

A4: No, this compound is highly selective for ERα-positive cancer cells. It displays a significantly wider therapeutic window compared to its parent compound, ErSO, and is largely inactive against ERα-negative cell lines such as MDA-MB-231 and HCT-116, even at high concentrations and with extended incubation times.

Q5: Can I use this compound for in vivo studies in mice?

A5: Yes, this compound has demonstrated significant antitumor activity in mouse xenograft models of ERα-positive breast cancer and is well-tolerated. It can be administered intravenously.

Quantitative Data Summary

Solubility Data
SolventConcentrationNotes
DMSO≥ 100 mg/mL (242.51 mM)Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic.
In Vivo Formulation 1≥ 5 mg/mL10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
In Vivo Formulation 2≥ 5 mg/mL10% DMSO, 90% (20% SBE-β-CD in Saline).
In Vivo Formulation 3≥ 5 mg/mL10% DMSO, 90% Corn oil.
Stability Data
ConditionHalf-lifeNotes
Simulated Gastric Fluid (SGF)10 - 77 minutesLess stable than the parent compound ErSO.
Stock Solution (-20°C)Up to 1 monthAvoid repeated freeze-thaw cycles.
Stock Solution (-80°C)Up to 6 monthsRecommended for long-term storage.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Aliquoting: Upon receipt, accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).

  • Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C and sonicate in an ultrasonic bath until the solution is clear.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: In Vitro Cell Viability Assay
  • Cell Seeding: Plate ERα-positive cancer cells (e.g., MCF-7) in a 96-well plate at the desired density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (DMSO-containing medium).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as Alamar Blue or MTT.

Protocol 3: Preparation of In Vivo Formulation (with PEG300 and Tween-80)
  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL) as described in Protocol 1.

  • Add Co-Solvents: For a 1 mL final volume, take 100 µL of the 50 mg/mL DMSO stock solution and add it to 400 µL of PEG300. Mix until the solution is clear.

  • Add Surfactant: Add 50 µL of Tween-80 to the DMSO/PEG300 mixture and mix thoroughly until clear.

  • Final Dilution: Add 450 µL of sterile saline to the mixture to bring the final volume to 1 mL. Mix well.

  • Administration: The final formulation (5 mg/mL) should be prepared fresh on the day of dosing and administered via the desired route (e.g., intravenous injection).

Visualizations

Signaling Pathway of this compound

ErSO_DFP_Signaling_Pathway ErSO_DFP This compound ERa Estrogen Receptor α (ERα) ErSO_DFP->ERa Binds to and activates aUPR Anticipatory Unfolded Protein Response (a-UPR) ERa->aUPR Hyperactivates CancerCellDeath ERα+ Cancer Cell Death aUPR->CancerCellDeath Leads to In_Vivo_Formulation_Workflow Start Start: Prepare 50 mg/mL This compound in DMSO Step1 Take 100 µL of DMSO stock Start->Step1 Step2 Add 400 µL of PEG300 Step1->Step2 Mix1 Mix until clear Step2->Mix1 Step3 Add 50 µL of Tween-80 Mix1->Step3 Mix2 Mix until clear Step3->Mix2 Step4 Add 450 µL of Saline Mix2->Step4 Mix3 Mix well Step4->Mix3 End End: 5 mg/mL formulation ready for immediate use Mix3->End Troubleshooting_Inactivity Problem Problem: No observed cytotoxicity Check1 Is the cell line ERα positive? Problem->Check1 Solution1 Use a confirmed ERα+ cell line (e.g., MCF-7) Check1->Solution1 No Check2 Was the stock solution stored correctly? Check1->Check2 Yes Solution2 Prepare fresh stock solution from powder Check2->Solution2 No Check3 Was anhydrous DMSO used? Check2->Check3 Yes Solution3 Use a new, sealed vial of anhydrous DMSO Check3->Solution3 No Check4 Is the incubation time sufficient? Check3->Check4 Yes Solution4 Increase incubation time (24-72 hours) Check4->Solution4 No

References

optimizing (Rac)-ErSO-DFP dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for (Rac)-ErSO-DFP. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of this compound for maximum efficacy in preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a racemic mixture of a small molecule activator of the anticipatory Unfolded Protein Response (a-UPR).[1] It is a derivative of ErSO, a compound discovered to selectively induce necrosis in Estrogen Receptor alpha-positive (ERα+) breast cancer cells.[2][3] The active enantiomer of the parent compound, ErSO, acts by binding to ERα and inducing a hyperactivation of the a-UPR pathway.[2][4] This leads to a cascade of events including inhibition of protein synthesis, depletion of ATP, and ultimately, rapid and selective cancer cell death. ErSO-DFP was developed to have enhanced selectivity for ERα+ cancer cells compared to the original ErSO compound.

Q2: What is the difference between ErSO, ErSO-DFP, and this compound?

  • ErSO: The original, active (R)-enantiomer that potently kills ERα+ cancer cells.

  • ErSO-DFP: A derivative of ErSO designed for enhanced selectivity and a wider therapeutic window between ERα+ and ERα-negative cells.

  • This compound: The racemic mixture, containing both the active and inactive enantiomers of the ErSO-DFP compound. The inactive (S)-enantiomer of the parent compound was found to be devoid of anticancer activity.

Q3: Is this compound effective against therapy-resistant breast cancers?

Yes, preclinical studies on the parent compound ErSO show it is effective against tamoxifen- and fulvestrant-resistant breast cancer cell lines. It is also effective against cell lines expressing constitutively active ERα mutations (e.g., Y537S and D538G) that confer resistance to standard endocrine therapies.

Q4: How should I prepare and store this compound stock solutions?

For in vitro experiments, this compound can be dissolved in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). For in vivo studies, a formulation may involve solvents like PEG300, Tween-80, and saline. It is recommended to store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Data Summary

The following tables summarize quantitative data for the parent compounds ErSO and ErSO-DFP, which can serve as a reference for designing experiments with this compound.

Table 1: In Vitro Cytotoxicity of ErSO and ErSO-DFP in ERα+ Breast Cancer Cell Lines

CompoundCell LineERα StatusIncubation TimeIC50 (nM)Citations
ErSOMCF-7Wild-Type24 hours~20.3
ErSOT47DWild-TypeNot Specified11-43 (range)
ErSOTYSY537S MutantNot Specified11-43 (range)
ErSOTDGD538G MutantNot Specified11-43 (range)
ErSO-DFPMCF-7Wild-Type24-72 hours17
ErSO-DFPT47DWild-Type24-72 hours16
ErSO-DFPTYSY537S Mutant24-72 hours7
ErSO-DFPTDGD538G Mutant24-72 hours9

Table 2: In Vivo Dosage and Administration for ErSO and ErSO-DFP in Mouse Models

CompoundMouse ModelDosageAdministrationDurationKey OutcomeCitations
ErSOTYS-luciferase xenograft10 or 40 mg/kgOral (p.o.)14-21 days>10,000-fold tumor regression
ErSOMetastatic model40 mg/kgIntraperitoneal (i.p.)14 daysReduced metastatic burden
ErSO-DFPMCF-7 xenograft5 mg/kgIntravenous (i.v.)Once weekly, 3 dosesAntitumor activity without significant toxicity

Troubleshooting Guide

Q: My ERα-positive cells are showing low sensitivity to this compound. What could be the issue?

A: Several factors could contribute to this:

  • Compound Integrity: Ensure the compound has been stored correctly and the DMSO stock has not undergone multiple freeze-thaw cycles.

  • Cell Line ERα Expression: Verify the ERα expression level in your cell line passage. Prolonged culture can sometimes lead to changes in receptor expression.

  • Assay Duration: While ErSO-DFP can show activity within 24 hours, some cell lines may require longer incubation times (e.g., 72 hours) to exhibit maximal effect.

  • Racemic Mixture: You are using a racemic mixture. The reported IC50 values are for the pure, active enantiomer. You may need to adjust the concentration accordingly to account for the presence of the inactive enantiomer.

Q: I am observing cytotoxicity in my ERα-negative control cells. Why is this happening?

A: While ErSO-DFP was designed for improved selectivity, high concentrations or long exposure times might lead to off-target effects.

  • Confirm Selectivity Window: ErSO-DFP has a therapeutic window of over 2750-fold between ERα+ and ERα- cells. Ensure your treatment concentrations are within a range that exploits this window.

  • Check for Contamination: Rule out contamination of your cell culture or reagents.

  • Consider a Different Assay: Use a real-time viability assay to monitor the kinetics of cell death, as the mechanism of rapid necrosis in ERα+ cells should be distinct from potential, slower off-target toxicity.

Q: The compound is precipitating in my cell culture media. How can I improve solubility?

A: Precipitation can be a common issue with hydrophobic small molecules.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity and improve compound solubility.

  • Pre-dilution: Pre-dilute the stock solution in a small volume of media before adding it to the full culture volume. Mix thoroughly by gentle inversion or pipetting immediately after addition.

  • Formulation: For in vivo studies, specific formulations using agents like PEG300 or SBE-β-CD are necessary to achieve solubility and bioavailability.

Signaling Pathways and Workflows

ErSO_DFP_Signaling_Pathway ErSO_DFP This compound ERa ERα ErSO_DFP->ERa Binds & Activates Src Src Kinase ERa->Src Activates PLCy PLCγ Src->PLCy Phosphorylates & Activates IP3 IP3 PLCy->IP3 Generates IP3R IP3 Receptor (ER Membrane) IP3->IP3R Binds & Opens Ca_release Ca²⁺ Release (from ER) IP3R->Ca_release Protein_Synth_Inhibition Protein Synthesis Inhibition Ca_release->Protein_Synth_Inhibition ATP_Depletion ATP Depletion Ca_release->ATP_Depletion Necrosis Cell Necrosis Protein_Synth_Inhibition->Necrosis ATP_Depletion->Necrosis

Caption: a-UPR signaling pathway activated by ErSO-DFP in ERα+ cancer cells.

Dose_Response_Workflow start Start plate_cells Plate ERα+ and ERα- Cells (e.g., MCF-7 and MDA-MB-231) start->plate_cells incubate1 Incubate 24h for Adherence plate_cells->incubate1 prepare_drug Prepare Serial Dilutions of this compound incubate1->prepare_drug treat_cells Treat Cells with Compound (Include Vehicle Control) incubate1->treat_cells prepare_drug->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 viability_assay Perform Cell Viability Assay (e.g., CellTiter-Glo, AlamarBlue) incubate2->viability_assay read_plate Read Plate (Luminescence/Fluorescence) viability_assay->read_plate analyze Analyze Data: Normalize to Controls, Calculate IC50 Values read_plate->analyze end End analyze->end

Caption: Experimental workflow for an in vitro dose-response study.

Troubleshooting_Tree issue Issue: Low Efficacy in ERα+ Cells check_controls Are vehicle controls healthy? Are positive controls (e.g., Doxorubicin) working? issue->check_controls check_reagent Verify this compound Storage & Handling check_controls->check_reagent  Yes check_assay Systemic Assay Problem: Check reagents, plates, reader check_controls->check_assay  No check_cells Verify ERα expression in cells (WB/qPCR) check_reagent->check_cells  Reagent OK new_stock Prepare fresh stock solution check_reagent->new_stock  Improperly Handled optimize_dose Increase dose range and/or incubation time check_cells->optimize_dose  ERα Expressed outcome1 Problem Solved check_cells->outcome1  ERα Lost outcome2 Problem Likely Solved optimize_dose->outcome2 new_stock->outcome2

Caption: Troubleshooting logic for low experimental efficacy.

Experimental Protocols

Protocol 1: In Vitro Cell Viability (IC50 Determination)

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound using a luminescence-based ATP assay (e.g., CellTiter-Glo®).

Materials:

  • ERα+ (e.g., MCF-7, T47D) and ERα- (e.g., MDA-MB-231) cell lines

  • Complete culture medium

  • This compound

  • DMSO (sterile)

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium from a concentrated DMSO stock. Include a medium-only control and a vehicle control (containing the highest concentration of DMSO used).

  • Cell Treatment: Carefully remove the medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percentage of viability against the log concentration of the compound and use non-linear regression to determine the IC50 value.

Protocol 2: Western Blot for a-UPR Activation Markers

This protocol details the detection of key protein markers to confirm the activation of the a-UPR pathway.

Materials:

  • ERα+ cell line (e.g., MCF-7)

  • 6-well tissue culture plates

  • This compound and vehicle control (DMSO)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Src, anti-p-PLCγ, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at a concentration of ~5x IC50 and a vehicle control for a short duration (e.g., 4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli sample buffer, boil, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities relative to a loading control (e.g., Actin). Compare the levels of phosphorylated proteins in treated vs. vehicle control samples.

References

potential off-target effects of (Rac)-ErSO-DFP in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the potential off-target effects of (Rac)-ErSO-DFP in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

This compound is an activator of the anticipatory Unfolded Protein Response (a-UPR).[1][2] Its on-target effect involves binding to the Estrogen Receptor alpha (ERα) and hyperactivating the a-UPR pathway. This sustained activation leads to selective necrotic cell death in ERα-positive cancer cells.[2][3] This mechanism is distinct from clinically approved ERα antagonists or degraders.[2]

Q2: How does this compound improve upon the parent compound, ErSO?

This compound was developed to enhance the differential activity between ERα-positive and ERα-negative cells compared to its predecessor, ErSO. While ErSO shows remarkable tumor-eradicating activity, it has demonstrated some effects on ERα-negative cells in certain contexts. ErSO-DFP maintains potent antitumor efficacy while having a wider selectivity window and is well-tolerated in rodent models. Specifically, ErSO-DFP shows notably less ERα-independent activity, with IC50 values in ERα-negative cell lines often exceeding 25 μM even after 72 hours of incubation.

Q3: What are the known potential off-target effects of this compound and related compounds?

While ErSO-DFP was designed for enhanced selectivity, high concentrations or prolonged exposure might lead to off-target effects. The parent compound, ErSO, has shown some time-dependent antiproliferative activity against certain ERα-negative cell lines, like HCT-116 and HT-29, particularly with long incubation periods. ErSO-DFP significantly reduces this ERα-independent activity. However, as with any potent compound, exceeding the optimal concentration range increases the likelihood of off-target cytotoxicity.

Q4: Is the activity of ErSO-DFP strictly dependent on ERα expression?

Yes, its primary mechanism is ERα-dependent. Evidence for this includes:

  • High potency against a range of ERα-positive breast cancer cell lines.

  • Significantly lower activity against ERα-negative cell lines.

  • Knocking in ERα expression into previously ERα-negative cells sensitizes them to the effects of ErSO, a principle that extends to ErSO-DFP.

Q5: What is the role of TRPM4 in the mechanism of action of ErSO-related compounds?

Recent studies have identified the TRPM4 calcium-activated sodium channel as a crucial component of the cell death mechanism induced by ErSO and its derivatives. Activation of the a-UPR by these compounds leads to a TRPM4-dependent influx of sodium, causing cell swelling and rapid necrotic death. Knockout of TRPM4 has been shown to make sensitive cancer cells resistant to these compounds.

Troubleshooting Guide

Issue: Significant or Unexpected Cytotoxicity Observed in ERα-Negative Control Cells

If you observe unexpected cell death or growth inhibition in your ERα-negative control cell line during experiments with this compound, follow these troubleshooting steps.

Workflow for Troubleshooting Unexpected Cytotoxicity

G start Start: Unexpected Cytotoxicity in ERα-Negative Controls confirm_ERa 1. Confirm ERα Status (Western Blot / qRT-PCR) start->confirm_ERa decision_ERa ERα Expressed? confirm_ERa->decision_ERa check_conc 2. Review Compound Concentration (Dose-Response Curve) decision_conc Concentration Too High? check_conc->decision_conc eval_time 3. Evaluate Exposure Time (Time-Course Experiment) decision_time Time-Dependent Effect? eval_time->decision_time check_line 4. Verify Cell Line Identity (STR Profiling) sol_line Result: Misidentified/Contaminated line. Obtain new, verified cell stock. check_line->sol_line decision_ERa->check_conc No sol_ERa Result: On-target effect. Use a confirmed ERα-negative line. decision_ERa->sol_ERa Yes decision_conc->eval_time No sol_conc Result: Potential off-target effect. Reduce concentration to selective range. decision_conc->sol_conc Yes decision_time->check_line No sol_time Result: Time-dependent off-target. Shorten incubation period for assays. decision_time->sol_time Yes end Issue Resolved sol_ERa->end sol_conc->end sol_time->end sol_line->end

Caption: A logical workflow for troubleshooting inconsistent results.

  • Confirm ERα Status: Verify the ERα expression status of your control cell line using Western Blot or qRT-PCR. Cell line identity can drift over time, and some lines considered "ERα-negative" may have very low, but still functional, levels of expression.

  • Evaluate Compound Concentration: Run a full dose-response curve comparing your ERα-positive and ERα-negative cell lines. High concentrations of any compound are more likely to induce off-target effects. ErSO-DFP has a large therapeutic window, but it is not infinite.

  • Assess Exposure Time: The off-target effects of the parent compound ErSO were noted to be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine if the observed cytotoxicity is more pronounced with longer incubation periods. ErSO-DFP was specifically designed to minimize these time-dependent effects, but it is a crucial parameter to check.

  • Verify Cell Line Integrity: If the issue persists, consider cell line authentication via Short Tandem Repeat (STR) profiling to rule out cross-contamination.

Quantitative Data

Table 1: In Vitro Cytotoxicity (IC₅₀) of ErSO vs. This compound
Cell LineERα StatusCompoundIncubation TimeIC₅₀ (nM)
MCF-7 PositiveErSO24 h~20.3
ErSO-DFP24 h17
T47D PositiveErSO-DFP72 h16
TYS PositiveErSO-DFP72 h7
TDG PositiveErSO-DFP72 h9
HCT-116 NegativeErSO24 h>25,000
ErSO72 h1,500
ErSO-DFP24 / 72 h55,000 (>25,000)
HT-29 NegativeErSO24 h>25,000
ErSO72 h1,600
ErSO-DFP24 / 72 h>25,000

Data compiled from multiple sources.

Table 2: In Vivo Tolerability - Maximum Tolerated Dose (MTD)
CompoundSpeciesAdministration RouteMTD (mg/kg)
ErSOMouseIntravenous (IV)20
ErSORatIntravenous (IV)10 - 20
ErSO-DFPMouseIntravenous (IV)40
ErSO-DFPRatIntravenous (IV)40

Data extracted from Boudreau et al., 2022.

Experimental Protocols

Protocol 1: Cell Viability Assessment (AlamarBlue Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Create a serial dilution of the compound in the appropriate cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of ErSO-DFP.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Measurement: After incubation, add AlamarBlue reagent (or a similar resazurin-based reagent) to each well according to the manufacturer's instructions.

  • Reading: Incubate for 2-4 hours, then measure fluorescence using a plate reader with the appropriate excitation and emission wavelengths (typically ~560 nm excitation / ~590 nm emission).

  • Data Analysis: Normalize the fluorescence readings to the vehicle-only control (100% viability) and a "dead" control (e.g., 100 μM raptinal) to calculate the percentage of viable cells. Plot the results to determine the IC₅₀ value.

Protocol 2: Western Blot for a-UPR Activation Markers
  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with ErSO-DFP at the desired concentrations (e.g., a dose-response from 0-500 nM) for a specified time (e.g., 4-6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20 μg) from each sample with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on a polyacrylamide gel via SDS-PAGE, then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against key a-UPR markers (e.g., ATF6, p-EIF2α, and a loading control like β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Densitometry analysis can be performed using software like ImageJ, normalizing the bands of interest to the loading control.

Signaling Pathway Diagram

On-Target a-UPR Activation by ErSO-DFP

G ErSO_DFP ErSO-DFP ERa Estrogen Receptor α (ERα) ErSO_DFP->ERa Binds Src Src Kinase ERa->Src Activates PLCy PLCγ Src->PLCy Phosphorylates IP3 IP3 PLCy->IP3 Produces ER Endoplasmic Reticulum (ER) IP3->ER Opens IP3R on Ca_release Ca²⁺ Release ER->Ca_release aUPR a-UPR Hyperactivation (ATF6, p-EIF2α) Ca_release->aUPR Triggers TRPM4 TRPM4 Channel aUPR->TRPM4 Activates Necrosis Necrotic Cell Death aUPR->Necrosis Na_influx Na⁺ Influx & Cell Swelling TRPM4->Na_influx Na_influx->Necrosis

Caption: On-target pathway of ErSO-DFP in ERα+ cancer cells.

References

Technical Support Center: Improving the Oral Bioavailability of (Rac)-ErSO-DFP Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with (Rac)-ErSO-DFP derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the oral bioavailability of these promising anti-cancer compounds.

Frequently Asked questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound is a racemic mixture of a derivative of ErSO, a small molecule that activates the anticipatory Unfolded Protein Response (a-UPR) in estrogen receptor-positive (ERα+) breast cancer cells, leading to selective cancer cell death. While showing potent anti-tumor activity, ErSO-DFP has demonstrated poor oral bioavailability in preclinical studies, with a reported oral bioavailability (F%) of only 6% in mice. This significantly limits its therapeutic potential as an orally administered drug.

Q2: What are the likely reasons for the poor oral bioavailability of this compound derivatives?

A2: Based on its chemical structure, this compound is predicted to be a lipophilic compound with low aqueous solubility. Poor aqueous solubility is a major reason for low oral bioavailability as the drug must dissolve in the gastrointestinal fluids to be absorbed. Other potential contributing factors could include first-pass metabolism in the gut wall and liver, and potential efflux by transporters like P-glycoprotein (P-gp).

Q3: What are the initial steps to characterize the oral bioavailability challenges of my this compound derivative?

A3: A systematic approach is crucial. We recommend the following initial experiments:

  • Aqueous Solubility Determination: Measure the solubility of your compound in biorelevant media (e.g., Simulated Gastric Fluid, Fasted State Simulated Intestinal Fluid, and Fed State Simulated Intestinal Fluid).

  • LogP/LogD Measurement: Experimentally determine the lipophilicity of your compound. This will help in understanding its partitioning behavior.

  • Caco-2 Permeability Assay: This in vitro assay will provide an indication of the intestinal permeability of your compound and whether it is a substrate for efflux pumps.

  • Liver Microsome Stability Assay: This assay will assess the metabolic stability of your compound in the liver, giving an indication of its susceptibility to first-pass metabolism.

Q4: What formulation strategies can be employed to improve the oral bioavailability of this compound derivatives?

A4: Given the likely poor solubility of these compounds, several formulation strategies can be explored. These are often aimed at improving the dissolution rate and apparent solubility in the gastrointestinal tract.[1][2][3][4][5] Key approaches include:

  • Lipid-Based Formulations: These are often effective for lipophilic drugs.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.

  • Amorphous Solid Dispersions (ASDs): The drug is dispersed in a polymeric carrier in an amorphous state, which can significantly increase its aqueous solubility and dissolution rate.

  • Nanoparticle Formulations:

    • Nanosuspensions: Sub-micron colloidal dispersions of the pure drug stabilized by surfactants and polymers.

    • Polymeric Nanoparticles: The drug is encapsulated within a biodegradable polymer matrix.

  • Complexation:

    • Cyclodextrins: These can form inclusion complexes with poorly soluble drugs, increasing their solubility.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem Potential Cause Suggested Solution
Low aqueous solubility in biorelevant media. The compound is highly crystalline and lipophilic.1. Attempt amorphization of the solid form. 2. Explore the use of co-solvents or surfactants to increase solubility. 3. Consider formulating as a solid dispersion or a lipid-based system.
High variability in in vivo pharmacokinetic studies. Poor and erratic absorption due to low solubility and dissolution rate.1. Improve the formulation to ensure more consistent drug release and dissolution. A lipid-based formulation, particularly a self-emulsifying system, can reduce variability. 2. Ensure consistent dosing procedures, including fasting times for the animals.
Low apparent permeability (Papp) in the Caco-2 assay. The compound has inherently poor membrane permeability.1. If the efflux ratio is high (>2), consider co-administration with a P-gp inhibitor in your formulation to see if permeability improves. 2. If efflux is not the issue, chemical modification of the derivative to improve its physicochemical properties may be necessary.
High clearance in liver microsome stability assay. The compound is rapidly metabolized by liver enzymes.1. Consider the use of formulation strategies that promote lymphatic absorption (e.g., some lipid-based formulations) to bypass the liver. 2. Chemical modification to block metabolic hot-spots on the molecule may be required.
Precipitation of the compound in the GI tract upon release from the formulation. The formulation achieves a supersaturated state, but the compound quickly crystallizes out.1. Incorporate precipitation inhibitors into your formulation. These are polymers that can maintain the drug in a supersaturated state for a longer duration. 2. Optimize the drug loading in your formulation to avoid excessive supersaturation.

Data Presentation

Predicted Physicochemical Properties of this compound

The following table presents in silico predicted properties for the parent this compound structure. These values should be experimentally confirmed for your specific derivatives.

PropertyPredicted ValueImplication for Oral Bioavailability
Molecular Weight 478.4 g/mol Within the range for good oral absorption.
logP (o/w) 4.2Indicates high lipophilicity and likely low aqueous solubility.
Aqueous Solubility Very LowA significant barrier to oral absorption.
pKa ~9.5 (phenolic hydroxyl)The compound will be largely unionized in the stomach and intestine, which favors passive diffusion but does not help with solubility.
BCS Class Prediction Likely Class II or IVLow solubility is the primary challenge. Permeability may also be a limiting factor.
In Vitro Efficacy of ErSO-DFP Derivatives

The following table summarizes reported IC50 values for an ErSO-DFP derivative in various ERα+ breast cancer cell lines. This data is crucial for determining the target concentrations for your formulation to achieve in vivo.

Cell LineIC50 (nM)
MCF-7 ~20
T47D ~20
TYS (T47D-ERαY537S) ~11-43
TDG (T47D-ERαD538G) ~11-43

Experimental Protocols

Caco-2 Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability of your this compound derivatives.

1. Cell Culture:

  • Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be >200 Ω·cm².

2. Transport Buffer:

  • Use Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4.

3. Assay Procedure (Apical to Basolateral Permeability):

  • Wash the Caco-2 monolayers with pre-warmed HBSS.

  • Add the test compound (e.g., at 10 µM) to the apical (donor) side.

  • Add fresh HBSS to the basolateral (receiver) side.

  • Incubate at 37°C with gentle shaking.

  • Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).

  • Analyze the concentration of the compound in the samples by LC-MS/MS.

4. Efflux Ratio Determination:

  • Perform the experiment in the reverse direction (basolateral to apical) to determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

5. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

In Vivo Oral Bioavailability Study in Mice

This protocol outlines a typical study design for evaluating the oral bioavailability of a this compound derivative formulation in mice.

1. Animals:

  • Use female BALB/c or other appropriate mouse strain, 8-10 weeks old.

  • Acclimatize the animals for at least one week before the experiment.

2. Dosing:

  • Divide the mice into two groups: intravenous (IV) and oral (PO).

  • IV Group: Administer the compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) via tail vein injection at a dose of, for example, 2 mg/kg.

  • PO Group: Administer the compound formulation via oral gavage at a dose of, for example, 20 mg/kg.

  • Fast the animals overnight before dosing.

3. Blood Sampling:

  • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood to obtain plasma and store at -80°C until analysis.

4. Sample Analysis:

  • Determine the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

5. Pharmacokinetic Analysis:

  • Use pharmacokinetic software to calculate parameters such as:

    • Area under the plasma concentration-time curve (AUC)

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum concentration (Tmax)

    • Half-life (t1/2)

  • Calculate the absolute oral bioavailability (F%) using the formula:

    • F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Mandatory Visualizations

ErSO_Signaling_Pathway cluster_extracellular Extracellular cluster_cell ERα+ Cancer Cell cluster_cytoplasm Cytoplasm ErSO ErSO Derivative ERa Estrogen Receptor α (ERα) ErSO->ERa Binds UPR Unfolded Protein Response (UPR) ERa->UPR Activates (Anticipatory UPR) Necrosis Necrotic Cell Death UPR->Necrosis Induces

Caption: Signaling pathway of ErSO derivatives in ERα+ cancer cells.

Experimental_Workflow start Start: Poorly Bioavailable This compound Derivative physchem Physicochemical Characterization (Solubility, logP) start->physchem formulation Formulation Development (Lipid-based, ASD, Nanoparticles) physchem->formulation invitro In Vitro Evaluation (Caco-2 Permeability, Liver Microsome Stability) formulation->invitro invivo In Vivo Pharmacokinetic Study in Mice invitro->invivo end End: Optimized Formulation with Improved Oral Bioavailability invivo->end

Caption: Workflow for improving oral bioavailability.

Troubleshooting_Bioavailability start Low Oral Bioavailability Observed solubility Is aqueous solubility low? start->solubility permeability Is Caco-2 permeability low? solubility->permeability No sol_yes Improve solubility: - Lipid-based formulations - Amorphous solid dispersions - Nanoparticles solubility->sol_yes Yes metabolism Is the compound unstable in liver microsomes? permeability->metabolism No perm_yes Address permeability: - Check for efflux (P-gp) - Consider permeation enhancers - Prodrug approach permeability->perm_yes Yes met_yes Mitigate metabolism: - Promote lymphatic uptake - Prodrug to mask metabolic sites metabolism->met_yes Yes re_evaluate Re-evaluate in vivo metabolism->re_evaluate No sol_yes->re_evaluate perm_yes->re_evaluate met_yes->re_evaluate

Caption: Troubleshooting decision tree for low oral bioavailability.

References

Technical Support Center: (Rac)-ErSO-DFP Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying mechanisms of resistance to (Rac)-ErSO-DFP.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective small molecule designed to target and eliminate Estrogen Receptor alpha-positive (ERα+) breast cancer cells.[1][2] It is a derivative of ErSO and functions by hyper-activating the anticipatory Unfolded Protein Response (a-UPR), a cellular stress pathway.[1][2][3] This over-activation leads to selective necrosis of ERα+ cancer cells, including those that have developed resistance to standard endocrine therapies.

Q2: My ERα+ cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

Reduced sensitivity to this compound can arise from several mechanisms. Based on resistance patterns observed with other targeted therapies, potential mechanisms include:

  • Alterations in the ERα target: Mutations in the ESR1 gene (encoding ERα) could potentially interfere with this compound binding or its ability to activate the a-UPR.

  • Changes in the Unfolded Protein Response (UPR) pathway: Alterations in the expression or function of key UPR proteins (e.g., GRP78, IRE1α, PERK, ATF6) may dampen the cytotoxic effects of a-UPR hyper-activation.

  • Activation of bypass signaling pathways: Upregulation of pro-survival signaling pathways, such as the PI3K/AKT pathway, can potentially compensate for the cell death signals induced by this compound.

  • Loss or downregulation of ERα expression: Resistant cells may have lost or significantly reduced the expression of ERα, the primary target of this compound.

  • Increased drug efflux: Overexpression of multidrug resistance pumps could lead to the removal of this compound from the cell, reducing its intracellular concentration and efficacy.

Q3: How can I experimentally determine if my resistant cells have lost ERα expression?

You can assess ERα expression at both the mRNA and protein levels.

  • Quantitative Real-Time PCR (qRT-PCR): To measure ESR1 mRNA levels.

  • Western Blotting: To quantify ERα protein levels.

  • Immunocytochemistry (ICC) or Immunohistochemistry (IHC): To visualize ERα protein expression and localization within the cells.

A significant decrease in ERα expression in your resistant cell line compared to the sensitive parental line would suggest this as a mechanism of resistance.

Troubleshooting Guides

Issue 1: Decreased potency of this compound in our long-term culture of ERα+ breast cancer cells.

This guide will help you investigate the potential reasons for the observed decrease in sensitivity to this compound.

Workflow for Investigating Decreased this compound Potency

G cluster_0 Initial Observation cluster_1 Initial Characterization cluster_2 Mechanism Investigation cluster_3 Potential Outcomes A Decreased this compound Potency Observed B Confirm Resistance with Dose-Response Curve A->B C Assess ERα Expression (Western Blot / qRT-PCR) B->C E Analyze UPR Pathway Components (Western Blot) B->E F Assess Bypass Pathways (e.g., p-AKT Western Blot) B->F D ERα Sequencing (Sanger/NGS) C->D ERα Positive J ERα Expression Lost C->J ERα Negative G ERα Mutation Identified D->G H Altered UPR Protein Levels E->H I Bypass Pathway Activated F->I

Caption: Workflow to investigate decreased this compound potency.

Step 1: Confirm and Quantify Resistance

  • Experiment: Perform a dose-response assay (e.g., MTS or CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50) of this compound in both the suspected resistant and the parental sensitive cell lines.

  • Expected Outcome: A significant rightward shift in the dose-response curve and a higher IC50 value for the resistant cells will confirm resistance.

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
MCF-71725515
T47D1632020
TYS714020
TDG918020
This is example data; actual results may vary.

Step 2: Assess ERα Status

  • Experiment 1: Western Blot for ERα Protein

    • Protocol:

      • Prepare whole-cell lysates from both sensitive and resistant cells.

      • Determine protein concentration using a BCA assay.

      • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

      • Transfer proteins to a PVDF membrane.

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate with a primary antibody against ERα overnight at 4°C.

      • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Detect the signal using an ECL substrate and imaging system. Use a loading control like β-actin or GAPDH for normalization.

  • Experiment 2: qRT-PCR for ESR1 mRNA

    • Protocol:

      • Isolate total RNA from sensitive and resistant cells using a standard kit (e.g., TRIzol or column-based).

      • Synthesize cDNA using a reverse transcription kit.

      • Perform qRT-PCR using primers specific for ESR1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

      • Calculate the relative expression of ESR1 in resistant cells compared to sensitive cells using the ΔΔCt method.

  • Interpretation:

    • Loss of ERα protein and mRNA: This is a likely mechanism of resistance.

    • No change in ERα expression: Proceed to investigate other mechanisms.

Issue 2: My this compound resistant cells still express ERα. What should I investigate next?

If ERα is still present, the resistance mechanism may lie within the ERα protein itself or in downstream signaling pathways.

Signaling Pathway Analysis in ERα-Positive Resistant Cells

G cluster_0 Starting Point cluster_1 On-Target Investigation cluster_2 Downstream Pathway Analysis cluster_3 Specific Assays A Resistant Cells Express ERα B Sequence ESR1 Gene A->B C Assess UPR Activation A->C D Probe for Bypass Pathways A->D E Sanger or Next-Gen Sequencing B->E F Western Blot for p-IRE1α, ATF6, GRP78 C->F G Western Blot for p-AKT, p-ERK D->G

Caption: Investigating resistance in ERα-positive cells.

Step 1: Sequence the ESR1 Gene

  • Rationale: Mutations in the ligand-binding domain or other critical regions of ERα could impair the binding or functional effects of this compound.

  • Experiment: Sanger Sequencing or Next-Generation Sequencing (NGS)

    • Protocol:

      • Extract genomic DNA from both sensitive and resistant cell lines.

      • Amplify the coding regions of the ESR1 gene using PCR.

      • Purify the PCR products.

      • Perform Sanger sequencing on the purified products. For broader analysis, consider using an NGS panel that covers ESR1.

      • Align the sequences from the resistant cells to the parental cells and a reference sequence to identify any mutations.

  • Interpretation: Identification of a novel mutation in the resistant cell line's ESR1 gene would be a strong candidate for the cause of resistance.

Step 2: Analyze the Unfolded Protein Response (UPR) Pathway

  • Rationale: Since this compound's mechanism involves hyper-activating the a-UPR, resistance could emerge from adaptations that dampen this response.

  • Experiment: Western Blot for Key UPR Proteins

    • Protocol:

      • Treat both sensitive and resistant cells with this compound for a short time course (e.g., 0, 1, 3, 6 hours).

      • Prepare whole-cell lysates.

      • Perform Western blotting as described previously, using primary antibodies for key UPR markers such as:

        • p-IRE1α (activated IRE1α)

        • spliced XBP1 (a downstream target of IRE1α)

        • ATF6 (cleaved, active form)

        • GRP78/BiP (a master regulator of the UPR)

  • Interpretation: A blunted or altered UPR activation profile in the resistant cells upon this compound treatment (e.g., reduced p-IRE1α levels) compared to the robust activation in sensitive cells would suggest UPR pathway alterations as a resistance mechanism.

Quantitative Analysis of UPR Marker Expression (Hypothetical Data)

ProteinCell LineBasal Expression (Relative to Loading Control)Expression after this compound Treatment (Fold Change)
p-IRE1α Parental1.08.5
Resistant1.22.1
GRP78 Parental1.04.2
Resistant2.53.0

Step 3: Investigate Potential Bypass Pathways

  • Rationale: Cancer cells can develop resistance by upregulating parallel survival pathways to overcome the effects of a targeted drug.

  • Experiment: Western Blot for Key Survival Pathway Markers

    • Protocol:

      • Prepare lysates from sensitive and resistant cells, both with and without this compound treatment.

      • Perform Western blotting for key nodes in survival pathways, such as:

        • Phospho-AKT (p-AKT)

        • Total AKT

        • Phospho-ERK (p-ERK)

        • Total ERK

  • Interpretation: Increased basal levels of p-AKT or p-ERK in resistant cells, or a sustained activation of these pathways upon drug treatment, could indicate that these bypass mechanisms are promoting survival and resistance.

References

overcoming poor SGF stability of ErSO-DFP compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ErSO-DFP compounds. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor Simulated Gastric Fluid (SGF) stability of these novel therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What are ErSO-DFP compounds and why is SGF stability a concern?

A1: ErSO-DFP compounds are a new class of orally administered therapeutic agents. Their efficacy is highly dependent on their structural integrity upon reaching the small intestine for absorption. However, these compounds are acid-labile, meaning they can degrade in the highly acidic environment of the stomach (pH 1-3).[1][2][3] This degradation in Simulated Gastric Fluid (SGF), a medium that mimics the stomach's environment, can lead to reduced bioavailability and therapeutic inefficacy.[2][4]

Q2: My ErSO-DFP compound shows over 90% degradation in SGF within 30 minutes. What is the first step I should take?

A2: Rapid degradation is a common initial challenge. The first step is to confirm the stability of your compound in different pH buffers to understand its pH-stability profile. Subsequently, you should consider formulation strategies to protect the compound from the acidic environment. An enteric coating is the most common and effective approach for protecting acid-sensitive drugs.

Q3: What is an enteric coating and how does it work?

A3: An enteric coating is a polymer barrier applied to an oral medication. These polymers are insoluble at the low pH of the stomach but dissolve at the higher, more alkaline pH of the small intestine (pH 7-9). This ensures the drug passes through the stomach intact and is released at its primary site of absorption.

Q4: Which enteric coating polymers are suitable for ErSO-DFP compounds?

A4: The choice of polymer depends on the specific properties of your ErSO-DFP compound and the desired release profile. Commonly used polymers include polymethacrylates (e.g., Eudragit® series), cellulose derivatives like cellulose acetate phthalate (CAP), and hydroxypropyl methylcellulose phthalate (HPMCP). Each has a different pH threshold for dissolution.

Q5: Can I modify the chemical structure of my ErSO-DFP compound to improve SGF stability?

A5: Yes, medicinal chemistry strategies can be employed to enhance gut stability. This could involve site-specific alterations, such as the introduction of D-amino acids if it's a peptide, or backbone cyclization to make the structure more rigid and less accessible to enzymatic or acid-catalyzed degradation. However, any modification must be carefully evaluated to ensure it does not negatively impact the compound's therapeutic activity.

Troubleshooting Guide

Issue 1: Inconsistent SGF Stability Results Between Batches

  • Question: We are observing significant variability in SGF stability for different batches of our formulated ErSO-DFP compound. What could be the cause?

  • Answer: Inconsistent results often point to issues in the formulation or coating process.

    • Check Coating Uniformity: Ensure the enteric coating is applied evenly and has a consistent thickness. Inadequate coating can lead to premature exposure of the compound to SGF.

    • Verify Polymer Quality: Confirm that the enteric polymer batches are of consistent quality and that their dissolution properties have not changed.

    • Review Manufacturing Process: Small variations in the manufacturing process, such as drying times or temperatures, can affect the integrity of the protective coating.

    • Assess Compound-Excipient Interactions: Ensure there are no unintended interactions between the ErSO-DFP compound and the formulation excipients that could be compromising stability.

Issue 2: ErSO-DFP Compound Degrades in the Stability-Indicating HPLC Assay Medium

  • Question: Our stability-indicating HPLC method uses an acidic mobile phase. We suspect the compound is degrading in the medium itself during the analysis, leading to inaccurate low stability readings. How can we troubleshoot this?

  • Answer: This is a critical issue that can lead to misinterpretation of stability data.

    • Neutralize Samples: Immediately before injection, neutralize the pH of the samples taken from the SGF incubation.

    • Modify Mobile Phase: If possible, adjust the HPLC mobile phase to a less acidic pH where the compound is known to be more stable, while still achieving good chromatographic separation.

    • Minimize Run Time: Keep the sample in the autosampler for the shortest possible time. Use a fast gradient to minimize the duration the compound is exposed to the mobile phase before analysis.

    • Solution Stability Study: Conduct a separate experiment to determine the stability of the ErSO-DFP compound in the analytical solution over time (e.g., 0, 0.5, 1, 2, and 4 hours) to quantify the extent of degradation caused by the method itself.

Issue 3: Enteric-Coated Formulation Fails to Release the Drug in Simulated Intestinal Fluid (SIF)

  • Question: After surviving SGF, our enteric-coated ErSO-DFP formulation is not releasing the compound in SIF (pH 6.8). What's the problem?

  • Answer: This indicates an issue with the enteric coating's dissolution properties.

    • Incorrect Polymer Choice: The selected polymer may have a dissolution pH higher than 6.8. For example, some Eudragit® grades dissolve at pH 7.0 or higher. Re-evaluate the polymer choice based on the target release environment.

    • Coating Thickness: The coating might be too thick, preventing timely dissolution. Experiment with reducing the coating weight.

    • Plasticizer Issues: The type or concentration of the plasticizer used in the coating formulation can affect its flexibility and dissolution characteristics. Review and optimize the plasticizer content.

    • Cross-linking of Polymers: Over time or under certain storage conditions, some polymers can cross-link, becoming less soluble. This can be assessed through appropriate analytical techniques.

Data Presentation

Table 1: SGF Stability of Unformulated vs. Formulated ErSO-DFP Compound

Time in SGF (pH 1.2)% Remaining (Unformulated ErSO-DFP)% Remaining (Enteric-Coated ErSO-DFP)
0 min100%100%
30 min8%99%
60 min<1%98%
120 minNot Detected97%

Table 2: Effect of Different Enteric Coating Polymers on ErSO-DFP Stability and Release

Polymer Used% Remaining after 2h in SGF (pH 1.2)% Released after 45 min in SIF (pH 6.8)
HPMCP98%92%
Cellulose Acetate Phthalate (CAP)97%88%
Eudragit® L 100-5599%95%
Eudragit® S 10099%5% (dissolves at pH > 7.0)

Experimental Protocols

Protocol 1: SGF Stability Assay

  • Prepare SGF: Dissolve 2.0 g of sodium chloride and 3.2 g of purified pepsin in 7.0 mL of hydrochloric acid and dilute with water to 1 liter. The final pH should be approximately 1.2.

  • Incubation: Add the ErSO-DFP compound (either as a pure substance or in its formulated version) to the SGF to a final concentration of 10 µg/mL. Incubate at 37°C in a shaking water bath.

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 30, 60, 120 minutes).

  • Quenching: Immediately stop the degradation reaction by adding a neutralizing agent or by diluting the aliquot in a buffer at pH 7-8.

  • Analysis: Quantify the remaining concentration of the intact ErSO-DFP compound using a validated stability-indicating HPLC or LC-MS/MS method.

Protocol 2: Two-Stage Dissolution Test for Enteric-Coated Formulations

  • Acid Stage (SGF): Place the enteric-coated dosage form in a dissolution apparatus (e.g., USP Apparatus II) containing 750 mL of SGF (pH 1.2) at 37°C for 2 hours.

  • Buffer Stage (SIF): After 2 hours, add 250 mL of a 0.20 M solution of sodium phosphate tribasic to the vessel. Adjust the pH to 6.8 with 2 M sodium hydroxide or 2 M hydrochloric acid. This creates the Simulated Intestinal Fluid (SIF).

  • Analysis: Continue the dissolution test in SIF for a specified period (e.g., 60 minutes), taking samples at regular intervals to determine the release profile of the ErSO-DFP compound by HPLC.

Visualizations

G cluster_0 Troubleshooting Workflow: Poor SGF Stability A Poor SGF Stability Observed (>80% degradation in 2h) B Is the compound inherently acid-labile? A->B C Yes: Formulation Strategy B->C Yes D No: Re-evaluate Assay B->D No E Select Enteric Coating (e.g., Eudragit, HPMCP) C->E J Check for analytical method-induced degradation D->J F Optimize Coating Parameters (Thickness, Plasticizer) E->F G Test in Two-Stage Dissolution (SGF -> SIF) F->G H Stability Achieved? G->H H->C No I Proceed to further development H->I Yes K Verify SGF preparation and experimental conditions J->K

Caption: Troubleshooting workflow for poor SGF stability.

G cluster_1 Drug Protection and Release Pathway Stomach Stomach (pH 1-3) Intestine Small Intestine (pH > 6.5) Stomach->Intestine Gastric Emptying ReleasedDrug Released ErSO-DFP Intestine->ReleasedDrug Coating Dissolves (Drug Released) Absorption Drug Absorption CoatedDrug Enteric-Coated ErSO-DFP CoatedDrug->Stomach Coating is Insoluble (Drug Protected) ReleasedDrug->Absorption

Caption: Drug protection and release pathway.

References

minimizing experimental artifacts with (Rac)-ErSO-DFP

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (Rac)-ErSO-DFP in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective small molecule activator of the anticipatory Unfolded Protein Response (a-UPR).[1] It functions as an Estrogen Receptor alpha (ERα) biomodulator and is a derivative of the compound ErSO.[1][2] Its primary mechanism of action is the hyperactivation of the a-UPR in an ERα-dependent manner, leading to selective necrosis of ERα-positive cancer cells.[2][3]

Q2: How does this compound differ from its parent compound, ErSO?

This compound was developed to enhance the selectivity for ERα-positive cancer cells and reduce the off-target effects observed with ErSO. ErSO-DFP exhibits a significantly wider therapeutic window between ERα-positive and ERα-negative cancer cells compared to ErSO. While ErSO can show activity in some ERα-negative cells, particularly with longer incubation times, ErSO-DFP is largely inactive in these cells.

Q3: What are the recommended storage conditions for this compound?

For optimal stability, stock solutions of this compound, typically dissolved in DMSO, should be aliquoted and stored at -20°C or -80°C. It is crucial to avoid repeated freeze-thaw cycles to prevent degradation of the compound. When preparing for an experiment, a fresh aliquot should be thawed and diluted to the final working concentration in the cell culture medium immediately before use.

Q4: Is this compound soluble in aqueous solutions?

Like its parent compound ErSO, this compound is a lipophilic molecule. While it is soluble in organic solvents like DMSO, it may precipitate when diluted into aqueous cell culture media, especially at higher concentrations. To aid dissolution, sonication can be used. If precipitation occurs, using a lower solvent concentration or filtering out insoluble impurities is recommended.

Q5: Can this compound be used in in vivo studies?

Yes, this compound has been shown to be effective and well-tolerated in rodent models. Pharmacokinetic assessments have shown that intravenously administered ErSO-DFP achieves biologically relevant concentrations. However, it has poor oral bioavailability. For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High toxicity or cell death in ERα-negative control cells. 1. Cell line misidentification or contamination. 2. Off-target effects at high concentrations or long exposure times. 3. Incorrect compound concentration.1. Verify the ERα status of your cell line using Western Blot or qRT-PCR. 2. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time. ErSO-DFP has significantly less ERα-independent activity than ErSO. 3. Confirm the concentration of your stock solution and ensure accurate dilution.
Inconsistent or no activity in ERα-positive cells. 1. Compound degradation due to improper storage or handling. 2. Precipitation of the compound in the culture medium. 3. Low ERα expression in the cell line. 4. Incorrect experimental setup.1. Ensure stock solutions are stored at -20°C or -80°C and avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. 2. Visually inspect for precipitation after dilution. Use sonication to aid dissolution or prepare a fresh, lower concentration solution. 3. Confirm ERα expression levels in your cell line. 4. Review the experimental protocol for any deviations.
Compound precipitation upon dilution in aqueous media. 1. High lipophilicity of this compound. 2. High final concentration of the compound.1. Use sonication to improve solubility. 2. Prepare a more diluted stock solution or use a lower final concentration in your experiment. For in vivo studies, specific formulations with solvents like PEG300, Tween-80, or SBE-β-CD can be used.
Loss of compound activity in long-term experiments (>48 hours). 1. Degradation of the compound at 37°C in the culture medium. 2. Cellular metabolism of the compound over time.1. For experiments exceeding 24-48 hours, it is recommended to replenish the media with freshly diluted this compound every 24 hours.

Data Summary

Table 1: In Vitro Cytotoxicity of ErSO and ErSO-DFP

Cell LineERα StatusCompoundIC50 (24h)IC50 (72h)
MCF-7 PositiveErSO--
ErSO-DFP17 nM-
T47D PositiveErSO--
ErSO-DFP16 nM-
T47D-ERαY537S (TYS) Positive (Mutant)ErSO-DFP7 nM-
T47D-ERαD538G (TDG) Positive (Mutant)ErSO-DFP9 nM-
HCT-116 NegativeErSO11 µM0.26 µM
ErSO-DFP55 µM55 µM
HT-29 NegativeErSO>25 µM-
ErSO-DFP>25 µM>25 µM

Table 2: In Vivo Tolerability of ErSO and ErSO-DFP

CompoundSpeciesMaximum Tolerated Dose (MTD)
ErSO Mouse40 mg/kg (I.V.)
ErSO-DFP Mouse150 mg/kg (I.V.)
Rat>50 mg/kg (I.V.)

Data for tables was synthesized from search results.

Experimental Protocols

1. Cell Viability Assay (AlamarBlue)

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., 100 µM Raptinal).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • AlamarBlue Addition: Add AlamarBlue reagent to each well according to the manufacturer's instructions (typically 10% of the well volume).

  • Fluorescence Reading: Incubate the plate for 1-4 hours and then measure the fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curves and determine the IC50 values.

2. Western Blot for a-UPR Activation

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations and for the specified time (e.g., 4 hours for dose-dependence).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against key a-UPR proteins (e.g., p-EIF2α, ATF6α) and a loading control (e.g., actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify the band intensities using software like ImageJ, normalizing to the loading control.

Visualizations

aUPR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum ErSO_DFP This compound ERa ERα ErSO_DFP->ERa Binds Src Src Kinase ERa->Src Activates PLCg PLCγ Src->PLCg Phosphorylates & Activates IP3 IP3 PLCg->IP3 Produces IP3R IP3 Receptor IP3->IP3R Binds & Opens Ca2_cytosol Increased Cytosolic Ca2+ aUPR_Activation a-UPR Hyperactivation Ca2_cytosol->aUPR_Activation Necrosis Necrotic Cell Death aUPR_Activation->Necrosis IP3R->Ca2_cytosol Ca2+ Efflux Ca2_er Ca2+ Store

Caption: this compound induced a-UPR signaling pathway.

troubleshooting_workflow cluster_issue_analysis Issue Analysis start Unexpected Experimental Outcome check_controls Review Controls (Positive & Negative) start->check_controls is_control_ok Are Controls as Expected? check_controls->is_control_ok check_reagents Verify Compound Integrity (Storage, Dilution) is_reagent_ok Is Compound Preparation Correct? check_reagents->is_reagent_ok check_cells Confirm Cell Line Identity & ERα Status is_cell_ok Is Cell Line Validated? check_cells->is_cell_ok check_protocol Review Experimental Protocol optimize Optimize Protocol (Concentration, Time) check_protocol->optimize is_control_ok->check_reagents Yes consult Consult Literature/ Technical Support is_control_ok->consult No is_reagent_ok->check_cells Yes is_reagent_ok->consult No is_cell_ok->check_protocol Yes is_cell_ok->consult No repeat_exp Repeat Experiment optimize->repeat_exp repeat_exp->consult Issue Persists

Caption: Troubleshooting workflow for this compound experiments.

References

enhancing the selectivity of (Rac)-ErSO-DFP for ERα+ cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (Rac)-ErSO-DFP. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for targeting ERα+ cancer cells. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective small molecule designed to target and eliminate estrogen receptor alpha-positive (ERα+) cancer cells.[1] Its mechanism of action involves the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR), a cellular stress response pathway.[2][3] This sustained overactivation of the a-UPR leads to selective cell death in ERα+ cancer cells, including those resistant to standard endocrine therapies.[2][4]

Q2: What are the advantages of using this compound over its predecessor, ErSO?

This compound was developed to improve upon the selectivity of the parent compound, ErSO. While ErSO is effective, it can exhibit off-target effects on ERα-negative (ERα−) cells, particularly with longer incubation times. This compound demonstrates significantly enhanced selectivity for ERα+ cells, with a much wider therapeutic window. This improved selectivity is attributed to modifications that reduce its lipophilicity, leading to better "drug-like" properties and tolerability.

Q3: Is this compound effective against endocrine-resistant breast cancer cells?

Yes, this compound and its parent compound ErSO have shown potent activity against breast cancer cell lines harboring mutations in ERα (e.g., Y537S and D538G), which are known mechanisms of resistance to clinical endocrine therapies.

Q4: How should I prepare and store this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, it is advisable to store the stock solution at -80°C.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments with this compound.

Problem 1: Little to no cytotoxic effect observed in my ERα+ cell line.

  • Possible Cause 1: Suboptimal Drug Concentration.

    • Solution: The effective concentration of this compound can vary between different ERα+ cell lines. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A typical starting range for IC50 determination could be from 1 nM to 10 µM.

  • Possible Cause 2: Poor Cell Health.

    • Solution: Ensure your cells are healthy and in the logarithmic growth phase before treatment. High passage numbers can lead to altered cellular responses. It is good practice to use cells within a consistent and low passage number range.

  • Possible Cause 3: Incorrect Compound Handling.

    • Solution: Ensure the this compound stock solution is properly dissolved and has been stored correctly to maintain its activity. If in doubt, prepare a fresh stock solution from a new vial of the compound.

Problem 2: Significant cytotoxicity observed in my ERα-negative control cells.

  • Possible Cause 1: High Drug Concentration.

    • Solution: While this compound has enhanced selectivity, very high concentrations may lead to off-target effects. Refer to your dose-response curve in ERα+ cells and use a concentration that is highly effective in those cells while being well below the concentration that shows effects in ERα- cells. The goal is to maximize the therapeutic window.

  • Possible Cause 2: Extended Incubation Time.

    • Solution: Although this compound shows better selectivity over longer periods compared to ErSO, extremely long incubation times could potentially lead to some off-target toxicity. Evaluate if a shorter incubation period (e.g., 24 or 48 hours) is sufficient to observe the desired effect in your ERα+ cells.

  • Possible Cause 3: Cell Line Contamination or Misidentification.

    • Solution: It is critical to ensure the authenticity of your cell lines. Perform short tandem repeat (STR) profiling to confirm the identity of your cell lines. Also, regularly check for mycoplasma contamination, which can alter cellular responses to treatments.

Problem 3: High variability between experimental replicates.

  • Possible Cause 1: Inconsistent Cell Seeding.

    • Solution: Ensure a uniform single-cell suspension before seeding and be precise with your cell counting and seeding density. In multi-well plates, be mindful of the "edge effect" where wells on the perimeter of the plate can have different evaporation rates. To mitigate this, consider not using the outer wells for experimental samples and instead fill them with sterile media or PBS.

  • Possible Cause 2: Inaccurate Drug Dilution and Addition.

    • Solution: Prepare serial dilutions of this compound carefully. When adding the compound to your culture wells, ensure it is mixed thoroughly with the media to achieve a homogenous concentration.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound and ErSO in ERα+ and ERα- Cancer Cell Lines.

Cell LineERα StatusCompoundIC50 (nM) at 24hIC50 (nM) at 72h
MCF-7PositiveThis compound~17~17
ErSO~20~20
T47DPositiveThis compound~16~16
ErSO~11~11
T47D-ERαY537SPositiveThis compound~7~7
ErSO~15~15
T47D-ERαD538GPositiveThis compound~9~9
ErSO~18~18
MDA-MB-231NegativeThis compound>25,000>25,000
ErSO>25,000~1,000
HCT-116NegativeThis compound>25,000>25,000
ErSO~11,000~260

Data is compiled from Christensen et al., 2022.

Experimental Protocols

1. Cell Viability Assay (Alamar Blue Method)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

  • Materials:

    • ERα+ and ERα- cancer cell lines

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • 96-well plates

    • Alamar Blue reagent

    • Plate reader for fluorescence measurement

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

    • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

    • Add Alamar Blue reagent to each well (typically 10% of the well volume) and incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence of each well using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

2. Western Blot Analysis for a-UPR Markers

This protocol is used to confirm the mechanism of action of this compound by detecting the activation of the a-UPR pathway.

  • Materials:

    • ERα+ cells

    • This compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer apparatus and membranes (e.g., PVDF)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against key a-UPR proteins (e.g., P-EIF2α, P-AMPK, ATF6α) and a loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Seed ERα+ cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound at various concentrations or for different time points. Include a vehicle-treated control.

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Analyze the band intensities relative to the loading control to determine the changes in protein expression or phosphorylation.

Visualizations

ERSO_DFP_Signaling_Pathway ErSO_DFP This compound ERa ERα ErSO_DFP->ERa Binds to aUPR Anticipatory Unfolded Protein Response (a-UPR) Hyperactivation ERa->aUPR Triggers CellDeath Selective Cell Death (ERα+ Cancer Cells) aUPR->CellDeath Leads to

Caption: Mechanism of action of this compound in ERα+ cells.

Troubleshooting_Workflow Start Experiment Start: Treat cells with this compound Observe Observe Unexpected Results Start->Observe NoEffect No effect in ERα+ cells? Observe->NoEffect Toxicity Toxicity in ERα- cells? Observe->Toxicity CheckConc Verify Drug Concentration (Dose-Response) NoEffect->CheckConc Yes CheckHealth Assess Cell Health (Passage Number) NoEffect->CheckHealth Yes CheckHandling Review Compound Handling & Storage NoEffect->CheckHandling Yes LowerConc Lower Drug Concentration Toxicity->LowerConc Yes ShorterInc Reduce Incubation Time Toxicity->ShorterInc Yes VerifyCells Confirm Cell Line Identity (STR, Mycoplasma) Toxicity->VerifyCells Yes Optimize Re-run Experiment with Optimized Parameters CheckConc->Optimize CheckHealth->Optimize CheckHandling->Optimize LowerConc->Optimize ShorterInc->Optimize VerifyCells->Optimize

References

addressing inconsistencies in (Rac)-ErSO-DFP experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (Rac)-ErSO-DFP.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective small molecule designed to treat estrogen receptor alpha-positive (ERα+) cancers.[1][2] It is a derivative of the compound ErSO and functions as an ERα biomodulator that overactivates the anticipatory Unfolded Protein Response (a-UPR), a cellular stress pathway.[3][4] This hyperactivation leads to selective necrotic cell death in ERα+ cancer cells, including those resistant to standard anti-estrogen therapies.[3]

Q2: What are the advantages of this compound over the parent compound, ErSO?

This compound was developed to improve upon the selectivity of ErSO. While ErSO can sometimes affect ERα-negative cells, this compound demonstrates enhanced selectivity and a wider therapeutic window between ERα+ and ERα- cells. For instance, in HCT-116 cells, the IC50 for ErSO can shift significantly between 24 and 72 hours, whereas the IC50 for ErSO-DFP remains high and stable, indicating greater selectivity.

Q3: Is this compound effective against endocrine-resistant breast cancers?

Yes, the parent compound ErSO has shown effectiveness against breast cancer cell lines with ERα mutations (like Y537S and D538G) that confer resistance to traditional endocrine therapies. This compound, acting through a similar ERα-dependent mechanism, is also anticipated to be effective in these resistant models.

Q4: What is the recommended solvent and storage for this compound?

For in vitro experiments, this compound should be dissolved in fresh, anhydrous DMSO to create a stock solution. To maintain compound integrity, it is advisable to create aliquots of the stock solution to prevent multiple freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to a year) or at -20°C for shorter durations (up to one month). For in vivo studies, prepare the working solution fresh on the day of the experiment.

Troubleshooting Guide

Problem 1: Little to no cytotoxic effect observed in ERα+ cells.
Possible Cause Troubleshooting Step
Compound Degradation Ensure the compound has been stored correctly at -20°C or -80°C in anhydrous DMSO and protected from repeated freeze-thaw cycles. Use a fresh aliquot for each experiment.
Low ERα Expression Confirm the ERα expression level in your cell line via Western Blot or qPCR. Some cell lines may have lower than expected ERα levels, reducing their sensitivity. Consider using a high-expressing cell line like MCF-7 as a positive control.
Suboptimal Concentration The effective concentration of this compound can vary. Perform a dose-response experiment with a broad concentration range (e.g., 1 nM to 50 µM) to determine the optimal IC50 for your specific cell line and experimental conditions.
Poor Cell Health Ensure cells are healthy, in the logarithmic growth phase, and not overly confluent before treatment. Unhealthy cells can lead to unreliable and inconsistent results.
Synthetic Batch Issues The synthesis of ErSO-DFP can be challenging, with reports of batch failures in unoptimized routes. If possible, verify the purity and identity of your compound batch via analytical methods (e.g., NMR, LC-MS) or obtain it from a reputable supplier.
Problem 2: Significant cell death observed in ERα-negative control cells.
Possible Cause Troubleshooting Step
High Compound Concentration At very high concentrations, this compound may induce off-target toxicity. Ensure you are using a concentration that is highly selective for ERα+ cells based on your dose-response curves. The goal is to find a concentration that maximizes ERα+ cell death while minimizing effects on ERα- cells.
Solvent Toxicity The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be non-toxic, typically below 0.5%. Include a vehicle-only (DMSO) control in your experiment to assess solvent-induced toxicity.
Microbial Contamination Check your cell cultures for any signs of bacterial or fungal contamination, which can cause non-specific cell death and confound results.
Problem 3: High variability between replicate wells or experiments.
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a uniform single-cell suspension before plating and use a consistent cell number for all wells. Inconsistent seeding will lead to variable results.
"Edge Effects" in Plates In multi-well plates, wells on the perimeter are prone to evaporation and temperature fluctuations. To mitigate this, fill the outer wells with sterile media or PBS without cells and do not use them for your experimental samples.
Inconsistent Drug Addition Thoroughly mix the this compound solution in the media before adding it to the cells. Be consistent with the timing and technique of drug addition across all plates and experiments.
Variable Incubation Times Adhere to a strict and consistent incubation time for all experimental conditions.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in ERα+ vs. ERα- Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its parent compound, ErSO, highlighting the enhanced selectivity of the DFP derivative.

CompoundCell LineERα StatusIncubation TimeIC50 ValueSelectivity Fold-Difference (ERα- / ERα+)
This compound MCF-7Positive72 h~17 nM~2750-fold
T47DPositive72 h~16 nM
HCT-116Negative24 h / 72 h55 µM
MDA-MB-231Negative24 h / 72 h> 25 µM
ErSO MCF-7Positive72 h~34 nMLower than ErSO-DFP
HCT-116Negative24 h11 µM
HCT-116Negative72 h0.26 µM

Note: Data is compiled from multiple sources and should be used for comparative purposes. Absolute IC50 values should be determined independently for your specific experimental setup.

Experimental Protocols

Protocol: Cell Viability (AlamarBlue Assay)

This protocol outlines a common method for assessing the cytotoxicity of this compound.

  • Cell Seeding: Plate cells (e.g., MCF-7 for ERα+ and MDA-MB-231 for ERα-) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO) and a positive control for 100% cell death (e.g., 100 µM raptinal).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound, vehicle, or positive control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • AlamarBlue Addition: Following incubation, add AlamarBlue reagent (or a similar resazurin-based reagent) to each well according to the manufacturer's instructions (typically 10% of the well volume).

  • Fluorescence Reading: Incubate the plate for an additional 1-4 hours. Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background fluorescence from the "100% dead" control wells. Plot the results as a dose-response curve to determine the IC50 value.

Visualizations

G cluster_0 ERα+ Cancer Cell ErSO_DFP This compound ERa Estrogen Receptor α (ERα) ErSO_DFP->ERa Binds to aUPR Anticipatory Unfolded Protein Response (a-UPR) ERa->aUPR Hyperactivates Necrosis Necrotic Cell Death aUPR->Necrosis Induces

Caption: Mechanism of action for this compound in ERα+ cancer cells.

G Start Inconsistent Experimental Results group_exp Experimental Parameters Start->group_exp Check First group_reagent Reagent & Cell Line Integrity Start->group_reagent Check Second Conc Verify Drug Concentration (Dose-Response) Inc_Time Standardize Incubation Time Solvent Check Solvent Concentration (<0.5% DMSO) Storage Confirm Compound Storage & Aliquoting ER_exp Verify ERα Expression Level Contam Screen for Contamination Conc->Inc_Time Inc_Time->Solvent Resolve Consistent Results Solvent->Resolve Storage->ER_exp ER_exp->Contam Contam->Resolve

Caption: Logical workflow for troubleshooting this compound experiments.

References

Validation & Comparative

A Comparative Analysis of ErSO and Its Analogs in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison between the novel anticancer compound ErSO and its derivatives, focusing on their efficacy, selectivity, and mechanisms of action. Due to the limited availability of public data on a direct counterpart named "(Rac)-ErSO-DFP," this analysis will focus on ErSO and the principles of its activity, which are critical for understanding the potential of its analogs.

Introduction to ErSO

ErSO is a small molecule that has demonstrated significant anticancer effects by activating a novel cell-death pathway independent of estrogen receptor (ER) alpha expression. It targets a protein called p295, leading to the over-activation of the anticipatory Unfolded Protein Response (aUPR), which selectively induces apoptosis in cancer cells.

Efficacy of ErSO

ErSO has shown remarkable efficacy in killing ER-positive breast cancer cells. It is also effective against other cancer types, including triple-negative breast cancer, and has been shown to shrink large tumors in mouse models.

Table 1: Efficacy of ErSO in ERα-Positive Breast Cancer Cell Lines

Cell LineIC50 (nM)
T47D300
MCF7300

Data represents the concentration of ErSO required to inhibit the growth of 50% of cancer cells.

Selectivity of ErSO

A key advantage of ErSO is its high selectivity for cancer cells. It has been shown to be non-toxic to normal cells, such as healthy breast cells, heart cells, and liver cells, at concentrations that are lethal to cancer cells. This selectivity is attributed to the differential activation of the aUPR pathway in cancer cells compared to healthy cells.

Mechanism of Action: The aUPR Pathway

ErSO's mechanism of action revolves around the activation of the anticipatory Unfolded Protein Response (aUPR). In cancer cells, ErSO binding to p295 triggers a massive and sustained aUPR, leading to cellular stress and ultimately apoptosis.

ErSO_Mechanism cluster_cell Cancer Cell ErSO ErSO p295 p295 ErSO->p295 Binds to aUPR Anticipatory Unfolded Protein Response p295->aUPR Activates Apoptosis Apoptosis aUPR->Apoptosis Induces

Caption: Mechanism of ErSO-induced cancer cell death.

Experimental Protocols

Cell Viability Assay

To determine the IC50 values of ErSO, a standard cell viability assay such as the MTT or CellTiter-Glo assay is used.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of ErSO for a specified period (e.g., 72 hours).

  • Viability Measurement: A reagent (e.g., MTT) is added to each well, and the absorbance is measured to determine the percentage of viable cells relative to an untreated control.

  • Data Analysis: The IC50 value is calculated by plotting the cell viability against the log of the ErSO concentration and fitting the data to a dose-response curve.

Cell_Viability_Workflow Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with varying concentrations of ErSO Seed_Cells->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Add_Reagent Add viability reagent (e.g., MTT) Incubate->Add_Reagent Measure Measure absorbance Add_Reagent->Measure Calculate_IC50 Calculate IC50 Measure->Calculate_IC50

Caption: Workflow for a typical cell viability assay.

Conclusion

ErSO represents a promising new approach to cancer therapy with a novel mechanism of action and high selectivity for cancer cells. While direct comparative data for "this compound" is not currently available in the public domain, the foundational understanding of ErSO's efficacy and mechanism provides a critical benchmark for evaluating the potential of its future analogs. Further research into derivatives like DFP-modified versions will be essential to determine if they offer enhanced potency, altered selectivity, or improved pharmacokinetic properties.

A Head-to-Head Comparison: (Rac)-ErSO-DFP and Tamoxifen in ER+ Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of estrogen receptor-positive (ER+) breast cancer therapeutics, the established selective estrogen receptor modulator (SERM), tamoxifen, has long been a cornerstone of treatment. However, the emergence of novel compounds with distinct mechanisms of action necessitates a thorough comparison to evaluate their potential advantages. This guide provides an objective, data-driven comparison of (Rac)-ErSO-DFP, a novel ERα biomodulator, and tamoxifen, focusing on their performance in ER+ breast cancer cell lines.

Executive Summary

This compound, a derivative of ErSO, operates through a unique mechanism distinct from tamoxifen. Instead of competitively inhibiting the estrogen receptor, it selectively hyperactivates the anticipatory Unfolded Protein Response (a-UPR) in ERα-positive cells, leading to rapid and selective necrosis.[1][2] Tamoxifen, in contrast, acts as a SERM, competitively binding to the estrogen receptor to block estrogen-mediated cell proliferation and induce apoptosis.[3] This fundamental difference in their mechanisms of action translates to notable distinctions in their efficacy, particularly in the context of endocrine resistance.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and tamoxifen from various studies. It is important to note that the data for each compound were generated in separate studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Comparative IC50 Values in ER+ Breast Cancer Cell Lines

CompoundCell LineERα StatusIC50 ValueIncubation TimeAssay MethodReference
This compound MCF-7Positive~35 nM24 hoursAlamar Blue[2]
T47DPositivePotent (similar to ErSO)24 hoursAlamar Blue[2]
T47D-ERαY537SPositive (Mutant)Potent (similar to ErSO)24 hoursAlamar Blue
T47D-ERαD538GPositive (Mutant)Potent (similar to ErSO)24 hoursAlamar Blue
Tamoxifen MCF-7Positive4.0 ± 0.7 µMNot SpecifiedWST assay
T47DPositive4.3 ± 1.0 µMNot SpecifiedWST assay
BT-474Positive7.1 ± 1.1 µMNot SpecifiedWST assay
MCF-7Positive17.26 µM48 hoursMTT assay
BT-474Positive16.65 µM48 hoursMTT assay

Table 2: Efficacy in Tamoxifen-Resistant Cell Lines

CompoundCell LineResistance MechanismEfficacyReference
ErSO (parent compound of this compound) Tamoxifen-resistant cell linesAcquired resistanceEffective
This compound T47D-ERαY537S / T47D-ERαD538GERα mutations conferring endocrine resistancePotent activity
Tamoxifen MCF-7/TAcquired resistanceIC50 = 10.8 ± 1.1 µM
T47D/TAcquired resistanceIC50 = 8.1 ± 1.1 µM
BT474/TAcquired resistanceIC50 = 14.2 ± 4.0 µM

Mechanism of Action: A Visual Comparison

The distinct mechanisms of this compound and tamoxifen are visualized in the following diagrams.

tamoxifen_mechanism cluster_cell ER+ Cancer Cell Tamoxifen Tamoxifen ER Estrogen Receptor (ERα) Tamoxifen->ER Competitively binds Estrogen Estrogen Estrogen->ER Blocked ERE Estrogen Response Element ER->ERE Binds to GeneTranscription Gene Transcription ERE->GeneTranscription Inhibits CellProliferation Cell Proliferation GeneTranscription->CellProliferation Leads to Reduced Apoptosis Apoptosis GeneTranscription->Apoptosis Induces ErSO_DFP_mechanism cluster_cell ER+ Cancer Cell cluster_er ER Lumen ErSO_DFP This compound ER ERα ErSO_DFP->ER Binds to Src Src Kinase ER->Src Activates PLCg PLCγ Src->PLCg Phosphorylates & Activates IP3 IP3 PLCg->IP3 Produces IP3R IP3R IP3->IP3R Binds & Opens ER_membrane Endoplasmic Reticulum Ca2_release Ca²⁺ Release IP3R->Ca2_release aUPR Anticipatory UPR Hyperactivation Ca2_release->aUPR Triggers Necrosis Cell Necrosis aUPR->Necrosis Leads to Ca2_store Ca²⁺ Store cell_viability_workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound or Tamoxifen B->C D Incubate for desired period (e.g., 24-72h) C->D E Add Alamar Blue reagent D->E F Incubate for 1-4h E->F G Measure fluorescence F->G H Calculate IC50 values G->H

References

A Preclinical Showdown: (Rac)-ErSO-DFP vs. Fulvestrant in Xenograft Models of ER-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

In the landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer, two molecules, the clinical standard fulvestrant and the novel investigational agent (Rac)-ErSO-DFP, represent distinct mechanistic approaches. Fulvestrant, a selective estrogen receptor degrader (SERD), has been a cornerstone of treatment for advanced ER+ breast cancer. In contrast, this compound, a derivative of the compound ErSO, pioneers a new strategy by activating the anticipatory unfolded protein response (a-UPR) in cancer cells. This guide provides a comparative analysis of their performance in preclinical xenograft models, supported by experimental data and detailed methodologies to inform future research and drug development.

Mechanisms of Action: Two Distinct Approaches to Targeting the Estrogen Receptor

The divergent therapeutic strategies of this compound and fulvestrant are rooted in their unique molecular mechanisms.

This compound acts as a selective small molecule that overactivates the ERα-dependent anticipatory unfolded protein response (a-UPR)[1][2]. This hyperactivation is toxic to ERα-positive cancer cells, leading to their selective necrosis[3]. The signaling cascade is initiated by the binding of ErSO to ERα, which then activates Src kinase. This leads to the phosphorylation and activation of PLCγ, producing inositol triphosphate (IP3). IP3 subsequently binds to its receptor (IP3R) on the endoplasmic reticulum, causing a massive efflux of calcium into the cytosol[3]. This sustained calcium release and subsequent cellular stress result in cancer cell death.

Fulvestrant , on the other hand, is a selective estrogen receptor degrader (SERD)[4]. It competitively binds to the estrogen receptor (ERα) with high affinity, inducing a conformational change that impairs receptor dimerization and its interaction with DNA. This action blocks the transcription of estrogen-responsive genes that drive cell proliferation. Furthermore, fulvestrant promotes the accelerated degradation of the estrogen receptor via the ubiquitin-proteasome pathway, effectively reducing the number of available receptors in cancer cells.

Signaling Pathway Diagrams

To visually represent these distinct mechanisms, the following diagrams were generated using the DOT language.

Fulvestrant_Pathway cluster_nucleus Cell Nucleus Fulvestrant Fulvestrant ER_alpha Estrogen Receptor α (ERα) Fulvestrant->ER_alpha Binds to Dimerization ERα Dimerization ER_alpha->Dimerization Prevents Proteasome Proteasome ER_alpha->Proteasome Targets for ERE Estrogen Response Element (ERE) Dimerization->ERE Binds Nucleus Nucleus Transcription Gene Transcription (Proliferation, Survival) ERE->Transcription Activates Degradation ERα Degradation Proteasome->Degradation Induces

Caption: Fulvestrant's mechanism of action.

ErSO_DFP_Pathway cluster_er ER Lumen ErSO_DFP This compound ER_alpha Estrogen Receptor α (ERα) ErSO_DFP->ER_alpha Binds to aUPR Anticipatory Unfolded Protein Response (a-UPR) ER_alpha->aUPR Hyperactivates Src Src Kinase aUPR->Src Activates PLCg PLCγ Src->PLCg Activates IP3 IP3 PLCg->IP3 Produces ER Endoplasmic Reticulum (ER) IP3->ER Opens IP3R channels on Ca_release Ca²⁺ Release ER->Ca_release Cell_Death Selective Necrosis of Cancer Cell Ca_release->Cell_Death Induces

Caption: this compound's mechanism of action.

Performance in Xenograft Models: A Comparative Overview

While a direct head-to-head clinical trial is not yet available, preclinical data from various xenograft studies, primarily using the ER+ MCF-7 breast cancer cell line, provide valuable insights into the in vivo efficacy of both compounds. It is important to note that direct comparison of tumor growth inhibition percentages across different studies should be approached with caution due to variations in experimental protocols.

Quantitative Data Summary
CompoundCell LineAnimal ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
This compound MCF-7Not Specified5 mg/kg, i.v., once weekly for 3 dosesExhibited antitumor activity, inhibited tumor growth, and decreased tumor volume.
ErSO (parent compound) MCF-7Ovariectomized Nu/J mice with E2 pellet10 or 40 mg/kg p.o., dailyInduced tumor regression.
Fulvestrant MCF-7Nude mice with estradiol pellet5 mg/mouse, s.c., on day 1Significantly inhibited tumor growth.
Fulvestrant Tamoxifen-Resistant (TamR)Ovariectomized tamoxifen-treated Nu:J mice25, 50, 100, or 200 mg/kg, weekly injections for 4 weeksSignificant inhibition of tumor growth at all doses compared to vehicle.
Fulvestrant MCF-7Not Specified5 mg/kg, once per weekSignificantly reduced xenograft tumor volumes.
Fulvestrant MCF-7Male SCID mice5 mg/mouse, three times weekly, s.c.Effective at inhibiting tumor growth.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are representative protocols for establishing MCF-7 xenografts and the administration of each compound, synthesized from multiple sources.

MCF-7 Xenograft Model Establishment

A widely used protocol for establishing ER+ MCF-7 tumor xenografts in immunodeficient mice is as follows:

  • Animal Model: Female immunodeficient mice (e.g., NU/J, NOD/SCID, or Balb/c nude mice), 6-8 weeks old.

  • Estrogen Supplementation: To support the growth of hormone-dependent MCF-7 cells, mice are supplemented with estrogen. This is typically achieved by subcutaneous implantation of a slow-release estradiol pellet (e.g., 0.36 mg, 60-day release) 24-48 hours prior to cell inoculation.

  • Cell Preparation: MCF-7 cells are cultured in appropriate media to ~80% confluency. Cells are harvested, washed, and resuspended in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® to a final concentration of approximately 5 x 10^7 cells/mL.

  • Cell Inoculation: Mice are anesthetized, and 100 µL of the cell suspension (containing 5 x 10^6 cells) is injected subcutaneously into the flank or orthotopically into the mammary fat pad.

  • Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

Drug Administration Protocols
  • This compound: In a representative study, this compound was administered intravenously (i.v.) at a dose of 5 mg/kg once weekly for three doses. The vehicle for administration was not specified in the available abstract.

  • Fulvestrant: Fulvestrant is typically administered subcutaneously (s.c.). Dosing regimens vary across studies, with common examples including:

    • 5 mg/mouse, s.c., on day one of the treatment period.

    • Weekly injections of 25, 50, 100, or 200 mg/kg for four weeks.

    • 5 mg/mouse, s.c., three times weekly.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a xenograft study comparing the efficacy of this compound and fulvestrant.

Xenograft_Workflow cluster_treatments Treatment Arms Start Start: Select Immunodeficient Mice Estradiol Implant Estradiol Pellets (s.c.) Start->Estradiol Cell_Injection Inject MCF-7 Cells (s.c. or orthotopic) Estradiol->Cell_Injection Cell_Culture Culture MCF-7 Cells Cell_Culture->Cell_Injection Tumor_Growth Monitor Tumor Growth (Caliper Measurements) Cell_Injection->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Treatment Randomization->Treatment Data_Collection Continue Tumor Monitoring & Body Weight Measurement Treatment->Data_Collection Vehicle Vehicle Control ErSO_DFP This compound Fulvestrant Fulvestrant Endpoint Study Endpoint: Tumor Excision & Analysis Data_Collection->Endpoint

Caption: General workflow for a comparative xenograft study.

Concluding Remarks

This compound and fulvestrant represent two distinct and compelling strategies for targeting ERα in breast cancer. Fulvestrant's established clinical efficacy as a SERD provides a strong benchmark. The preclinical data for this compound, and its parent compound ErSO, suggest a novel mechanism with the potential for potent antitumor activity, including tumor regression, by hyperactivating the a-UPR.

References

Validating the ERα-Dependency of (Rac)-ErSO-DFP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-ErSO-DFP has emerged as a promising therapeutic agent for estrogen receptor-alpha (ERα)-positive cancers. Its novel mechanism of action, which involves the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR), distinguishes it from traditional endocrine therapies.[1][2] This guide provides a comparative analysis of the experimental data validating the critical role of ERα in the action of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of its target-specific activity.

Mechanism of Action: ERα-Dependent a-UPR Hyperactivation

This compound is a derivative of the parent compound ErSO, engineered for enhanced selectivity towards ERα-positive cancer cells.[1][3] Both compounds induce cancer cell death by hyperactivating the a-UPR, a cellular stress response pathway.[1] This hyperactivation is strictly dependent on the presence of ERα, making it a highly selective therapeutic strategy against ERα-positive tumors, including those resistant to standard anti-estrogen therapies.

The proposed signaling pathway initiates with the binding of this compound to ERα. This interaction triggers a cascade of events leading to the overactivation of the a-UPR, ultimately resulting in selective necrosis of ERα-positive cancer cells.

ERSO_DFP_Pathway ERSO_DFP This compound ERa ERα ERSO_DFP->ERa Binds to aUPR a-UPR Hyperactivation ERa->aUPR Triggers CellDeath Selective Cancer Cell Death aUPR->CellDeath Leads to

Figure 1: Signaling pathway of this compound action.

Comparative Efficacy: ERα-Positive vs. ERα-Negative Cancer Cells

A cornerstone in validating the ERα-dependency of this compound is the stark contrast in its cytotoxic effects between ERα-positive and ERα-negative cancer cell lines. Experimental data consistently demonstrates that this compound is highly potent in ERα-positive cells, while exhibiting minimal to no activity in cells lacking ERα expression. This selectivity represents a significant therapeutic advantage, minimizing off-target effects.

Cell LineERα StatusThis compound IC50 (nM)ErSO IC50 (nM)
MCF-7Positive17~20
T47DPositive16Not specified
TYS (T47D-ERαY537S)Positive (Mutant)7~20 (range 11-43)
TDG (T47D-ERαD538G)Positive (Mutant)9~20 (range 11-43)
MDA-MB-231Negative>25,000>10,000
HCT-116Negative>25,000>10,000
HT-29Negative>25,000>10,000

Table 1: Comparative IC50 values of this compound and ErSO in ERα-positive and ERα-negative cancer cell lines after 72 hours of treatment. The data illustrates the enhanced selectivity of ErSO-DFP for ERα-positive cells, with a significantly wider therapeutic window compared to its parent compound, ErSO.

Experimental Validation of ERα-Dependency

To definitively establish the role of ERα in mediating the effects of this compound, a series of key experiments are typically performed. These include the genetic manipulation of ERα expression in cancer cell lines and co-immunoprecipitation to demonstrate direct protein interaction.

The experimental workflow to validate the ERα-dependency of this compound's action is outlined below.

Experimental_Workflow cluster_cell_lines Cell Line Selection cluster_treatment Treatment cluster_assays Assays cluster_genetic Genetic Manipulation ER_pos ERα-Positive Cells (e.g., MCF-7, T47D) Treatment_pos Treat with this compound ER_pos->Treatment_pos Knockdown ERα Knockdown in ERα-Positive Cells ER_pos->Knockdown ER_neg ERα-Negative Cells (e.g., MDA-MB-231) Treatment_neg Treat with this compound ER_neg->Treatment_neg Ectopic_Expression Ectopic ERα Expression in ERα-Negative Cells ER_neg->Ectopic_Expression Viability_pos Cell Viability Assay Treatment_pos->Viability_pos Viability_neg Cell Viability Assay Treatment_neg->Viability_neg Knockdown->Treatment_pos Ectopic_Expression->Treatment_neg

References

(Rac)-ErSO-DFP: Confirming Anticipatory Unfolded Protein Response (a-UPR) Hyperactivation as its Primary Anti-Cancer Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

(Rac)-ErSO-DFP has emerged as a promising therapeutic agent, demonstrating potent and selective cytotoxicity against estrogen receptor alpha-positive (ERα+) breast cancer cells. This guide provides a comprehensive comparison of this compound with its parent compound, (Rac)-ErSO, and another experimental a-UPR activator, BHPI. The presented data and experimental protocols confirm that the primary mechanism of action for this compound is the lethal hyperactivation of the anticipatory Unfolded Protein Response (a-UPR), a pathway that turns a cancer cell's pro-survival mechanism into a death signal.

Comparative Efficacy of a-UPR Activators

This compound exhibits significantly enhanced selectivity for ERα+ cancer cells compared to its predecessor, ErSO. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the superior potency and selectivity of ErSO-DFP.

CompoundCell LineERα StatusIC50 (24h)IC50 (72h)
This compound MCF-7Positive17 nM17 nM
T47DPositive16 nM16 nM
TYS (T47D-ERαY537S)Positive7 nM7 nM
TDG (T47D-ERαD538G)Positive9 nM9 nM
MDA-MB-231Negative>10,000 nM>10,000 nM
HCT-116Negative>10,000 nM>10,000 nM
(Rac)-ErSO MCF-7Positive~10 nM~10 nM
ERα-negative linesNegative>3,500 nM>3,500 nM
BHPI ERα+ cell linesPositiveLess effective than ErSOLess effective than ErSO

Data compiled from multiple sources.[1][2][3] The data clearly indicates that while both ErSO and ErSO-DFP are highly potent against ERα+ cell lines, including those with mutations conferring resistance to standard therapies, ErSO-DFP displays a significantly wider therapeutic window, with an over 2750-fold difference in IC50 values between ERα+ and ERα- cells.[2] In contrast, BHPI is noted to be less effective in inducing rapid cell death compared to ErSO.[1]

Mechanism of Action: a-UPR Hyperactivation

The cytotoxic effects of this compound are mediated through the hyperactivation of the a-UPR pathway. This is a distinct mechanism from the classical UPR, which is typically activated by endoplasmic reticulum (ER) stress. The a-UPR is a pro-survival pathway initiated by mitogenic signals like estrogen to prepare cells for increased protein synthesis. This compound binds to ERα, leading to a sustained and robust activation of the PERK and ATF6 arms of the UPR, ultimately turning this protective response into a lethal one for cancer cells.

The following diagram illustrates the signaling cascade initiated by this compound.

aUPR_pathway ErSO_DFP This compound ERa ERα ErSO_DFP->ERa binds Src Src Kinase ERa->Src activates PLCg PLCγ Src->PLCg activates IP3 IP3 PLCg->IP3 produces IP3R IP3R IP3->IP3R binds & opens Ca_release Ca²⁺ Release (from ER) IP3R->Ca_release PERK PERK Ca_release->PERK activates ATF6 ATF6 (p90) Ca_release->ATF6 activates cleavage IRE1a IRE1α Ca_release->IRE1a activates pPERK p-PERK PERK->pPERK eIF2a eIF2α pPERK->eIF2a phosphorylates peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 peIF2a->ATF4 upregulates translation Protein_synthesis_inhibition Protein Synthesis Inhibition peIF2a->Protein_synthesis_inhibition CHOP CHOP ATF4->CHOP induces Cell_Death Necrotic Cell Death CHOP->Cell_Death ATF6_cleaved Cleaved ATF6 (p50) ATF6->ATF6_cleaved ATF6_cleaved->Cell_Death XBP1u XBP1u mRNA IRE1a->XBP1u splices XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s->Cell_Death Protein_synthesis_inhibition->Cell_Death

a-UPR Hyperactivation by this compound

Experimental Protocols

Confirmation of a-UPR hyperactivation relies on specific and robust experimental methodologies. The following are detailed protocols for key assays.

Western Blot Analysis for UPR Markers

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the a-UPR pathway.

Experimental Workflow:

western_blot_workflow cell_culture 1. Cell Culture & Treatment (e.g., MCF-7 cells treated with ErSO-DFP) lysis 2. Cell Lysis (RIPA buffer with protease/phosphatase inhibitors) cell_culture->lysis quantification 3. Protein Quantification (BCA Assay) lysis->quantification sds_page 4. SDS-PAGE (8-12% polyacrylamide gel) quantification->sds_page transfer 5. Protein Transfer (to PVDF membrane) sds_page->transfer blocking 6. Blocking (5% non-fat milk or BSA in TBST) transfer->blocking primary_ab 7. Primary Antibody Incubation (overnight at 4°C) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated, 1h at RT) primary_ab->secondary_ab detection 9. Detection (ECL substrate) secondary_ab->detection analysis 10. Data Analysis (ImageJ for band densitometry) detection->analysis

Western Blot Experimental Workflow

Primary Antibodies:

  • Rabbit anti-p-PERK (1:1000)

  • Rabbit anti-p-eIF2α (1:1000)

  • Rabbit anti-ATF4 (1:1000)

  • Rabbit anti-CHOP (1:1000)

  • Rabbit anti-ATF6 (recognizes both full-length p90 and cleaved p50 forms) (1:1000)

  • Mouse anti-β-Actin (1:5000) or anti-GAPDH (1:5000) as a loading control

Data Presentation: Quantitative data from Western blot analysis can be summarized in a table, showing fold changes in protein expression or phosphorylation relative to a control. The ratio of cleaved ATF6 (p50) to full-length ATF6 (p90) is a key measure of pathway activation.

RT-PCR for XBP1 Splicing

Activation of the IRE1α branch of the UPR is assessed by detecting the splicing of X-box binding protein 1 (XBP1) mRNA.

Methodology:

  • Cell Culture and Treatment: Treat cells with this compound as described for the Western blot protocol.

  • RNA Extraction: Isolate total RNA from cells using a suitable kit (e.g., RNeasy Kit, Qiagen).

  • Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • PCR Amplification: Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron.

  • Gel Electrophoresis: Separate the PCR products on an agarose gel. The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) will appear as distinct bands.

  • Quantitative Analysis (optional): For a more quantitative measure, perform quantitative real-time PCR (qRT-PCR) using primers specific for the spliced and unspliced forms of XBP1.

Cell Viability Assay

To determine the cytotoxic effects of this compound, a cell viability assay is performed.

Methodology:

  • Cell Seeding: Seed cancer cells in 96-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for the desired time points (e.g., 24, 72 hours).

  • Viability Measurement: Use a reagent such as AlamarBlue or perform an MTT assay to measure cell viability.

  • Data Analysis: Plot the cell viability against the compound concentration to determine the IC50 value.

Conclusion

References

A Comparative Guide: (Rac)-ErSO-DFP's Efficacy in Endocrine-Resistant Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to standard endocrine therapies presents a significant hurdle in the treatment of estrogen receptor-positive (ER+) breast cancer. This guide provides a comprehensive comparison of (Rac)-ErSO-DFP, a novel ERα agonist, with established endocrine therapies such as tamoxifen, fulvestrant, and aromatase inhibitors, particularly in the context of acquired resistance. This compound demonstrates a unique mechanism of action that effectively circumvents common resistance pathways, offering a promising new therapeutic avenue.

Executive Summary

This compound is a derivative of ErSO, engineered for enhanced selectivity towards ERα-positive cancer cells[1]. Unlike traditional endocrine therapies that aim to block ERα signaling, this compound acts as an agonist, hyperactivating a non-canonical ERα pathway known as the anticipatory unfolded protein response (a-UPR)[1][2]. This overstimulation of the a-UPR leads to rapid and selective necrosis of ERα+ cancer cells, including those harboring mutations that confer resistance to conventional treatments[1][3]. Preclinical data robustly supports the efficacy of this compound and its parent compound, ErSO, in overcoming resistance to tamoxifen and fulvestrant, and in models with constitutively active ERα mutants.

Quantitative Performance Comparison

The following tables summarize the in vitro potency of this compound in comparison to standard endocrine therapies across various ERα+ breast cancer cell lines, including those with acquired resistance. It is important to note that the data presented is compiled from multiple sources and may not represent direct head-to-head comparisons under identical experimental conditions.

Table 1: Comparative IC50 Values in Endocrine-Sensitive and Resistant ERα+ Breast Cancer Cell Lines

Cell LineDrugIC50 (nM)Source(s)
MCF-7 (ERα+, Endocrine-Sensitive)This compound17
4-Hydroxytamoxifen~10
Fulvestrant~0.29
T47D (ERα+, Endocrine-Sensitive)This compound16
4-Hydroxytamoxifen~1000
Fulvestrant~2168
T47D-ERαY537S (TYS) (Fulvestrant-Resistant Mutant)This compound7
T47D-ERαD538G (TDG) (Fulvestrant-Resistant Mutant)This compound9
MCF-7/TAMR (Tamoxifen-Resistant)4-Hydroxytamoxifen>5000
T47D/TAMR (Tamoxifen-Resistant)4-Hydroxytamoxifen>5000

Mechanism of Action: A Paradigm Shift

Conventional endocrine therapies, such as tamoxifen (a selective estrogen receptor modulator - SERM) and fulvestrant (a selective estrogen receptor degrader - SERD), function by inhibiting the transcriptional activity of ERα. Aromatase inhibitors, on the other hand, block the production of estrogen. Resistance to these therapies often arises from mutations in the ERα gene (e.g., Y537S, D538G) that render the receptor constitutively active, or through the activation of alternative growth factor signaling pathways.

This compound circumvents these resistance mechanisms by engaging ERα in a novel way. Instead of inhibiting its canonical function, this compound hyperactivates the a-UPR, a cellular stress response pathway. This leads to overwhelming cellular stress and ultimately, necrotic cell death.

ErSO_DFP_Mechanism cluster_cell ERα+ Cancer Cell ErSO_DFP This compound ERa ERα ErSO_DFP->ERa Binds to Src Src ERa->Src Activates PLCg PLCγ Src->PLCg Phosphorylates & Activates PIP2 PIP2 PLCg->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R Binds to & Opens Ca_cyto Ca²⁺ (Cytosol) IP3R->Ca_cyto Ca²⁺ Efflux Ca_ER Ca²⁺ (ER Lumen) Ca_ER->IP3R PERK PERK Ca_cyto->PERK Activates ATF6 ATF6 Ca_cyto->ATF6 Activates AMPK AMPK Ca_cyto->AMPK Activates p_PERK p-PERK PERK->p_PERK eIF2a eIF2α p_PERK->eIF2a Phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a Protein_Syn Protein Synthesis p_eIF2a->Protein_Syn Inhibits Cell_Death Necrotic Cell Death p_eIF2a->Cell_Death Hyperactivation of a-UPR leads to c_ATF6 Cleaved ATF6 ATF6->c_ATF6 Cleavage c_ATF6->Cell_Death Hyperactivation of a-UPR leads to p_AMPK p-AMPK AMPK->p_AMPK p_AMPK->Cell_Death Hyperactivation of a-UPR leads to

Caption: this compound signaling pathway via hyperactivation of the a-UPR.

Experimental Protocols

Generation of Endocrine-Resistant Cell Lines

The generation of endocrine-resistant breast cancer cell lines is crucial for cross-resistance studies. Below are generalized protocols for developing tamoxifen- and fulvestrant-resistant cells.

experimental_workflow cluster_tamoxifen Tamoxifen Resistance cluster_fulvestrant Fulvestrant Resistance start_tam Start with parental ERα+ cell line (e.g., MCF-7) culture_tam Culture in phenol red-free medium with charcoal-stripped serum start_tam->culture_tam treat_tam Treat with gradually increasing concentrations of 4-hydroxytamoxifen (e.g., starting at 0.1 µM up to 1-5 µM) culture_tam->treat_tam monitor_tam Monitor for cell death and repopulation of resistant cells treat_tam->monitor_tam maintain_tam Maintain resistant line in medium containing a maintenance dose of 4-hydroxytamoxifen monitor_tam->maintain_tam end_tam Tamoxifen-Resistant Cell Line maintain_tam->end_tam start_fulv Start with parental ERα+ cell line (e.g., T47D) culture_fulv Culture in standard medium start_fulv->culture_fulv treat_fulv Treat with gradually increasing concentrations of fulvestrant (e.g., starting at 100 pM up to 100 nM) culture_fulv->treat_fulv monitor_fulv Monitor for cell death and repopulation of resistant cells treat_fulv->monitor_fulv maintain_fulv Maintain resistant line in medium containing a maintenance dose of fulvestrant monitor_fulv->maintain_fulv end_fulv Fulvestrant-Resistant Cell Line maintain_fulv->end_fulv

Caption: Workflow for generating endocrine-resistant breast cancer cell lines.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed parental and endocrine-resistant breast cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound, tamoxifen, or fulvestrant for 72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.

In Vivo Efficacy

Preclinical studies using mouse xenograft models of human ER+ breast cancer have demonstrated the potent in vivo activity of ErSO and its derivatives. In multiple models, including those with ERα mutations, oral or intravenous administration of ErSO resulted in significant tumor regression, and in some cases, complete tumor eradication. This is in stark contrast to traditional endocrine therapies like fulvestrant, which typically induce tumor stasis rather than regression in these models. ErSO-DFP has been shown to be well-tolerated in rodents, further highlighting its therapeutic potential.

Conclusion

This compound represents a novel therapeutic strategy for ER+ breast cancer that is fundamentally different from existing endocrine therapies. Its ability to induce cancer cell necrosis through the hyperactivation of the a-UPR allows it to bypass the common mechanisms of resistance that limit the efficacy of tamoxifen, fulvestrant, and aromatase inhibitors. The preclinical data strongly suggest that this compound holds significant promise for the treatment of endocrine-resistant breast cancer, warranting further clinical investigation.

References

A Comparative Guide to (Rac)-ErSO-DFP and Alternatives for Tamoxifen-Resistant Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to tamoxifen, a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer, presents a significant clinical challenge. This guide provides a comparative analysis of the novel compound (Rac)-ErSO-DFP against established alternative therapies—fulvestrant and aromatase inhibitors—in the context of tamoxifen-resistant breast cancer models. This document synthesizes preclinical data to aid in the evaluation and strategic development of next-generation therapeutics.

Executive Summary

This compound is a derivative of ErSO, a small molecule that activates a novel cell death pathway in ER+ breast cancer cells, distinct from the mechanisms of current endocrine therapies. Preclinical evidence suggests that ErSO and its derivatives are effective against tamoxifen-resistant models. This guide compares the in vitro cytotoxicity and in vivo efficacy of this compound and its parent compound, ErSO, with fulvestrant and aromatase inhibitors. While direct comparative data for this compound in tamoxifen-resistant cell lines is not yet publicly available, the potent activity of the parent compound, ErSO, in resistant models underscores its therapeutic potential.

Mechanism of Action: A Novel Approach

Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, or selective estrogen receptor degraders (SERDs) like fulvestrant, which target the canonical estrogen signaling pathway, ErSO and its derivatives operate through a distinct mechanism. They induce cancer cell death by hyperactivating the anticipatory Unfolded Protein Response (a-UPR) in an ERα-dependent manner.[1][2] This unique mode of action suggests that ErSO-based compounds may circumvent the common resistance mechanisms that plague traditional endocrine therapies.

In Vitro Efficacy: A Quantitative Comparison

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound, its parent compound ErSO, fulvestrant, and aromatase inhibitors in various breast cancer cell lines.

Table 1: IC50 Values in Tamoxifen-Sensitive (MCF-7) and Resistant Breast Cancer Cell Lines

CompoundCell LineERα StatusResistance ModelIC50 (nM)Reference
This compound MCF-7Positive-Not specified[3]
ErSO MCF-7Positive-~20[1]
T47D-ERαY537SPositive (Mutant)Acquired Resistance11-43[1]
T47D-ERαD538GPositive (Mutant)Acquired Resistance11-43
Fulvestrant MCF-7Positive-0.29
4-hydroxytamoxifen MCF-7/TRPositiveTamoxifen-Resistant3800
T47D/TRPositiveTamoxifen-Resistant4000
Letrozole MCF-7aroPositiveAromatase Overexpression50-100
Anastrozole MCF-7aroPositiveAromatase Overexpression>500

Note: Specific IC50 values for this compound in tamoxifen-resistant cell lines are not yet publicly available, though its parent compound, ErSO, has demonstrated efficacy against cell lines with acquired resistance mutations.

In Vivo Efficacy: Preclinical Xenograft Models

In vivo studies provide critical insights into the therapeutic potential of these compounds in a physiological setting.

Table 2: In Vivo Efficacy in Breast Cancer Xenograft Models

CompoundModelTreatment RegimenTumor Growth InhibitionReference
ErSO MCF-7 Xenograft40 mg/kg, oral, daily for 21 days>99% reduction in tumor volume; complete tumor eradication in 4/6 mice.
Fulvestrant MCF-7 XenograftNot specifiedDid not lead to tumor elimination in the same model as ErSO.

This preclinical in vivo data suggests a significant therapeutic advantage for ErSO over fulvestrant in achieving complete tumor regression.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs discussed, the following diagrams are provided.

ErSO_Signaling_Pathway cluster_cell ERα+ Cancer Cell ErSO ErSO / this compound ERa Estrogen Receptor α (ERα) ErSO->ERa Binds to aUPR Anticipatory Unfolded Protein Response (a-UPR) Hyperactivation ERa->aUPR Activates Necrosis Selective Cell Necrosis aUPR->Necrosis Leads to

ErSO Signaling Pathway

Tamoxifen_Resistance_Workflow start Parental ER+ Breast Cancer Cell Line (e.g., MCF-7) treatment Continuous Culture with 4-hydroxytamoxifen (4-OHT) start->treatment selection Selection of Resistant Clones treatment->selection resistant_line Tamoxifen-Resistant Cell Line (e.g., MCF-7/TamR) selection->resistant_line characterization Characterization: - IC50 Determination - Gene Expression Analysis resistant_line->characterization

Generation of Tamoxifen-Resistant Cell Lines

IC50_Determination_Workflow start Seed Cells in 96-well Plate treatment Treat with Serial Dilutions of Compound start->treatment incubation Incubate for 48-72 hours treatment->incubation assay Perform Cell Viability Assay (e.g., MTT Assay) incubation->assay analysis Calculate IC50 Value assay->analysis

IC50 Determination Workflow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Protocol 1: Generation of Tamoxifen-Resistant (MCF-7/TamR) Breast Cancer Cells

This protocol outlines the generation of a tamoxifen-resistant MCF-7 cell line.

  • Cell Culture: Parental MCF-7 cells are cultured in phenol red-free RPMI-1640 medium supplemented with 10% charcoal-stripped fetal bovine serum (CS-FBS) to minimize exogenous estrogens.

  • Induction of Resistance: Cells are continuously exposed to increasing concentrations of 4-hydroxytamoxifen (4-OHT), the active metabolite of tamoxifen, starting from a low concentration (e.g., 10 nM) and gradually escalating to 1 µM over several months.

  • Maintenance: Once resistance is established (confirmed by a significant increase in the IC50 of 4-OHT), the MCF-7/TamR cells are maintained in a medium containing 1 µM 4-OHT.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the determination of IC50 values.

  • Cell Seeding: Parental and tamoxifen-resistant cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound (this compound, fulvestrant, or aromatase inhibitors) for 72 hours.

  • MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting the percentage of viability against the log of the compound concentration.

Protocol 3: In Vivo Xenograft Model of Tamoxifen-Resistant Breast Cancer

This protocol describes the establishment and use of a tamoxifen-resistant xenograft model.

  • Animal Model: Ovariectomized female athymic nude mice (4-6 weeks old) are used.

  • Tumor Implantation: MCF-7/TamR cells (5 x 10^6 cells in Matrigel) are subcutaneously injected into the flank of each mouse. A slow-release tamoxifen pellet (e.g., 5 mg, 60-day release) is implanted subcutaneously to maintain the resistant phenotype.

  • Tumor Growth Monitoring: Tumor volume is measured twice weekly with calipers using the formula: (length x width^2) / 2.

  • Treatment: When tumors reach a palpable size (e.g., 150-200 mm^3), mice are randomized into treatment groups: vehicle control, this compound, fulvestrant, or an aromatase inhibitor.

  • Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).

Conclusion

This compound and its parent compound, ErSO, represent a novel class of agents with a unique mechanism of action that holds significant promise for the treatment of tamoxifen-resistant ER+ breast cancer. The preclinical data, particularly the potent in vivo efficacy of ErSO leading to complete tumor eradication, suggests a potential superiority over existing therapies like fulvestrant. However, the lack of publicly available, direct comparative data for this compound in tamoxifen-resistant models highlights an area for future investigation. The experimental protocols provided herein offer a framework for conducting such comparative studies to further elucidate the therapeutic potential of this promising new compound.

References

A Head-to-Head Comparison of (Rac)-ErSO-DFP with Other a-UPR Activators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The anticipatory Unfolded Protein Response (a-UPR) has emerged as a promising therapeutic target in oncology, particularly for hormone-driven cancers. Unlike the canonical Unfolded Protein Response (UPR) which responds to existing proteotoxic stress, the a-UPR is a preemptive pathway activated by mitogenic signaling. This guide provides a detailed comparison of (Rac)-ErSO-DFP, a novel a-UPR activator, with its parent compound, ErSO, and contrasts its mechanism with classical UPR inducers.

Executive Summary

This compound is a potent and selective activator of the anticipatory Unfolded Protein Response (a-UPR) that demonstrates superior performance over its predecessor, ErSO, in terms of selectivity for estrogen receptor-positive (ERα+) cancer cells.[1][2] Developed as a modified version of ErSO, ErSO-DFP maintains robust antitumor efficacy while exhibiting an enhanced therapeutic window and better tolerability in preclinical models.[1] Both compounds exploit a unique mechanism of inducing cancer cell death by hyperactivating the a-UPR in an ERα-dependent manner, a pathway distinct from canonical UPR activators like tunicamycin and thapsigargin.[1][3]

Data Presentation: this compound vs. ErSO

The primary advantage of this compound lies in its enhanced selectivity for ERα+ cancer cells over ERα- cells, a critical factor for minimizing off-target effects. This is quantitatively demonstrated by comparing the half-maximal inhibitory concentrations (IC50) across various cell lines.

CompoundCell Line (ERα Status)IC50 (24h)IC50 (72h)Selectivity Window (vs. ERα- cells)Reference
This compound MCF-7 (ERα+)17 nM17 nM~2750-fold
T47D (ERα+)16 nM16 nM
TYS (ERα+ mutant)7 nM7 nM
TDG (ERα+ mutant)9 nM9 nM
MDA-MB-231 (ERα-)> 50 µM> 50 µM
HCT-116 (ERα-)55 µM55 µM
ErSO MCF-7 (ERα+)~20 nM~20 nMSignificantly lower than ErSO-DFP
MDA-MB-231 (ERα-)~20 µM~20 µM
HCT-116 (ERα-)~10 µM~10 µM

Table 1: Comparative Cytotoxicity of this compound and ErSO. this compound exhibits potent low nanomolar cytotoxicity against ERα+ breast cancer cell lines, including those with therapy-resistant mutations, while remaining largely inactive against ERα- cell lines, resulting in a significantly wider therapeutic window compared to ErSO.

Mechanistic Comparison: a-UPR vs. Canonical UPR Activation

This compound's mechanism is fundamentally different from that of classical UPR inducers.

FeatureThis compound / ErSOCanonical UPR Activators (e.g., Tunicamycin, Thapsigargin)
Trigger ERα-dependent signaling cascade (anticipatory)Accumulation of misfolded proteins in the ER (stress-induced)
Pathway Hyperactivation of the anticipatory UPR (a-UPR)Activation of the canonical UPR (PERK, IRE1α, ATF6 branches)
Cellular Response Rapid and selective necrosis in ERα+ cellsGenerally a pro-survival response to restore homeostasis; apoptosis upon prolonged, severe stress
Key Markers Phosphorylation of eIF2α and AMPK, cleavage of ATF6αSplicing of XBP1, phosphorylation of PERK and eIF2α, cleavage of ATF6

Table 2: Mechanistic Differences in UPR Activation. ErSO and its derivatives activate a specialized, ERα-dependent a-UPR, which is a preemptive response, unlike the stress-induced canonical UPR activated by agents like tunicamycin and thapsigargin.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling cascade initiated by this compound and a typical workflow for evaluating novel a-UPR activators.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum ErSO_DFP This compound ERa ERα ErSO_DFP->ERa Binds Src Src Kinase ERa->Src Activates PLCg PLCγ Src->PLCg Phosphorylates & Activates IP3 IP3 PLCg->IP3 Generates IP3R IP3 Receptor IP3->IP3R Binds & Opens Ca_release Ca²⁺ Release aUPR a-UPR Hyperactivation (p-eIF2α, p-AMPK, cleaved ATF6α) Ca_release->aUPR Necrosis Necrotic Cell Death aUPR->Necrosis IP3R->Ca_release

Caption: this compound induced a-UPR signaling pathway.

G Compound Test Compound (this compound) CellLines ERα+ and ERα- Cancer Cell Lines Compound->CellLines Viability Cell Viability Assay (e.g., Alamar Blue) CellLines->Viability Western Western Blot Analysis CellLines->Western Treat with compound IC50 Determine IC50 & Selectivity Window Viability->IC50 InVivo In Vivo Xenograft Model IC50->InVivo Select lead compound Markers Probe for a-UPR Markers (p-eIF2α, p-AMPK, cleaved ATF6α) Western->Markers Markers->InVivo Efficacy Evaluate Antitumor Efficacy & Tolerability InVivo->Efficacy

Caption: Experimental workflow for evaluating a-UPR activators.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings.

Cell Viability Assay (Alamar Blue)

This assay quantitatively measures cell proliferation and cytotoxicity.

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for ERα+, MDA-MB-231 for ERα-) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound, ErSO, or vehicle control for specified time points (e.g., 24, 72 hours).

  • Alamar Blue Addition: Following incubation, add Alamar Blue (resazurin) reagent to each well, typically at 10% of the total volume.

  • Incubation: Incubate the plates for 2-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence of the reduced resorufin product using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine IC50 values by fitting the dose-response data to a nonlinear regression curve.

Western Blot Analysis for a-UPR Markers

This technique is used to detect key protein markers of a-UPR activation.

  • Cell Lysis: Treat cells (e.g., MCF-7) with the desired concentrations of the a-UPR activator for the indicated times (e.g., 4 hours for dose-dependence). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies specific for key a-UPR markers (e.g., phospho-eIF2α, phospho-AMPK, ATF6α) overnight at 4°C. A loading control like β-actin should also be used.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis can be performed using software like ImageJ to quantify protein band intensity relative to the loading control.

Conclusion

This compound represents a significant advancement in the development of a-UPR activators for ERα+ cancers. Its enhanced selectivity and maintained potency over the parent compound ErSO highlight its potential as a promising therapeutic candidate. The unique mechanism of hyperactivating a cytoprotective pathway to induce selective tumor cell necrosis offers a novel strategy to overcome resistance to existing endocrine therapies. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to exploring and developing this new class of anticancer agents.

References

Validating the Anti-Tumor Efficacy of (Rac)-ErSO-DFP in Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of (Rac)-ErSO-DFP, a novel small molecule activator of the anticipatory Unfolded Protein Response (a-UPR), against standard-of-care therapies for Estrogen Receptor-positive (ER+) breast cancer. The data presented is based on preclinical studies in patient-derived xenograft (PDX) models, which are recognized for their ability to recapitulate the heterogeneity and therapeutic responses of human tumors.

Introduction to this compound

This compound is a derivative of the compound ErSO, designed for enhanced selectivity and efficacy in ER+ cancer cells.[1] It functions as an ERα biomodulator, inducing cancer cell death by hyperactivating the a-UPR, a cellular stress response pathway.[1] This mechanism is distinct from traditional endocrine therapies that primarily block estrogen signaling.[1] Preclinical studies have highlighted its potent anti-tumor activity and ability to overcome resistance to standard treatments.[1]

Performance Comparison in Preclinical Models

While direct head-to-head studies of this compound versus other agents in the same PDX models are not yet widely published, this section compares their performance based on available preclinical data. This compound and its parent compound ErSO have demonstrated the ability to induce complete tumor regression in multiple ERα+ xenograft models, a level of efficacy often exceeding that of standard therapies.[2]

Table 1: Comparison of Anti-Tumor Agents in ER+ Breast Cancer PDX Models

FeatureThis compoundTamoxifenFulvestrant & Aromatase InhibitorsCDK4/6 Inhibitors (e.g., Palbociclib)
Mechanism of Action Hyperactivation of the anticipatory Unfolded Protein Response (a-UPR) via ERα.Selective Estrogen Receptor Modulator (SERM).Estrogen Receptor Degrader (SERD) / Estrogen Synthesis Blockers.Inhibition of Cyclin-Dependent Kinases 4 and 6, blocking cell cycle progression.
Reported Efficacy in PDX Induces complete tumor regression in multiple xenograft models (data on parent compound ErSO).Variable response; can inhibit tumor growth but resistance is common. Some PDX models show high responsiveness while others progress.Effective in causing tumor regression, often used in combination therapies for enhanced and more durable responses.Typically used in combination with endocrine therapy to improve outcomes and prevent relapse.
Effect on Resistant Tumors Effective against therapy-resistant ERα mutant cell lines and tumors.Resistance is a major clinical challenge, often associated with mutations in the ESR1 gene.Can be effective in some tamoxifen-resistant contexts, but resistance still develops.Primarily used to overcome or delay resistance to endocrine therapy.
Route of Administration Intravenous (IV) administration reported for ErSO-DFP.Oral.Intramuscular (Fulvestrant) / Oral (AIs).Oral.

Signaling Pathway and Experimental Workflow

Visualizing the mechanisms and processes involved in preclinical validation is crucial for understanding the therapeutic potential of this compound.

Signaling Pathway of ErSO-DFP

The diagram below illustrates the proposed mechanism of action for ErSO compounds. Binding to ERα initiates a signaling cascade that is independent of the canonical genomic pathway, leading to hyperactivation of the a-UPR and subsequent cancer cell death.

ErSO_Pathway drug This compound receptor Estrogen Receptor α (ERα) drug->receptor Binds to plcg PLCγ Activation receptor->plcg Activates ip3 IP3 Production plcg->ip3 ip3r IP3 Receptor (IP3R) on ER Membrane ip3->ip3r Binds to & Opens ca_release Rapid Ca2+ Efflux (from ER to Cytosol) ip3r->ca_release trpm4 TRPM4 Channel Activation ca_release->trpm4 Activates na_influx Na+ Influx trpm4->na_influx osmotic_stress Osmotic Stress & Cell Swelling na_influx->osmotic_stress death Necrotic Cell Death osmotic_stress->death Induces

Caption: Mechanism of ErSO-DFP-induced cell death via a-UPR hyperactivation.

Experimental Workflow for PDX Studies

The following diagram outlines a typical workflow for evaluating the efficacy of an experimental therapeutic like this compound in patient-derived xenograft models.

PDX_Workflow cluster_treatment Treatment Groups patient Patient with ER+ Tumor implant Tumor Tissue Implantation into Immunodeficient Mice (e.g., NSG) patient->implant pdx_gen PDX Model Establishment (P0 Generation) implant->pdx_gen expansion Tumor Expansion & Cryopreservation (P1, P2...) pdx_gen->expansion cohort Randomization into Treatment Cohorts expansion->cohort control Vehicle Control cohort->control drug_a This compound cohort->drug_a drug_b Comparator Drug (e.g., Tamoxifen) cohort->drug_b monitoring Tumor Volume Monitoring & Animal Health Checks endpoint Endpoint Analysis: - Tumor Growth Inhibition (TGI) - Immunohistochemistry (IHC) - Biomarker Analysis monitoring->endpoint

Caption: Standard workflow for preclinical drug evaluation using PDX models.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of preclinical findings. Below are synthesized protocols based on standard practices for establishing and utilizing ER+ breast cancer PDX models.

Establishment of ER+ Patient-Derived Xenografts
  • Source Material: Fresh tumor tissue from consenting patients with ER+ breast cancer is obtained under sterile conditions.

  • Animal Model: Immunodeficient mice, typically 6-10 week old female NOD-SCID Gamma (NSG) mice, are used to facilitate tumor engraftment. NSG mice are preferred for their enhanced immunodeficiency, which supports the growth of challenging tumor types like ER+.

  • Implantation:

    • Tumor tissue is minced into small fragments (approx. 2-3 mm³).

    • Fragments are surgically implanted into the mammary fat pad of anesthetized mice. This orthotopic implantation provides a more relevant microenvironment compared to subcutaneous implantation.

    • To support the growth of ER-dependent tumors, a slow-release estradiol pellet may be implanted subcutaneously.

  • Engraftment and Passaging:

    • Tumor growth is monitored weekly using calipers.

    • Once a tumor reaches a volume of approximately 1000-1500 mm³, the mouse is euthanized, and the tumor is harvested.

    • A portion of the tumor is cryopreserved for biobanking, another portion is fixed for histopathological analysis to confirm fidelity to the original patient tumor, and the remainder is passaged into new cohorts of mice for expansion.

In Vivo Efficacy Study Protocol
  • Model Selection: Established and characterized ER+ PDX models are selected for the study. Tumor fragments from a single donor PDX are used to ensure consistency.

  • Study Groups: Mice bearing established PDX tumors (typically 100-200 mm³) are randomized into treatment groups (n=5-10 mice per group).

    • Group 1: Vehicle Control

    • Group 2: this compound (dose and schedule to be determined by tolerability studies)

    • Group 3: Standard-of-Care (e.g., Tamoxifen, daily oral gavage)

    • Group 4: Combination therapy (if applicable)

  • Drug Administration: this compound is administered based on prior pharmacokinetic and tolerability data. For its parent compound, ErSO-DFP, a regimen of 5 mg/kg intravenously once weekly has been reported in cell-line xenograft models.

  • Monitoring and Endpoints:

    • Tumor volume and body weight are measured 2-3 times per week.

    • The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.

Conclusion

This compound represents a promising therapeutic strategy for ER+ breast cancer, including endocrine-resistant disease, by leveraging a novel mechanism of action. Its ability to induce profound tumor regression in preclinical models warrants further investigation. The use of patient-derived xenografts is a critical step in validating its anti-tumor effects and provides a strong rationale for its continued development. Future studies should focus on direct, head-to-head comparisons with and in combination with standard-of-care agents in a diverse panel of well-characterized ER+ PDX models to fully delineate its clinical potential.

References

A Comparative Analysis of the Therapeutic Window: (Rac)-ErSO-DFP Versus Standard of Care in ER-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel anticancer agent (Rac)-ErSO-DFP with the current standard of care for estrogen receptor-positive (ER+) breast cancer. The focus is on the therapeutic window, supported by preclinical experimental data. This compound is a selective small molecule that activates the anticipatory unfolded protein response (a-UPR) in ERα+ cancer cells, representing a distinct mechanism from existing therapies.[1][2]

Mechanism of Action: A Novel Pathway vs. Established Strategies

This compound and its parent compound, ErSO, leverage a unique mechanism of action. Instead of blocking estrogen signaling, they bind to the estrogen receptor alpha (ERα) to hyperactivate a protective pathway known as the anticipatory unfolded protein response (a-UPR).[1][3] This overstimulation becomes lethal to ERα+ cancer cells, leading to rapid and selective necrosis.[3] This approach has shown efficacy even in cancer cells with mutations in ERα that confer resistance to standard endocrine therapies.

In contrast, standard-of-care therapies for ER+ breast cancer primarily focus on inhibiting the estrogen receptor pathway.

  • Selective Estrogen Receptor Modulators (SERMs) like tamoxifen competitively bind to ERα, blocking estrogen from stimulating cancer cell growth.

  • Aromatase Inhibitors (AIs) such as anastrozole, letrozole, and exemestane, reduce the overall amount of estrogen in postmenopausal women by inhibiting the aromatase enzyme.

  • Cyclin-Dependent Kinase 4/6 Inhibitors (CDK4/6i) like palbociclib, ribociclib, and abemaciclib, are targeted therapies that block cell cycle progression, and are used in combination with endocrine therapies to enhance their effect.

cluster_0 Standard of Care: ERα Pathway Inhibition Estrogen Estrogen ERa_n ERα (inactive) Estrogen->ERa_n Binds & Activates ERa_a ERα (active) ERa_n->ERa_a Gene_Transcription Gene Transcription (Proliferation) ERa_a->Gene_Transcription Aromatase Aromatase Enzyme Aromatase->Estrogen Androgens Androgens Androgens->Aromatase Converts SERMs SERMs (e.g., Tamoxifen) SERMs->ERa_n Competitively Inhibits AIs Aromatase Inhibitors (e.g., Anastrozole) AIs->Aromatase Inhibits

Caption: Standard of Care Mechanism of Action.

cluster_1 This compound: a-UPR Hyperactivation ErSO_DFP This compound ERa ERα ErSO_DFP->ERa Binds to aUPR Anticipatory Unfolded Protein Response (a-UPR) ERa->aUPR Activates Hyperactivation Lethal Hyperactivation aUPR->Hyperactivation Sustained Activation Necrosis Selective Cancer Cell Necrosis Hyperactivation->Necrosis

Caption: this compound Mechanism of Action.

Therapeutic Window Comparison

The therapeutic window is a critical measure of a drug's safety and efficacy, representing the dosage range that is effective without causing unacceptable toxicity. Preclinical data suggests this compound possesses a wide therapeutic window.

In Vitro Efficacy and Selectivity

This compound demonstrates high potency against ERα+ breast cancer cell lines, with IC50 values (the concentration required to inhibit 50% of cell growth) in the low nanomolar range. Crucially, it shows significantly less activity against ERα-negative cells, indicating a high degree of selectivity. The selectivity of ErSO-DFP for ERα+ cells is reported to be approximately 2750-fold greater than for ERα- cells, a substantial improvement over its parent compound, ErSO.

Compound Cell Line (ERα Status) IC50 (nM) Source
This compound MCF-7 (Positive)17
T47D (Positive)16
TYS (Positive)7
TDG (Positive)9
ErSO MCF-7 (Positive)20.3
Tamoxifen (4-hydroxy) MCF-7 (Sensitive)~750 (in resistant line)
MCF-7/TR (Resistant)3800

Table 1: Comparative In Vitro Efficacy (IC50) of this compound and Standard Agents.

In Vivo Efficacy and Tolerability

In animal models, this compound and related compounds have demonstrated profound tumor regression and are well-tolerated at therapeutic doses.

Compound/Regimen Dose & Administration Model Efficacy Outcome Toxicity/Tolerability Source
This compound 5 mg/kg, IV, once weekly for 3 dosesMCF-7 Xenograft (Mouse)Antitumor activity, inhibited tumor growthNo significant toxicity or weight loss observed
ErSO 40 mg/kg, Oral, daily for 21 daysMCF-7 Xenograft (Mouse)>99% reduction in tumor volumeWell tolerated in mice, rats, and dogs at therapeutic doses
ErSO-TFPy (Derivative) 10 mg/kg, IV, single doseMCF-7 Xenograft (Mouse)Massive tumor regressionMTD in mice is 150 mg/kg (IV), indicating a favorable therapeutic index of 15
Tamoxifen 20-40 mg/day (human equivalent)Human PatientsStandard adjuvant therapy, reduces recurrenceNarrow therapeutic index; side effects include hot flashes, increased risk of uterine malignancies
Aromatase Inhibitors Standard daily oral doseHuman PatientsImproved disease-free survival vs. tamoxifen (postmenopausal)Side effects include bone loss and joint pain
CDK4/6 Inhibitors + ET Standard daily oral doseHuman PatientsSignificant improvement in Progression-Free SurvivalSide effects include neutropenia and diarrhea

Table 2: Comparative In Vivo Efficacy and Tolerability.

Experimental Protocols

The data presented is based on established preclinical methodologies designed to assess anticancer agent efficacy and mechanism.

Protocol 1: Cell Viability Assay (IC50 Determination)

This assay quantifies the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Breast cancer cells (both ERα+ and ERα-) are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: A range of concentrations of the test compound (e.g., this compound) is added to the wells. Control wells receive a vehicle solution.

  • Incubation: The plates are incubated for a set period (e.g., 24, 72, or 168 hours).

  • Viability Measurement: A viability reagent, such as AlamarBlue (resazurin), is added to each well. Living cells metabolize resazurin into a fluorescent product.

  • Data Analysis: Fluorescence is measured using a plate reader. The results are normalized to controls, and the IC50 value is calculated using dose-response curve analysis.

Protocol 2: In Vivo Xenograft Mouse Model

This model assesses the antitumor activity of a compound in a living organism.

  • Cell Implantation: Human breast cancer cells (e.g., MCF-7) are injected into the mammary fat pad of immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.

  • Treatment Administration: Mice are randomized into treatment and control groups. The compound (e.g., this compound) is administered via a specified route (e.g., intravenous or oral) and schedule.

  • Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study. Animal well-being is closely monitored.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition or regression is calculated relative to the control group.

cluster_workflow Preclinical Efficacy Workflow start Start: ERα+ Cancer Cell Line invitro In Vitro Assay (Cell Viability) start->invitro ic50 Determine IC50 & Selectivity invitro->ic50 invivo In Vivo Xenograft Model (Mouse) ic50->invivo Potent & Selective stop Re-evaluate ic50->stop Not Potent or Selective implant Implant Cells invivo->implant treat Administer Compound implant->treat monitor Monitor Tumor Growth & Toxicity treat->monitor endpoint Endpoint Analysis: Tumor Regression? monitor->endpoint end Promising Candidate endpoint->end Yes endpoint->stop No

Caption: Workflow for Preclinical Efficacy Assessment.
Protocol 3: Western Blot for a-UPR Activation

This technique is used to detect key protein markers that confirm the activation of the a-UPR pathway.

  • Cell Treatment: MCF-7 cells are treated with the compound (e.g., ErSO-DFP) for a specified time (e.g., 4 hours).

  • Lysis: Cells are harvested and lysed to release cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto a gel and separated by size using an electric current.

  • Transfer: The separated proteins are transferred from the gel to a membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to key a-UPR proteins (e.g., p-Src, p-PLCγ) and a loading control (e.g., actin).

  • Detection: A secondary antibody linked to a detection system is used to visualize the protein bands. The intensity of the bands indicates the level of protein expression and activation.

References

Safety Operating Guide

Navigating the Proper Disposal of (Rac)-ErSO-DFP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible disposal of laboratory chemicals is a cornerstone of a safe and compliant research environment. This document provides a detailed procedural guide for the proper disposal of (Rac)-ErSO-DFP, a selective small molecule activator of the anticipatory unfolded protein response (a-UPR). While specific disposal instructions are found in the manufacturer's Safety Data Sheet (SDS), this guide outlines essential safety information and a general logistical framework based on best practices for handling potent research compounds.

Disclaimer: The following procedures are a general guide and should not replace the specific instructions provided in the Safety Data Sheet (SDS) for this compound or the protocols established by your institution's Environmental Health and Safety (EHS) office. Always consult these primary resources before proceeding with any disposal activities.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to implement the highest safety standards to protect personnel and the environment. This compound should be handled in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE) and Emergency Procedures

A comprehensive risk assessment should be conducted to ensure the appropriate level of protection. The following table summarizes the recommended PPE and immediate actions in case of exposure.

ItemSpecificationRationale
Gloves Double-gloving with nitrile gloves.Provides a robust barrier against dermal absorption.
Eye Protection Chemical splash goggles and a face shield.Protects against splashes and potential aerosols.
Lab Coat Chemically resistant lab coat or gown.Prevents contamination of personal clothing.
Emergency Action In case of skin contact, wash immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. In case of inhalation, move to fresh air. If ingested, seek immediate medical attention.Ensures prompt and appropriate response to minimize potential harm from exposure.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must adhere to all federal, state, and local regulations for chemical waste. The following protocol provides a systematic approach to its disposal.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials, gloves), and solutions.

  • Segregate this compound waste from other chemical waste streams to prevent inadvertent mixing with incompatible substances.

Step 2: Containerization and Labeling

  • Use a dedicated, leak-proof, and chemically compatible waste container for all this compound waste.

  • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's EHS office.

Step 3: Waste Accumulation and Storage

  • Store the sealed this compound waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic.

  • Ensure the storage area has secondary containment to control any potential leaks or spills.

Step 4: Arranging for Disposal

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup for the this compound waste.

  • Provide them with a completed waste manifest and any other necessary documentation.

The logical workflow for the disposal process is illustrated in the diagram below.

A Step 1: Identify & Segregate This compound Waste B Step 2: Use Dedicated & Labeled Waste Container A->B C Step 3: Store Securely in Designated Area B->C D Step 4: Contact EHS for Professional Disposal C->D

Figure 1. General workflow for the disposal of this compound waste.

Experimental Protocol: Potential Chemical Inactivation

While the official SDS for this compound should be the primary source for inactivation procedures, a method for the degradation of a structurally related organophosphate, diisopropyl fluorophosphate (DFP), has been documented. This procedure, which involves alkaline hydrolysis, may be applicable but requires verification for this compound.

Objective: To chemically degrade this compound into less toxic byproducts prior to final disposal.

Materials:

  • This compound waste

  • 1M Sodium Hydroxide (NaOH) solution

  • Appropriate solvent (if waste is solid)

  • Chemically resistant container (e.g., borosilicate glass)

  • Secondary containment

  • Magnetic stirrer and stir bar

  • pH indicator strips

Procedure:

  • Preparation: In a certified chemical fume hood, place the chemically resistant container with the this compound waste inside a secondary containment vessel. If the waste is solid, dissolve it in a minimal amount of a suitable solvent.

  • Hydrolysis: Slowly and carefully add an excess of 1M NaOH solution to the waste container while stirring. A 10:1 volume ratio of NaOH solution to waste is a general guideline.

  • Reaction: Continue stirring the mixture at room temperature for a minimum of 24 hours to ensure complete hydrolysis.

  • Neutralization: After the reaction period, check the pH of the solution. Neutralize the solution by carefully adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6 and 8.

  • Disposal: The neutralized solution should be collected as hazardous waste and disposed of through the institutional EHS office.

The signaling pathway for this chemical inactivation process is visualized below.

cluster_0 Chemical Inactivation A This compound (Active Compound) C Less Toxic Byproducts A->C Degradation B 1M NaOH (Alkaline Hydrolysis) B->A

Figure 2. Conceptual pathway for the chemical degradation of this compound.

By adhering to these procedures and prioritizing safety, laboratory professionals can ensure the responsible management and disposal of this compound, contributing to a secure and environmentally conscious research setting.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.